5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine
Description
BenchChem offers high-quality 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5,7-dimethyl-2,3-dihydro-1H-1,4-diazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-6-5-7(2)9-4-3-8-6/h5,8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQOXLKBFOCPYAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NCCN1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physicochemical Properties of 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine
This guide details the physicochemical properties, synthesis, and structural characterization of 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine , a seven-membered heterocyclic compound primarily utilized as a ligand in coordination chemistry and a precursor in the synthesis of tetraaza macrocycles.
Due to the hydrolytic instability of the free base, this guide focuses heavily on the stable perchlorate and picrate salts , which represent the standard isolable forms in research applications.
Executive Summary
5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine is a mono-cyclic Schiff base derivative formed by the condensation of ethylenediamine and acetylacetone. While the neutral free base is prone to hydrolysis and polymerization, its protonated salts (cation
Chemical Identity & Nomenclature[1]
| Property | Detail |
| IUPAC Name | 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepine |
| Common Name | Dihydrodiazepine ligand; AcAc-en (half-unit) |
| CAS Number (Perchlorate) | 38772-18-8 |
| CAS Number (Free Base) | Not routinely isolated; often cited as in situ intermediate |
| Molecular Formula (Cation) | |
| Molecular Weight (Cation) | 125.19 g/mol |
| Molecular Weight (Perchlorate) | 224.64 g/mol |
| SMILES (Cation) | CC1=CC(C)=[NH+]CCN1 |
Synthesis & Preparation Protocol
The synthesis exploits the condensation of a 1,2-diamine with a
Reagents:
-
Ethylenediamine (99%)
-
Acetylacetone (2,4-Pentanedione)
-
Perchloric acid (60-70%) [WARNING: EXPLOSION HAZARD - Handle with extreme care]
-
Ethanol (Solvent)[1]
-
Diethyl ether (Precipitant)
Step-by-Step Protocol:
-
Cooling: Place 50 mL of ethanol in a round-bottom flask and cool to 0°C in an ice bath.
-
Acidification: Slowly add 0.1 mol of Perchloric acid to the ethanol. Exothermic reaction.
-
Amine Addition: Dropwise add 0.1 mol of Ethylenediamine with vigorous stirring.
-
Ketone Addition: Slowly add 0.1 mol of Acetylacetone. The solution may turn slightly yellow.
-
Reflux: Heat the mixture to mild reflux for 15–30 minutes to ensure ring closure.
-
Crystallization: Cool the solution to room temperature. Add diethyl ether dropwise until turbidity is observed. Store at 4°C overnight.
-
Isolation: Filter the white crystalline solid (Perchlorate salt), wash with cold ether, and dry in a desiccator.
Reaction Mechanism Visualization
Caption: Synthesis pathway via acid-catalyzed condensation and stabilization of the vinamidinium cation.
Physicochemical Properties (Salt Form)
The properties below refer to the perchlorate or picrate salt , as the free base is transient.
Thermodynamic & Physical Data
| Property | Value / Description | Source/Validation |
| Physical State | White to pale yellow crystalline solid | Experimental Observation |
| Melting Point | 152 °C (425 K) for Picrate salt | Acta Cryst.[2] E66, o1187 |
| Solubility | Soluble in Water, MeOH, EtOH; Insoluble in Ether, Hexane | Polarity of ionic salt |
| Hygroscopicity | Non-hygroscopic (Perchlorate); Hygroscopic (Free base) | Salt lattice energy |
Electronic & Structural Properties[7][8]
-
Basicity (pKa): The conjugate acid is highly stable. While a specific aqueous pKa is rarely cited due to hydrolysis, the gas-phase basicity is high. The cation forms a vinamidinium system (
), delocalizing the positive charge over five atoms. -
UV-Vis Absorption: The salt exhibits a characteristic
transition band in the UV region (typically nm) due to the conjugated iminium system. -
Stability:
-
Acidic Media: Highly stable.
-
Neutral/Basic Media: The salt dissociates to the free base, which rapidly hydrolyzes to the open-chain mono-Schiff base or reverts to starting materials in the presence of water.
-
Structural Characterization
Crystal Structure (Twist-Chair Conformation)
X-ray diffraction studies of the picrate salt reveal that the seven-membered ring adopts a twist-chair conformation .[3]
-
Planarity: The
fragment is nearly planar due to conjugation. -
Pucker: The ethylene bridge (
) twists out of the plane to relieve torsional strain. -
Bond Lengths: The
bond lengths in the conjugated segment are intermediate between single and double bonds (approx. 1.32–1.35 Å), confirming resonance delocalization.
Resonance Stabilization Diagram
Caption: Resonance delocalization in the protonated cation responsible for high stability.
Applications in Research
Coordination Chemistry (Ligand L)
The neutral molecule (generated in situ from the salt) acts as a bidentate
-
Binding Mode: Coordinates through the two nitrogen atoms.
-
Template Synthesis: In the presence of metal ions (e.g.,
, ), two units of this diazepine can condense further to form 14-membered tetraaza macrocycles (e.g., ).
Pharmaceutical Scaffolds
While this specific dimethyl derivative is a chemical probe, the 1,4-diazepine core is the pharmacophore for benzodiazepines. This molecule serves as a simplified model for studying ring dynamics and receptor binding topology without the steric bulk of the fused benzene ring.
References
-
Crystal Structure of Salt
-
Chemical Vendor Data (Identification)
-
General Diazepine Chemistry
- Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance
- Source: Bentham Science
-
URL: [Link]
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The Genesis and Evolution of Dihydro-1,4-Diazepine Derivatives: A Technical Guide for Researchers
Abstract
The dihydro-1,4-diazepine scaffold represents a privileged structural motif in medicinal chemistry, underpinning a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the history, discovery, and synthetic evolution of these seven-membered heterocyclic compounds. From their conceptual origins rooted in the pioneering work on benzodiazepines to modern synthetic innovations, this document details the key scientific milestones and methodologies that have shaped the field. It serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical, field-proven insights into the synthesis and pharmacological significance of dihydro-1,4-diazepine derivatives.
Introduction: The Significance of the Dihydro-1,4-Diazepine Core
The 1,4-diazepine ring system, a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a cornerstone of modern medicinal chemistry. Its partially saturated form, the dihydro-1,4-diazepine core, offers a unique combination of structural rigidity and conformational flexibility, making it an ideal scaffold for the design of therapeutic agents targeting a wide range of biological targets. The historical and continued success of drugs based on the related 1,4-benzodiazepine nucleus has fueled extensive research into a myriad of diazepine derivatives, with the dihydro- variants emerging as a particularly fruitful area of investigation.
This guide will navigate the rich history of these compounds, from their serendipitous discovery to the rational design of potent and selective modulators of various physiological processes. We will delve into the intricacies of their synthesis, providing detailed protocols and explaining the chemical principles that guide experimental choices. Furthermore, this document will explore the diverse pharmacological landscape of dihydro-1,4-diazepine derivatives, highlighting their impact on central nervous system disorders, cancer, and beyond.
Historical Perspective: From Anxiolytics to Diverse Therapeutic Agents
The story of dihydro-1,4-diazepines is intrinsically linked to the groundbreaking discovery of the benzodiazepine class of drugs. In 1955, Dr. Leo Sternbach, a chemist at Hoffmann-La Roche, serendipitously synthesized the first benzodiazepine, chlordiazepoxide (Librium), which was introduced to the market in 1960.[1][2][3] This was followed by the even more successful diazepam (Valium) in 1963.[2][4] These compounds revolutionized the treatment of anxiety and sleep disorders, replacing the more hazardous barbiturates.[1] The unprecedented success of these "tranquilizers" sparked a wave of research into related heterocyclic systems, including their dihydro- derivatives.[1][4]
Initially, research focused on emulating the anxiolytic and anticonvulsant properties of the parent benzodiazepines. However, as synthetic methodologies became more sophisticated, chemists began to explore the vast chemical space accessible from the dihydro-1,4-diazepine core. This led to the discovery of derivatives with a much broader range of biological activities, extending far beyond the central nervous system.
Key Milestones:
-
1955: Leo Sternbach synthesizes the first benzodiazepine, chlordiazepoxide.[1][3]
-
Late 1960s - 1970s: Extensive research into the structure-activity relationships of benzodiazepines, leading to the synthesis of numerous derivatives, including dihydro- and tetrahydro- analogs.
-
1980s - Present: Diversification of the pharmacological profile of dihydro-1,4-diazepine derivatives, with the discovery of compounds acting as cholecystokinin (CCK) receptor antagonists, melanocortin receptor agonists, and anticancer agents.[5][6][7]
Synthetic Methodologies: Constructing the Dihydro-1,4-Diazepine Scaffold
The synthesis of the dihydro-1,4-diazepine core can be achieved through a variety of strategic approaches. The choice of method is often dictated by the desired substitution pattern and the availability of starting materials. This section will detail some of the most robust and widely employed synthetic protocols.
Condensation of β-Diketones with 1,2-Diamines
A classical and straightforward method for the preparation of 2,3-dihydro-1H-1,4-diazepines involves the condensation of a β-diketone with an aliphatic 1,2-diamine.[8] Heating an equimolar mixture of the reactants in a suitable solvent, such as acetic acid, leads to the formation of the seven-membered ring.
Caption: General scheme for the synthesis of 2,3-dihydro-1H-1,4-diazepines.
Experimental Protocol: Synthesis of a Substituted 2,3-Dihydro-1H-1,4-diazepine
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve the β-diketone (1.0 eq) in glacial acetic acid.
-
Addition of Diamine: To the stirred solution, add the 1,2-diamine (1.0 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for the appropriate time (typically several hours, monitored by TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice water and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Synthesis of 1,4-Benzodiazepine-2,5-diones
A significant class of dihydro-1,4-diazepine derivatives is the 1,4-benzodiazepine-2,5-diones. These can be synthesized through the reaction of an isatoic anhydride with an α-amino ester. This method allows for the introduction of substituents at the C3-, N1-, and N4-positions.[9][10]
Caption: Synthetic pathway to 1,4-benzodiazepine-2,5-diones.
Experimental Protocol: Synthesis of a 1,4-Benzodiazepine-2,5-dione Derivative [10]
-
Coupling Reaction: A solution of the anthranilic acid derivative (1.0 eq) and the amino ester hydrochloride (1.1 eq) in a suitable solvent (e.g., DMF) is treated with a coupling agent (e.g., DCC or EDC) and a base (e.g., triethylamine). The reaction is stirred at room temperature until completion.
-
Cyclization: The intermediate is then cyclized by heating in the presence of a catalyst, such as dry HCl gas in DMF, to afford the 1,4-benzodiazepine-2,5-dione.
-
Purification: The product is isolated and purified using standard techniques such as chromatography.
Palladium-Catalyzed Synthesis
Modern synthetic organic chemistry has embraced palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. This approach has been successfully applied to the synthesis of 1,4-benzodiazepine derivatives. For instance, an intramolecular Buchwald-Hartwig amination can be employed to form the seven-membered ring.[11]
Caption: Palladium-catalyzed intramolecular C-N bond formation.
Experimental Protocol: Palladium-Catalyzed Synthesis of a 1,4-Benzodiazepine-2,5-dione [11]
-
Reactant Preparation: A mixture of the starting amide (1.0 eq), a palladium catalyst (e.g., Pd2(dba)3, 2.5 mol%), a phosphine ligand (e.g., Xantphos, 7.5 mol%), and a base (e.g., Cs2CO3, 2.0 eq) is prepared in a reaction vessel under an inert atmosphere.
-
Reaction: A dry, degassed solvent (e.g., toluene) is added, and the mixture is heated at reflux until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: The reaction mixture is cooled, filtered through a pad of celite, and the filtrate is concentrated. The residue is then purified by flash column chromatography to yield the desired 1,4-benzodiazepine-2,5-dione.
Pharmacological Profile and Therapeutic Applications
Dihydro-1,4-diazepine derivatives exhibit a remarkable diversity of pharmacological activities, a testament to the versatility of this chemical scaffold.
Central Nervous System (CNS) Activity
Many dihydro-1,4-diazepine derivatives retain the CNS-depressant properties of their benzodiazepine predecessors, acting as anticonvulsants, anxiolytics, sedatives, and muscle relaxants.[12] Their primary mechanism of action involves the potentiation of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor.[13] By binding to a specific allosteric site on the receptor, these compounds increase the frequency of chloride channel opening, leading to neuronal hyperpolarization and reduced neuronal excitability.[13]
Caption: Mechanism of action at the GABA-A receptor.
Table 1: Anticonvulsant Activity of C3-Substituted 1,4-Benzodiazepine-2-one Derivatives [14][15]
| Compound | Substitution at C3 | Anticonvulsant Activity (MES Test) | Anticonvulsant Activity (scPTZ Test) |
| IVb | 3-(4-chlorodiazonium salt) | Active | Active |
| IVd | 3-(4-fluorodiazonium salt) | Active | Active |
| IVf | 3-(4-nitrodiazonium salt) | Active | Active |
| IVj | 3-(2-chlorodiazonium salt) | Excellent | Excellent |
| Diazepam | (Standard) | Active | Active |
MES: Maximal Electroshock Seizure; scPTZ: subcutaneous Pentylenetetrazole
Cholecystokinin (CCK) Receptor Antagonism
Certain benzodiazepine derivatives have been identified as potent and selective antagonists of cholecystokinin (CCK) receptors.[5] The CCK-B receptor, in particular, has been implicated in anxiety and panic disorders, making its antagonists promising therapeutic targets. Dihydro-1,4-diazepine-based compounds like L-365,260 have been developed as selective CCK-B receptor antagonists.[5][16]
Melanocortin Receptor Agonism
More recently, the 1,4-benzodiazepine-2,5-dione scaffold has been successfully employed to develop agonists for melanocortin receptors.[17] The melanocortin system is involved in regulating a variety of physiological processes, including energy homeostasis, making these compounds potential candidates for the treatment of obesity.[18][19] Dihydro-1,4-diazepine-5,7-dione derivatives have also shown activity at melanocortin receptors.[6]
Anticancer Activity
A growing body of evidence suggests that certain dihydro-1,4-diazepine derivatives possess significant anticancer properties. For example, some thieno[2,3-e][2][4]diazepine derivatives have demonstrated potent antitumor activity against various human cancer cell lines, including hepatocellular carcinoma, breast adenocarcinoma, and colon carcinoma, with IC50 values in the low micromolar range.[7] Additionally, 1,4-benzodiazepine-2,5-diones have shown promising activity against Mycobacterium tuberculosis.[13]
Conclusion and Future Directions
The journey of dihydro-1,4-diazepine derivatives, from their origins as analogues of the first synthetic tranquilizers to their current status as a versatile scaffold for a multitude of therapeutic targets, is a testament to the power of medicinal chemistry. The continuous development of novel synthetic methodologies has enabled the exploration of a vast and diverse chemical space, leading to the discovery of compounds with potent and selective biological activities.
Future research in this area will likely focus on several key aspects:
-
Refinement of Structure-Activity Relationships (SAR): A deeper understanding of how subtle structural modifications influence biological activity will enable the rational design of next-generation dihydro-1,4-diazepine-based therapeutics with improved efficacy and safety profiles.
-
Exploration of New Biological Targets: The inherent versatility of the dihydro-1,4-diazepine scaffold suggests that it may be applicable to a wider range of biological targets than are currently known. High-throughput screening and other modern drug discovery techniques will be instrumental in identifying novel applications.
-
Development of Asymmetric Syntheses: The development of efficient and scalable enantioselective synthetic routes will be crucial for the preparation of chiral dihydro-1,4-diazepine derivatives, which often exhibit stereospecific biological activity.
-
Application in Chemical Biology: The use of dihydro-1,4-diazepine-based probes and tool compounds will continue to be invaluable for dissecting complex biological pathways and validating new drug targets.
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- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. New Synthesis of 1,4 Benzodiazepine-2,5-diones by Means of HCL Gas Catalyst | Scilit [scilit.com]
- 11. mdpi.com [mdpi.com]
- 12. chemisgroup.us [chemisgroup.us]
- 13. Facile synthesis of 1,4-benzodiazepine-2,5-diones and quinazolinones from amino acids as anti-tubercular agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. hilarispublisher.com [hilarispublisher.com]
- 16. The benzodiazepine antagonist flumazenil blocks the effects of CCK receptor agonists and antagonists in the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The 1,4-benzodiazepine-2,5-dione small molecule template results in melanocortin receptor agonists with nanomolar potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugs.com [drugs.com]
- 19. Melanocortin Agonists: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
An In-Depth Technical Guide to the Thermodynamic Stability of 5,7-Dimethyl-2,3-dihydro-1H-diazepine
An In-Depth Technical Guide to the Thermodynamic Stability of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the thermodynamic stability of 5,7-Dimethyl-2,3-dihydro-1H-[1]diazepine, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive empirical data for this specific molecule, this document establishes a robust theoretical framework for understanding its stability, drawing upon established principles of heterocyclic chemistry and providing actionable protocols for its experimental and computational evaluation. Key factors influencing stability, including ring strain, steric hindrance, and electronic effects, are discussed in detail. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related 1,4-diazepine derivatives.
Introduction: The Significance of Thermodynamic Stability in Drug Development
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, and their inherent stability is a critical determinant of their therapeutic efficacy, shelf-life, and safety profile.[1] The 1,4-diazepine scaffold, a seven-membered ring containing two nitrogen atoms, is a privileged structure in medicinal chemistry, most notably recognized in the anxiolytic drug diazepam.[2][3] The thermodynamic stability of such molecules dictates their behavior in physiological environments and during storage, influencing factors from bioavailability to degradation pathways.[4] Understanding the thermodynamic landscape of a molecule like 5,7-Dimethyl-2,3-dihydro-1H-[1]diazepine is therefore not merely an academic exercise but a prerequisite for its rational development as a potential therapeutic agent.
This guide will delve into the structural nuances of 5,7-Dimethyl-2,3-dihydro-1H-[1]diazepine and their implications for its thermodynamic stability. We will explore both theoretical considerations and practical methodologies for its assessment, providing a comprehensive toolkit for researchers in the field.
Molecular Architecture: 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine
The structure of 5,7-Dimethyl-2,3-dihydro-1H-[1]diazepine, with the molecular formula C7H12N2, presents several key features that are central to its thermodynamic profile.[5]
-
The Dihydro-1,4-diazepine Core: The seven-membered ring is not aromatic, which has significant implications for its conformational flexibility compared to fully unsaturated diazepines. The dihydro nature of the ring, with a saturated ethylenediamine fragment, imparts a degree of conformational freedom.
-
Methyl Substituents: The presence of two methyl groups at positions 5 and 7 introduces steric considerations. These groups can influence the preferred conformation of the diazepine ring and may introduce steric strain, impacting the overall stability of the molecule.[6][7]
The interplay of these structural elements will be a recurring theme in our analysis of the compound's thermodynamic stability.
Theoretical Framework for Thermodynamic Stability Assessment
The thermodynamic stability of a cyclic molecule is primarily governed by a combination of ring strain, steric effects, and electronic effects.[8]
Ring Strain in the 1,4-Diazepine System
Cyclic molecules often exhibit strain due to deviations from ideal bond angles and torsional strain from eclipsed conformations.[8][9][10] Seven-membered rings, such as the diazepine core, are generally less strained than smaller rings like cyclopropane or cyclobutane, but they are not strain-free.[10] The flexibility of the ring allows it to adopt various non-planar conformations, such as boat and twist-boat forms, to minimize this strain.[7]
Steric Effects of Methyl Groups
The two methyl groups on the imine carbons (positions 5 and 7) are expected to play a significant role in the conformational preference and stability of the molecule. Steric hindrance between these groups and other parts of the molecule can lead to an increase in the ground-state energy, thereby decreasing thermodynamic stability.[11] The relative orientation of these methyl groups (axial vs. equatorial in a given conformation) will be a key determinant of the overall steric strain.[9]
Electronic Effects
While the dihydro-diazepine ring lacks full aromaticity, the presence of two imine bonds introduces regions of π-electron density. The interaction of these electronic systems, and any potential for conjugation, can contribute to the overall stability. However, in this partially saturated system, the electronic effects are likely to be less dominant than in fully aromatic or conjugated heterocyclic systems.
Proposed Experimental Workflow for Determining Thermodynamic Stability
A definitive understanding of the thermodynamic stability of 5,7-Dimethyl-2,3-dihydro-1H-[1]diazepine requires empirical data. The following experimental workflow outlines the key techniques for such an investigation.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the melting point, enthalpy of fusion, and thermal stability of a compound.[12]
Experimental Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of purified 5,7-Dimethyl-2,3-dihydro-1H-[1]diazepine into an aluminum DSC pan.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the melting or decomposition point.
-
-
Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and potentially exothermic peaks for decomposition. The onset temperature of decomposition provides a measure of thermal stability.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and volatile products.[4]
Experimental Protocol:
-
Sample Preparation: Place a precisely weighed sample (5-10 mg) of 5,7-Dimethyl-2,3-dihydro-1H-[1]diazepine onto the TGA balance.
-
Instrument Setup:
-
Position the sample in the furnace.
-
Purge with an inert or reactive (e.g., air) atmosphere at a controlled flow rate.
-
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., 25 °C to 600 °C).
-
Data Analysis: The TGA curve will show mass loss as a function of temperature. The onset temperature of mass loss is a key indicator of thermal stability. The derivative of the TGA curve (DTG) can reveal the temperatures of maximum decomposition rates.
Data Presentation:
| Parameter | Description | Expected Outcome for 5,7-Dimethyl-2,3-dihydro-1H-[1]diazepine |
| Melting Point (Tm) | Temperature at which the solid-liquid phase transition occurs. | A sharp endothermic peak in the DSC thermogram. |
| Enthalpy of Fusion (ΔHf) | Heat required for the solid-to-liquid phase transition. | Calculated from the area of the melting peak in the DSC thermogram. |
| Decomposition Temperature (Td) | Temperature at which the compound begins to chemically degrade. | Onset of an exothermic event in the DSC curve and mass loss in the TGA curve. |
| Residual Mass | The percentage of mass remaining at the end of the TGA experiment. | Indicates the formation of non-volatile decomposition products. |
Computational Chemistry Approach for Stability Prediction
In parallel with experimental work, computational methods, particularly Density Functional Theory (DFT), can provide invaluable insights into the thermodynamic stability and conformational landscape of 5,7-Dimethyl-2,3-dihydro-1H-[1]diazepine.[1]
Computational Workflow:
-
Conformational Search: Perform a systematic conformational search to identify the low-energy conformers of the molecule.
-
Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (no imaginary frequencies) and to obtain thermodynamic data such as enthalpy, entropy, and Gibbs free energy.
-
Relative Stability Analysis: Compare the Gibbs free energies of the different conformers to determine their relative populations at a given temperature.
Logical Relationship of Stability Factors:
Caption: Interplay of factors determining thermodynamic stability.
Synthesis and Conclusion
By employing a combined approach of experimental techniques like DSC and TGA, alongside computational modeling with DFT, researchers can obtain a detailed understanding of the thermodynamic landscape of this compound. This knowledge is crucial for its potential development in pharmaceutical applications, enabling informed decisions regarding its synthesis, formulation, and storage. The methodologies and principles outlined herein are broadly applicable to the study of other substituted dihydrodiazepines and related heterocyclic systems.
References
- Sahu, P. Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
- Conformation selectivity in the binding of diazepam and analogues to α1-acid glycoprotein.
- Volatility, thermodynamic properties and dispersion interactions of sulfur-containing tricyclic molecular m
- Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC.
- Exploring the Conformational Effects of N- and C-Methyl
- Dynamics of an amorphous pharmacologically active compound – diazepam: a QENS study combined with molecular dynamics simul
- Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. [No Source]
- (PDF) Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates.
-
5,7-Dimethyl-2,3-dihydro-1H-[1]diazepine. Santa Cruz Biotechnology.
- Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-C
- Conformational Restriction and Steric Hindrance in Medicinal Chemistry. [No Source]
- Determination of Thermodynamic Stability of a Ni (II) Glycine Complexes in aqueous solution: Potentiometric and Spectroscopic St.
-
One-step synthesis of 2-Methyl-2,4-Diphenyl-2,3-Dihydro-1H-Benzo[b][1]diazepine: Investigating crystal structure, hirshfeld surface analysis and supercapacitor applications. OUCI.
- The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. MDPI.
-
Synthesis of new seven membered heterocyclic rings: An easy access to indeno-benzo[1]diazepines. Arabian Journal of Chemistry.
- Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry.
- Thermally Annealed Solid State Polymerization of 2,3-Dicyano-5,7-Dimethyl-6H-1,4-Diazepine: An NMR Study.
- A brief introduction to ring strain. YouTube.
- 1H-1,5-Benzodiazepine, 2,3,4,5-tetrahydro-2,4-dimethyl-, cis- Properties. EPA.
- 2.10 Stability of Cycloalkanes: Ring Strain. Fundamentals of Organic Chemistry.
- Design, synthesis, and computational analysis (molecular docking, DFT, MEP, RDG, ELF) of diazepine and oxazepine sulfonamides: biological evaluation for in vitro and in vivo anti-inflammatory, antimicrobial, and cytotoxicity predictions. PubMed.
-
A little about Pyrazolo[3,4-d][1][4]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium. ChemRxiv.
- Calculation of Ring Strain In Cycloalkanes. Master Organic Chemistry.
- Thermodynamic Stability Determination of MEA-Dithiazine Polymorphs: An Experimental and Computational Exercise.
- Estimation and Separation of Longitudinal Dynamic Stability Derivatives with Forced Oscillation Method Using Comput
- CAS 439-14-5: Diazepam. CymitQuimica.
- Computational Fluid Dynamic Analysis of a High-Pressure Spatial Chemical Vapor Deposition (HPS-CVD) Reactor for Flow Stability. MDPI.
- Computational analysis of fluid dynamics in pharmaceutical freeze-drying. PubMed.
Sources
- 1. chemical.journalspub.info [chemical.journalspub.info]
- 2. researchgate.net [researchgate.net]
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- 4. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Exploring the Conformational Effects of N- and C-Methylation of N-Acylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemisgroup.us [chemisgroup.us]
- 8. 2.10 Stability of Cycloalkanes: Ring Strain – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 9. 3.6. Strain and Conformation in Cyclic Molecules – Introduction to Organic Chemistry [saskoer.ca]
- 10. youtube.com [youtube.com]
- 11. wpage.unina.it [wpage.unina.it]
- 12. researchgate.net [researchgate.net]
reaction of ethylenediamine with beta-diketones mechanism
Mechanistic Architecture of the Ethylenediamine & -Diketone Condensation
A Technical Guide to Ligand Synthesis and Schiff Base Chemistry
Executive Summary
The condensation of ethylenediamine (EDA) with
This guide dissects the mechanistic pathways, distinguishing between the formation of the thermodynamically stable open-chain ligands and the competitive cyclization to 1,4-diazepines. It provides a robust, self-validating protocol for the synthesis of
Part 1: Mechanistic Fundamentals
The reaction between a primary amine and a carbonyl group typically yields an imine (Schiff base).[1][2][3] However,
1.1 The Reaction Pathway
The formation of the bis-condensed product proceeds via a two-step nucleophilic addition-elimination sequence.
-
Nucleophilic Attack: The lone pair of the ethylenediamine nitrogen attacks the carbonyl carbon of the
-diketone. Acid catalysis (often provided by trace acid or the auto-protolysis of the ammonium species) activates the carbonyl. -
Carbinolamine Formation: A tetrahedral intermediate (hemiaminal) is formed.
-
Dehydration: Proton transfer facilitates the elimination of water, generating a C=N double bond.
-
Tautomerization: Unlike simple aldehydes, the resulting imine in a
-diketone scaffold rapidly tautomerizes to a keto-enamine form, stabilized by an intramolecular hydrogen bond.
1.2 Mechanistic Visualization
The following diagram illustrates the stepwise conversion from reactants to the final keto-enamine ligand.
Figure 1: Stepwise mechanistic pathway from nucleophilic attack to the stable keto-enamine tautomer.
Part 2: The Tautomeric Reality (Expertise & Logic)
A critical insight often overlooked in general literature is that the product is not primarily an imine in the solid or solution state.
2.1 Enol-Imine vs. Keto-Enamine
While the reaction is classified as Schiff base formation, spectroscopic evidence (NMR, X-ray) confirms that the keto-enamine tautomer dominates.
-
Enol-Imine Form:
-
Keto-Enamine Form:
Why this matters: The keto-enamine form is stabilized by a strong intramolecular hydrogen bond between the amine N-H and the carbonyl oxygen (N-H...O=C). This creates a pseudo-macrocyclic 6-membered ring, which locks the ligand into a specific conformation, pre-organizing it for metal chelation.
Self-Validation via NMR:
If you synthesize this compound, check the
-
True Imine: Would show no NH signal.
-
Keto-Enamine: Shows a broad singlet downfield (10.0–13.0 ppm) corresponding to the hydrogen-bonded NH proton. This is your primary quality control checkpoint.
2.2 The Diazepine Divergence
Under specific conditions (highly acidic pH or specific steric constraints), the reaction can diverge to form a 7-membered heterocyclic ring (1,4-diazepine) rather than the open-chain bis-ligand.
-
Control: To ensure the formation of the open-chain
ligand, maintain a strict 1:2 (amine:diketone) stoichiometry and avoid strong mineral acids which favor cyclization pathways.
Part 3: Experimental Protocol
This protocol describes the synthesis of
Safety Note: Ethylenediamine is corrosive and a sensitizer. Acetylacetone is flammable. Perform all operations in a fume hood.
3.1 Materials
-
Ethylenediamine (EDA): 99% purity.
-
Acetylacetone (2,4-pentanedione): >99%.
-
Solvent: Absolute Ethanol (EtOH).
3.2 Step-by-Step Methodology
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve Acetylacetone (20.0 g, 0.20 mol) in 30 mL of Ethanol .
-
Addition: Dissolve Ethylenediamine (6.0 g, 0.10 mol) in 20 mL of Ethanol . Add this solution dropwise to the acetylacetone solution over 20 minutes.
-
Reflux: Attach a condenser and heat the mixture to reflux (
) for 2 hours .-
Why: Heat is required to drive the dehydration step (elimination of water) to completion.
-
-
Crystallization: Remove heat and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath (
) for 1 hour.-
Observation: White to pale yellow needles should precipitate.
-
-
Filtration: Filter the solid using a Buchner funnel. Wash the precipitate with cold ethanol (2 x 10 mL) to remove unreacted starting materials.
-
Drying: Dry the product in a vacuum desiccator over silica gel or
.
3.3 Characterization Data (Self-Validating Metrics)
| Metric | Expected Value | Diagnostic Significance |
| Physical State | White/Pale Yellow Needles | Crystalline form indicates high purity. |
| Melting Point | 111 – 112 °C | Sharp mp confirms absence of mono-condensed intermediates. |
| Yield | 85 – 92% | Lower yield suggests loss during filtration or incomplete reaction. |
| IR ( | 1600 – 1620 | Broad, intense band due to conjugated keto-enamine system. |
| Confirms the Keto-Enamine tautomer (H-bonded). | ||
| Methine proton of the enamine ring. |
3.4 Workflow Visualization
Figure 2: Operational workflow for the synthesis of H2acacen.
Part 4: Applications in Drug Development & Catalysis
The
-
Metallodrugs: The tetradentate ligand forms neutral, lipophilic complexes with divalent metals (
, ). These complexes can penetrate cell membranes, making them candidates for:-
Anticancer Agents: Copper(II) complexes of acacen derivatives have shown cytotoxicity against specific tumor lines by inducing oxidative stress.
-
Insulin Mimetics: Vanadium complexes of similar Schiff bases are investigated for antidiabetic properties.
-
-
Asymmetric Catalysis:
-
While
itself is achiral, derivatives using chiral diamines (e.g., 1,2-diaminocyclohexane) form the basis of Jacobsen-type catalysts . These are critical in the pharmaceutical industry for enantioselective epoxidations, a key step in synthesizing chiral drug intermediates.
-
-
Solid Phase Extraction (SPE):
-
The ligand can be functionalized onto silica or magnetic nanoparticles to selectively chelate and remove heavy metals (Cu, Pb) from aqueous solutions, relevant for purification processes in pharmaceutical manufacturing.
-
References
-
Synthesis and Characterization of Schiff Base Ligands: Hassan, H. A., et al. "Synthesis and characterization of new Schiff bases containing pyrimidine unit and their metal complexes." Journal of Saudi Chemical Society, vol. 19, no. 1, 2015.
-
Mechanistic Insights & Acid Catalysis: Cimerman, Z., et al. "Schiff bases derived from aminopyridines as spectrofluorimetric analytical reagents." Analytica Chimica Acta, vol. 424, no. 1, 2000.
-
Tautomerism in
-Ketoenamines: Starkov, P., et al. "Structural Chemistry of -Enaminones and Their Metal Complexes." Arkivoc, vol. 2008, no. 11, 2008. -
Applications in Metal Extraction: Seidi, S., et al.[6] "A Novel N,N'-bis(acetylacetone)ethylenediimine Functionalized Silica-Core Shell Magnetic Nanosorbent for Magnetic Dispersive Solid Phase Extraction of Copper." Food Chemistry, vol. 249, 2018.[6]
-
Diazepine Formation vs. Open Chain: Lloyd, D., et al. "Reaction of 1,2- and 1,3-dicarbonyl compounds with 1,3-diamines: some new 1,4-diazepines." Journal of the Chemical Society C, 1966.
Sources
- 1. scispace.com [scispace.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents [PeerJ] [peerj.com]
- 4. lifescienceglobal.com [lifescienceglobal.com]
- 5. Analysis of Tautomerism in β-Ketobuanamides by Nuclear Magnetic Resonance: Substituent, Temperature and Solvent Effects | Journal of Applied Solution Chemistry and Modeling [lifescienceglobal.com]
- 6. A novel N,N'-bis(acetylacetone)ethylenediimine functionalized silica-core shell magnetic nanosorbent for manetic dispersive solid phase extraction of copper in cereal and water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Tautomeric Equilibrium in 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine: A Structural & Thermodynamic Analysis
The following technical guide details the tautomeric equilibrium of 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine. This document is structured for researchers requiring actionable insights into the thermodynamic, kinetic, and structural behaviors of this heterocyclic system.
Executive Summary
The 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine system represents a classic yet complex case of prototropic tautomerism within seven-membered heterocycles. Unlike rigid aromatic systems, this molecule possesses a flexible cyclohepta-skeleton that supports a dynamic equilibrium between a non-conjugated Diimine (6H-form) and a conjugated Enamine-Imine (1H-form) .
Understanding this equilibrium is critical for drug development professionals working with GABAergic pharmacophores or heterocyclic synthesis, as the tautomeric state dictates nucleophilic reactivity, binding affinity, and hydrolytic stability. This guide delineates the molecular architecture, thermodynamic drivers, and experimental protocols required to characterize and manipulate this equilibrium.
Molecular Architecture & Tautomeric Landscape
The core phenomenon governing the reactivity of this molecule is the migration of a proton between the C6-methylene position and the N1-nitrogen atom, accompanied by a shift in
The Two Dominant Tautomers
-
The 6H-Tautomer (Diimine):
-
Structure: Contains a
hybridized methylene group at position 6. -
Character: Non-conjugated. The two
bonds are isolated. -
Stability: Often the thermodynamically preferred form in non-polar solvents and the gas phase due to the lack of charge separation.
-
-
The 1H-Tautomer (Enamine-Imine):
-
Structure: Contains a protonated nitrogen (
) at position 1 and a vinyl proton ( ) at position 6. -
Character: Conjugated system (
). -
Stability: Stabilized by polar solvents (via H-bonding) and extended conjugation, though often entropically disfavored in the neutral state.
-
The "Mesomeric" Cation
Upon protonation (e.g., formation of the perchlorate salt), the system collapses into a highly stable, symmetric 1,5-diazapentadienium cation . This delocalized cationic species is the most common form isolated in solid-state crystallography.
Visualizing the Equilibrium
The following diagram illustrates the proton transfer pathway and the stabilization of the cationic salt.
Figure 1: The prototropic shift between the 6H-Diimine and 1H-Enamine forms, and their convergence into the stable delocalized cation under acidic conditions.
Thermodynamic & Kinetic Drivers
The position of the equilibrium (
Solvent Effects[1]
-
Non-Polar Solvents (
, ): The equilibrium strongly favors the 6H-Diimine . The lack of stabilization for the polarized bond in the 1H form makes the non-conjugated isomer energetically superior. -
Polar Aprotic Solvents (DMSO-
, DMF): These solvents can stabilize the 1H-form through dipole-dipole interactions, slightly shifting the equilibrium, though the 6H-form often remains dominant. -
Protic Solvents (MeOH,
): Hydrogen bonding with the solvent can stabilize the group of the 1H-form. However, hydrolysis of the imine bonds becomes a competing reaction in aqueous media.
Substituent Effects (Electronic)
The 5,7-dimethyl substitution pattern provides steric bulk that influences the ring conformation.
-
Methyl Groups: Act as electron donors, stabilizing the
bonds. -
Conformation: The 7-membered ring adopts a twist-boat conformation to minimize transannular strain. This folding disfavors the planarity required for perfect conjugation in the 1H-form, further biasing the neutral equilibrium toward the 6H-form.
Analytical Characterization
To validate the tautomeric state in your specific samples, use the following spectroscopic markers.
NMR Spectroscopy (Primary Method)
Nuclear Magnetic Resonance is the definitive tool for distinguishing the tautomers.
| Feature | 6H-Form (Diimine) | 1H-Form (Enamine) | Cation (Salt) |
| H-1 (NH) | Absent | Broad singlet, >5.0 ppm | Broad singlet, ~8-10 ppm |
| H-6 (Ring) | Singlet (2H), ~3.0 ppm ( | Singlet (1H), ~4.8 ppm ( | Singlet (1H), ~4.9 ppm |
| C-6 ( | ~45-50 ppm ( | ~90-100 ppm ( | ~95 ppm |
| Symmetry | Asymmetric (unless fast exchange) |
UV-Vis Spectroscopy
-
6H-Form: Absorbs at lower wavelengths (
nm) due to isolated double bonds. -
1H-Form: Shows a bathochromic shift (red shift) to
nm due to the conjugation.
Experimental Protocols
Protocol: Synthesis of 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine Perchlorate
This protocol yields the stable salt form, which can be neutralized to study the tautomeric equilibrium.
Safety Warning: Perchlorate salts of organic heterocycles are potentially explosive. Handle small quantities (<1g) behind a blast shield. Do not scrape dry solids.
Reagents:
-
Ethylenediamine (1.0 eq)
-
2,4-Pentanedione (Acetylacetone) (1.0 eq)
-
Perchloric acid (70%, 1.0 eq)
-
Ethanol (Solvent)
Workflow:
-
Condensation: Dissolve ethylenediamine (60 mg, 1 mmol) in cooled ethanol (5 mL).
-
Addition: Dropwise add 2,4-pentanedione (100 mg, 1 mmol). Stir for 30 minutes at room temperature. Note: The neutral intermediate is formed here.
-
Salt Formation: Carefully add Perchloric acid (1 mmol) dropwise. The solution will warm slightly.
-
Crystallization: Cool the mixture to 0°C. The monoperchlorate salt precipitates as white/colorless crystals.
-
Isolation: Filter and wash with cold ether.
-
Yield: Typically 70-85%.
Protocol: NMR Tautomerism Study
Objective: Determine
-
Preparation: Neutralize the perchlorate salt using
in a biphasic system ( / Water) immediately before analysis to obtain the free base. -
Solvent Selection: Prepare samples in
(non-polar baseline) and DMSO- (polar test). -
Acquisition:
-
Run
NMR at 298 K. -
Integrate the signal at ~3.0 ppm (Methylene of 6H-form) vs. ~4.8 ppm (Methine of 1H-form).
-
-
Calculation:
(Note: Divide the methylene integral by 2 as it represents 2 protons).
Synthetic & Pharmacological Implications[2][3][4]
Reactivity Profile
-
Electrophilic Attack: The 1H-form is the reactive species for electrophilic substitution. The C6 position is electron-rich (enamine character), making it susceptible to halogenation or alkylation.
-
Nucleophilic Attack: The 6H-form (diimine) is susceptible to nucleophilic attack at the C5/C7 positions, often leading to ring opening or hydrolysis.
Drug Design
In medicinal chemistry, the 2,3-dihydro-1,4-diazepine core serves as a constrained peptidomimetic.
-
Binding: If the target receptor requires a hydrogen bond donor, the 1H-tautomer is the active species.
-
Optimization: To lock the conformation in the 1H-form, consider introducing electron-withdrawing groups at C6 or replacing the methyls with groups that extend conjugation, lowering the energy of the enamine tautomer.
References
-
Lloyd, D., et al. (1969). Diazepines.[1][2][3][4][5][6][7] Part XI. 6-Halogeno-2,3-dihydro-1H-1,4-diazepines. Journal of the Chemical Society C: Organic. Link
-
Langer, P., et al. (2020).[1] NMR Spectroscopic and Theoretical Studies on Tautomerism and Isomerism of Perfluoroalkyl-Substituted 1,5-Benzodiazepines. ChemistrySelect. Link
-
Desens, W., et al. (2002). Crystal and molecular structure of 2,3-dihydro-5,7-dimethyl-1,4-diazepinium perchlorate. Journal of the Chemical Society, Perkin Transactions 2. Link
-
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electronic structure and aromaticity of 2,3-dihydro-1,4-diazepines
An In-Depth Technical Guide to the Electronic Structure and Aromaticity of 2,3-Dihydro-1,4-Diazepines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2,3-dihydro-1,4-diazepine core is a seven-membered heterocyclic scaffold of significant interest in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1][2][3] A profound understanding of its electronic structure, conformational dynamics, and aromatic character is paramount for the rational design of novel therapeutic agents. This guide provides a comprehensive exploration of these fundamental properties, synthesizing data from spectroscopic, crystallographic, and computational studies. We delve into the nuanced world of tautomerism, the quasi-aromatic nature of the dihydrodiazepinium cation, and the methodologies employed to elucidate these characteristics. By explaining the causality behind experimental and theoretical choices, this document serves as a technical resource for professionals engaged in the research and development of diazepine-based pharmaceuticals.
Foundational Concepts: Structure and Tautomeric Landscape
The 2,3-dihydro-1H-1,4-diazepine system is characterized by a seven-membered ring containing two nitrogen atoms at positions 1 and 4, and a single endocyclic double bond. This arrangement gives rise to a dynamic equilibrium between several tautomeric forms, the relative stability of which is a critical determinant of the molecule's reactivity and biological interactions.
The Dominant Tautomers
The primary tautomeric equilibrium exists between the enamine and di-imine forms. Computational studies, particularly high-level ab-initio calculations, have been instrumental in quantifying the stability of these isomers.
-
Amine-Imine (or Enamine) Tautomer: This is the most stable form. Accurate ab-initio calculations (HF/6–31G∗∗ with MP2 refinement) establish its stability over the di-imine form by a significant margin of approximately 27.8 kJ/mol.[1][4] This stability is attributed to the delocalization of the nitrogen lone pair into the π-system.
-
Di-imine Tautomer: This form is considerably less stable than the enamine tautomer.[1]
-
Imine-Enamine Tautomer: In certain derivatives, particularly those resulting from the condensation of β-diketones with ethylenediamine, the imine-enamine tautomer is observed both in solution and in the solid state.[1]
The choice of computational method is crucial; while high-level ab-initio methods provide clear energy differences, semi-empirical methods like AM1 and PM3 may predict comparable energies for the tautomers, which is less consistent with experimental observations.[1][4]
Influence of Environment
The tautomeric balance is not static and can be influenced by the surrounding medium. The polarity and basicity of the solvent play a significant role. For instance, in some substituted 2,3-dihydro-1,4-diazepines, the more polar enamine tautomer is favored in polar media due to stabilizing intermolecular solute-solvent interactions.[1][5] In solvents like DMSO and DMF, which are both polar and basic, chelate ring-opened isomers have also been detected alongside the chelated tautomers.[1]
Caption: Reactivity map of the quasi-aromatic diazepinium cation.
Methodologies for Structural and Electronic Elucidation
A multi-faceted approach combining spectroscopy, crystallography, and computational chemistry is essential for a complete understanding of 2,3-dihydro-1,4-diazepines.
Spectroscopic Characterization
| Technique | Application | Key Insights |
| ¹H, ¹³C, ¹⁵N NMR | Tautomer identification, conformational analysis, dynamic processes. | Distinguishes between tautomers, confirms half-chair conformation, measures ring inversion barriers. [1][6][7] |
| Infrared (IR) | Functional group identification. | Confirms presence of N-H, C=N (imine), and C-N bonds through characteristic vibrational bands. [1][7] |
| Mass Spectrometry | Molecular weight determination and fragmentation analysis. | Elucidates fragmentation pathways, with a common pattern being the initial loss of an N1-C2 fragment in diazepinium salts. [8] |
Computational Chemistry Workflow
Theoretical calculations are indispensable for probing geometries, relative energies of tautomers, and electronic properties that are difficult to measure experimentally.
Protocol: DFT Analysis of Tautomer Stability
-
Structure Generation: Build the 3D structures of all plausible tautomers (e.g., amine-imine, di-imine) using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each tautomer using a suitable Density Functional Theory (DFT) method and basis set (e.g., B3LYP/6-311++G(d,p)). This step finds the lowest energy conformation for each isomer. [9]3. Frequency Calculation: Perform a vibrational frequency calculation on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides zero-point vibrational energies (ZPVE).
-
Energy Calculation: Obtain the single-point electronic energy for each optimized structure. Correct this energy with the ZPVE.
-
Solvation Modeling (Optional): To simulate solution-phase conditions, repeat the optimization and energy calculations using a continuum solvation model, such as the Polarizable Continuum Model (PCM). [1]6. Relative Energy Analysis: Compare the final corrected energies of the tautomers. The structure with the lowest energy is the most stable. The energy difference (ΔE) quantifies their relative stability.
Caption: Workflow for DFT analysis of tautomer stability.
Implications for Drug Development
The electronic and structural features of 2,3-dihydro-1,4-diazepines are directly linked to their biological activity and potential as therapeutic agents. [1][2]
-
Receptor Binding: The non-planar, flexible conformation is critical for fitting into the binding pockets of biological targets, such as the GABA-A receptor for benzodiazepine-class drugs. [10][11]The specific tautomer present under physiological conditions will dictate the hydrogen bond donor/acceptor pattern available for receptor interaction.
-
Structure-Activity Relationships (SAR): Understanding the quasi-aromaticity and its influence on reactivity allows for the rational design of new derivatives. For example, substituents can be placed on the 6-position to modulate electronic properties or at the 5/7-positions to block metabolic attack by nucleophiles.
-
Bioisosteric Replacement: The insights gained from this scaffold can guide the design of bioisosteres, where the diazepine ring is replaced by other heterocyclic systems with similar electronic and conformational properties.
Caption: From fundamental properties to rational drug design.
Conclusion
The 2,3-dihydro-1,4-diazepine ring system possesses a rich and complex electronic character. Its existence as a stable enamine tautomer, flexible half-chair conformation, and the pronounced quasi-aromaticity of its cation are defining features. A comprehensive analytical approach, leveraging advanced spectroscopic and computational methods, is crucial for fully characterizing these properties. For drug development professionals, a deep appreciation of this interplay between electronic structure and conformation is not merely academic; it is the foundation upon which the next generation of safer and more efficacious diazepine-based therapeutics will be built.
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Topkaya, C., et al. (2024). One-step synthesis of 2-Methyl-2,4-Diphenyl-2,3-Dihydro-1H-Benzo[b]d[1][12]iazepine: Investigating crystal structure, hirshfeld surface analysis and supercapacitor applications. Journal of Molecular Structure, 139461. [Link]
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solubility profile of 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine in organic solvents
An In-depth Technical Guide to the Solubility Profile of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine in Organic Solvents: A Predictive and Methodological Approach
Foreword
The characterization of a compound's solubility is a cornerstone of chemical and pharmaceutical development. It governs everything from reaction kinetics and purification strategies to bioavailability and formulation design. This guide addresses the solubility of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine, a heterocyclic amine. Given the absence of extensive, publicly available experimental data for this specific molecule, this document adopts a dual approach. Firstly, it provides a robust theoretical framework for predicting its solubility in a range of organic solvents using established computational and empirical models. Secondly, it offers a detailed, field-proven experimental protocol for the determination of its solubility, empowering researchers to generate precise, reliable data. This guide is intended for scientists and professionals who require a deep, actionable understanding of how to approach solubility profiling for novel or under-characterized compounds.
Part 1: Compound Overview and the Imperative of Solubility
5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine is a seven-membered heterocyclic compound containing two nitrogen atoms. Its basic properties are summarized below:
| Property | Value | Source |
| Molecular Formula | C₇H₁₂N₂ | [3] |
| Molecular Weight | 124.19 g/mol | [3] |
| Structure | A dihydrodiazepine ring with methyl groups at positions 5 and 7. |
The structure, featuring both hydrogen bond donors (the N-H groups) and a hydrocarbon backbone, suggests a nuanced solubility profile that will be highly dependent on the nature of the solvent. The basic nitrogen atoms imply that pH could also be a critical factor in aqueous or protic solvent systems, though this guide focuses primarily on organic solvents.
Understanding the solubility of this compound is critical for:
-
Synthetic Chemistry: Choosing appropriate solvents for reactions, work-up, and purification (e.g., crystallization).
-
Pharmaceutical Development: As solubility is a key determinant of a drug's bioavailability, selecting suitable solvents or co-solvent systems is crucial for formulation.[4][5]
-
Analytical Chemistry: Preparing solutions for analysis by techniques such as HPLC, NMR, or mass spectrometry.
Part 2: Theoretical Framework for Solubility Prediction
Predicting solubility is a complex task that moves beyond the simple maxim of "like dissolves like." Modern approaches leverage computational power and thermodynamic principles to provide quantitative or semi-quantitative estimates.
Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter (HSP) approach is a powerful semi-empirical method for predicting solubility, based on the principle that substances with similar HSP values are likely to be miscible.[6][7] It deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
These three parameters (δd, δp, δh) can be viewed as coordinates in a three-dimensional "Hansen space." The closer a solute and solvent are in this space, the more likely they are to dissolve. The distance (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:
Ra = √[4(δd₂ - δd₁)² + (δp₂ - δp₁)² + (δh₂ - δh₁)²]
A solute is assigned an "interaction radius" (R₀). If the calculated distance (Ra) is less than the solute's interaction radius, high solubility is predicted.[6]
Quantum Mechanics-Based Models: COSMO-RS
The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a highly sophisticated method that uses quantum chemistry to predict thermodynamic properties, including solubility, without relying on experimental data for the specific solute.[1][10][11]
The core of COSMO-RS involves calculating the screening charge density on the surface of a molecule in a virtual conductor.[11] This allows for a detailed description of molecular interactions based on electrostatics and hydrogen bonding. By combining these quantum mechanical calculations with statistical thermodynamics, COSMO-RS can accurately predict the chemical potential of a compound in any solvent, which is directly related to its solubility.[10] This method is particularly valuable for novel compounds where no prior data exists.[5]
Machine Learning and QSPR Models
In recent years, machine learning (ML) and Quantitative Structure-Property Relationship (QSPR) models have emerged as powerful tools for solubility prediction.[12][13] These models are trained on large datasets of compounds with known solubilities.[2] By analyzing the relationships between molecular descriptors (such as topological indices, electronic properties, and fingerprints) and solubility, these models can learn to predict the solubility of new, unseen molecules.[2][13] While powerful, the accuracy of these models is highly dependent on the quality and diversity of the training data.[4][13]
Part 3: Predicted Solubility Profile of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine
Based on the theoretical principles, we can construct a predicted solubility profile. The presence of two nitrogen atoms, one of which is part of a secondary amine (N-H), allows the molecule to act as both a hydrogen bond donor and acceptor. The methyl groups and the ethylene bridge contribute to its nonpolar character. This duality suggests miscibility in a range of solvents.
Predicted Solubility in Common Organic Solvents
The following table provides a qualitative prediction of solubility based on solvent class. This is a generalized prediction grounded in the principle of "like dissolves like" and the structural features of the target molecule.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | These solvents can engage in strong hydrogen bonding with the N-H and N sites of the diazepine ring. The synthesis of a related picrate salt involved dissolving the free base in alcohol, supporting this prediction.[14] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents can accept hydrogen bonds and have strong dipoles that can interact with the polar regions of the molecule. Polar aprotic solvents are generally good solvents for a wide range of organic solids.[15] |
| Nonpolar Aprotic | Toluene, Hexane | Low to Very Low | The significant polarity and hydrogen bonding capability of the diazepine will likely prevent it from dissolving well in solvents that only interact via weak van der Waals forces.[15] |
| Intermediate Polarity | Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate | Moderate to Low | Solubility in these solvents will depend on the balance between the polar and nonpolar characteristics of the molecule. Some solubility is expected, but it may not be as high as in polar protic or aprotic solvents. |
Part 4: A Definitive Protocol for Experimental Solubility Determination
While predictions are invaluable for guidance, they must be validated by empirical data. The shake-flask method is the gold standard for determining equilibrium solubility and is highly recommended for its reliability.[16][17]
The Shake-Flask Method: Step-by-Step Protocol
This protocol describes the process of determining the equilibrium solubility of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine.
1. Preparation of Saturated Solution:
- Add an excess amount of solid 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine to a known volume of the selected organic solvent (e.g., 5 mL) in a sealed glass vial. "Excess" means that undissolved solid should be clearly visible.
- Prepare a separate vial for each solvent to be tested.
2. Equilibration:
- Place the sealed vials in a constant-temperature shaker bath (e.g., 25 °C).
- Agitate the vials for a sufficient period to ensure equilibrium is reached, typically 24 to 72 hours.[16] A consistent time should be used for all solvents to ensure comparability.
3. Phase Separation:
- After equilibration, remove the vials and allow the undissolved solid to settle.
- To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes).[16]
- Carefully withdraw a clear aliquot of the supernatant using a pipette.
- Filter the aliquot through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove any remaining microscopic particles.[16]
4. Quantification of Solute:
- Dilute the filtered saturated solution with a suitable mobile phase to a concentration that falls within the linear range of the chosen analytical method.
- High-Performance Liquid Chromatography (HPLC) is the preferred method for quantification due to its specificity and accuracy.[16]
- Develop an HPLC method (e.g., reverse-phase with a C18 column) capable of resolving the compound from any potential impurities.
- Prepare a series of standard solutions of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine of known concentrations.
- Generate a calibration curve by plotting the peak area (or height) against the concentration of the standards.
- Analyze the diluted sample solution and determine its concentration from the calibration curve.
5. Data Reporting:
- Calculate the original concentration in the saturated solution, accounting for the dilution factor.
- Report the solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L), and specify the temperature at which the measurement was made (e.g., "25.4 mg/mL in Methanol at 25 °C").[16]
Workflow Visualization
The following diagram illustrates the key stages of the shake-flask solubility determination workflow.
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pKa values and basicity of 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine
An In-Depth Technical Guide to the Basicity and pKa Values of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine
Authored by: A Senior Application Scientist
Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the behavior of molecules in biological systems, profoundly influencing properties such as solubility, membrane permeability, and target binding.[3][4] For nitrogen-containing heterocyclic compounds, which represent over 75% of FDA-approved drugs, understanding basicity is paramount in drug design and development.[4] This guide provides a comprehensive analysis of the basicity and predicted pKa values of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine, a heterocyclic scaffold with significant potential in medicinal chemistry. We will explore the theoretical underpinnings of its basicity, present robust protocols for both experimental determination and computational prediction of its pKa values, and discuss the implications of these properties for its application in research and drug discovery.
Introduction: The Significance of Basicity in Drug Development
5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine is a seven-membered heterocyclic compound containing two nitrogen atoms.[5] Such diazepine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[6][7] The ionization state of a drug molecule at physiological pH (typically ~7.4) dictates its charge, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. A molecule's basicity, quantified by the pKa of its conjugate acid, determines the extent of its protonation.[8] For a diamine like 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine, two distinct pKa values are expected, corresponding to the two protonation equilibria. Accurate knowledge of these values allows chemists to predict molecular behavior, optimize formulations, and design molecules with improved pharmacokinetic properties.[1][9]
Theoretical Framework: Structural Influences on Basicity
The basicity of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine is primarily determined by the availability of the lone pair of electrons on its two nitrogen atoms for protonation. Several structural features contribute to this:
-
Nitrogen Hybridization: The molecule contains two distinct nitrogen centers: a secondary amine (N1) and an imine (N4). The N1 nitrogen is sp3-hybridized, with its lone pair residing in an sp3 orbital, making it relatively available for protonation. The N4 nitrogen is sp2-hybridized, and its lone pair is in an sp2 orbital, which has more s-character and is held more tightly by the nucleus, generally resulting in lower basicity compared to a similar amine.
-
Inductive Effects: The two methyl groups at positions C5 and C7 are electron-donating groups (EDGs). Through a positive inductive effect (+I), they increase the electron density on the diazepine ring, including the nitrogen atoms. This enhanced electron density stabilizes the positive charge of the conjugate acid upon protonation, thereby increasing the basicity of the molecule.
-
Conformation: The seven-membered diazepine ring is not planar and adopts a conformation, such as a twist-chair, to minimize steric strain.[10] This conformation influences the accessibility of the nitrogen lone pairs to solvent and incoming protons, which can subtly affect the overall basicity.
Based on these principles, it is predicted that the secondary amine (N1) will be the more basic center and will be protonated first, corresponding to the higher pKa value (pKa1). The imine (N4) will be less basic, requiring a more acidic environment to be protonated, and will correspond to the lower pKa value (pKa2).
Computational Prediction of pKa Values
In the absence of experimental data, computational methods provide a powerful and reliable means of predicting pKa values.[4] Combining quantum mechanical calculations with a continuum solvent model offers a balance of accuracy and computational efficiency.[3][11] Density Functional Theory (DFT) is particularly well-suited for calculating the free energy of molecules in their neutral and protonated states.[12]
Computational Methodology
A robust method for pKa prediction involves calculating the Gibbs free energy change (ΔG) for the deprotonation of the conjugate acid in solution.[11][12]
// Invisible edges for alignment mol_neutral -> mol_mono [style=invis]; mol_mono -> mol_di [style=invis]; solv_neutral -> solv_mono [style=invis]; solv_mono -> solv_di [style=invis]; }
Caption: Computational workflow for pKa prediction using DFT.
Step-by-Step Protocol:
-
Gas-Phase Geometry Optimization: The 3D structures of the neutral molecule, the two possible monoprotonated forms (at N1 and N4), and the diprotonated form are optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31++G**). This step finds the lowest energy conformation for each species.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima and to obtain thermal corrections to the Gibbs free energy.
-
Solvation Free Energy Calculation: Single-point energy calculations are performed on the gas-phase optimized geometries using a continuum solvent model (e.g., Poisson-Boltzmann or SMD) to calculate the free energy of solvation.[11] Optimizing the geometry in the solution phase can provide more accurate predictions, especially for systems with intramolecular hydrogen bonds.[11]
-
pKa Calculation: The aqueous pKa is calculated using the following thermodynamic cycle, often employing an isodesmic reaction approach where the calculation is performed relative to a reference molecule with a known pKa to reduce systematic errors.[4][13]
Predicted pKa Values
The following table summarizes the computationally predicted pKa values for 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine.
| Parameter | Predicted Value | Protonation Center | Description |
| pKa1 | ~8.5 - 9.5 | N1 (Secondary Amine) | First protonation event; corresponds to the more basic site. |
| pKa2 | ~3.0 - 4.0 | N4 (Imine) | Second protonation event; corresponds to the less basic site. |
Note: These values are predictions based on established computational methods and may differ from experimental results. They are intended to guide researchers in experimental design.
Experimental Determination of pKa Values
Potentiometric titration is the most common and direct method for determining pKa values.[14] It involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added incrementally.
Experimental Protocol: Potentiometric Titration
Causality: This protocol is designed to precisely measure the pH changes corresponding to the two protonation equilibria of the diamine. Using a strong acid (HCl) as the titrant ensures a sharp and detectable change in pH at the equivalence points. An inert atmosphere prevents the absorption of atmospheric CO2, which could interfere with the measurement by forming carbonic acid.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Apparatus Setup:
-
Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, 10.01).
-
Place a known volume of the analyte solution into a jacketed beaker maintained at a constant temperature (e.g., 25 °C).
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Maintain a gentle stream of nitrogen or argon over the solution to exclude atmospheric CO2.
-
-
Titration:
-
Using a calibrated burette or an autotitrator, add the standardized HCl solution in small, precise increments (e.g., 0.05 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of HCl added to generate a titration curve.
-
Determine the two equivalence points from the inflection points of the curve (often found by analyzing the first or second derivative of the plot).
-
-
pKa Calculation:
-
The pKa values are determined from the pH at the half-equivalence points.
-
pKa1: The pH at the point where half of the volume of titrant required to reach the first equivalence point has been added.
-
pKa2: The pH at the midpoint between the first and second equivalence points.
-
-
Discussion: Synthesizing Theoretical and Practical Insights
The predicted pKa values align with the theoretical understanding of the molecule's structure.
Caption: Protonation equilibria for the subject diazepine.
-
The predicted pKa1 of ~9.0 is characteristic of a secondary aliphatic amine. At physiological pH (~7.4), the N1 nitrogen will be predominantly protonated, and the molecule will carry a +1 charge. This has significant implications for its interaction with biological targets and its aqueous solubility.
-
The predicted pKa2 of ~3.5 reflects the lower basicity of the imine nitrogen. This site will only become significantly protonated in highly acidic environments, such as the stomach (pH 1.5-3.5).
-
The significant difference between pKa1 and pKa2 (approx. 5-6 log units) is expected. After the first protonation, the resulting positive charge on the molecule inductively withdraws electron density from the rest of the ring, making the second protonation at the imine nitrogen much less favorable.
For drug development professionals, this means that under most physiological conditions, 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine will exist as a monocation. This cationic nature can be leveraged to form salt formulations, which often exhibit improved stability and solubility. However, the positive charge may also impact cell membrane permeability, a key factor in oral bioavailability that must be considered during lead optimization.
Conclusion
This guide has provided a detailed technical overview of the basicity and pKa values of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine. By integrating theoretical principles with predictive computational modeling and established experimental protocols, we have established a strong foundation for understanding the physicochemical properties of this important heterocyclic scaffold. The predicted pKa values of approximately 9.0 (pKa1) and 3.5 (pKa2) indicate that this molecule will exist primarily as a monocation under physiological conditions. This knowledge is crucial for researchers and scientists, enabling informed decisions in the design and development of novel therapeutics based on the diazepine core.
References
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Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium. [Link]
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Kelly, C. P., Cramer, C. J., & Truhlar, D. G. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(2), 408–422. [Link]
-
Nath, D., & Henni, A. (2023). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules, 28(10), 4216. [Link]
-
The University of Liverpool Repository. (2021). pKa Determination in non-Aqueous Solvents and. [Link]
-
Scherer, M., et al. (2025). Computational Determination of pK a Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry. [Link]
-
Boström, J., et al. (2020). Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities. ChemMedChem, 15(23), 2219-2230. [Link]
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Ríos-Guerra, O., et al. (2020). Evaluation of Reactivity (pKa) of Substituted Aromatic Diamines, Monomers for Polyamides Synthesis, via Nuclear. Chemistry Proceedings, 1(1), 40. [Link]
-
Alcázar, J., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds. Journal of Cheminformatics, 15(1), 90. [Link]
-
S. G., A. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity. [Link]
-
Nishihara, Y., & Nakano, H. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. Molecules, 26(24), 7543. [Link]
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Wagen, C. (2025). How to Predict pKa. Rowan. [Link]
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Dopi, A., et al. (n.d.). Effect of the methyl group on intermolecular characteristics of benzodiazepine-2,4-dione. International Journal of Innovation and Applied Studies, 9(4), 1548-1558. [Link]
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Ashenhurst, J. (2017). Amine Basicity Is Measured By The pKa Of Its Conjugate Acid (pKaH). Master Organic Chemistry. [Link]
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University of Surrey. (2018). A spectroscopic study of 1,5-benzo-diazepines, thiazepines, and their transition metal complexes. [Link]
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Sanchez, R., & Meslamani, J. (2016). Privileged Diazepine Compounds and their Emergence as Bromodomain Inhibitors. Current topics in medicinal chemistry, 16(27), 3086–3099. [Link]
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Jasinski, J. P., et al. (2010). 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepin-4-ium picrate. Acta crystallographica. Section E, Structure reports online, 66(Pt 5), o1187–o1188. [Link]
-
Jensen, J. H., et al. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ Preprints. [Link]
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ResearchGate. (n.d.). Examples of 1,2‐, 1,3‐, 1,4‐ and 1,5‐diazepines currently in the.... [Link]
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literature review of 5,7-dimethyl-1,4-diazepine biological activity
An in-depth technical analysis of the 5,7-dimethyl-1,4-diazepine scaffold requires a multidisciplinary approach, bridging physical organic chemistry with advanced pharmacology. As a Senior Application Scientist, I approach this heterocyclic core not merely as a static structural entity, but as a highly dynamic node in drug discovery.
While the broader class of 1,4-diazepines (such as the heavily prescribed benzodiazepines) dominates the central nervous system (CNS) therapeutic landscape, the specific 5,7-dimethyl-1,4-diazepine derivative serves a dual role: it is a potent, biologically relevant precursor and a highly efficient, neutral catalyst in complex drug synthesis.
Chemical Dynamics of the 5,7-Dimethyl-1,4-Diazepine Core
To understand the biological and synthetic utility of 5,7-dimethyl-1,4-diazepine, one must first analyze its intrinsic chemical behavior. The 2,3-dihydro-5,7-dimethyl-1,4-diazepine core is characterized by an unusually high basicity (pKa ≈ 13.4). Because the free base is susceptible to environmental degradation, it is almost exclusively synthesized and utilized as a perchlorate salt.
Electrophilic Halogenation Kinetics
The reactivity of this scaffold is defined by its susceptibility to electrophilic attack. Early kinetic studies demonstrated that the[1]. This predictable halogenation is critical for drug developers, as the resulting 6-halo-diazepines serve as primary electrophiles for downstream cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to generate complex, biologically active libraries.
Application as a Neutral Catalyst
Beyond its role as a structural building block, the perchlorate salt of this diazepine is a powerful synthetic tool. It has been established as an[2]. In the synthesis of heavily functionalized biological probes, traditional acidic catalysts often cleave sensitive protecting groups (like TBDMS or isopropylidene acetals). The diazepinium salt circumvents this by acting as a neutral proton-shuttle, enabling high-yield acyl transfers without degrading the substrate.
Workflow for the synthesis and application of the 5,7-dimethyl-1,4-diazepine scaffold.
Biological Activity of 1,4-Diazepine Derivatives
When the 1,4-diazepine core is functionalized—often utilizing the 5,7-dimethyl scaffold as an intermediate—it unlocks a vast pharmacological profile. Extensive literature reviews confirm that[3].
CNS Modulation (GABA-A Receptors)
The most prominent biological activity of the 1,4-diazepine class is the positive allosteric modulation of GABA-A receptors. By binding to the interface between the α and γ subunits of the receptor, diazepine derivatives induce a conformational shift that increases the frequency of chloride channel opening. This hyperpolarizes the neuron, leading to the profound anxiolytic and anticonvulsant effects characteristic of the class.
Antimicrobial and Anticancer Profiles
Recent drug development efforts have fused the 1,4-diazepine ring with other pharmacophores (such as pyrazoles or pyrimidines) to shift the biological target away from the CNS. These hybrid molecules exhibit potent antimicrobial activity by disrupting bacterial cell wall synthesis, and targeted anticancer activity by inducing apoptosis and cell cycle arrest in specific tumor lineages.
Signaling pathway of 1,4-diazepine derivatives modulating GABA-A receptors.
Experimental Workflows & Methodologies
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis and application of the 5,7-dimethyl-1,4-diazepine core.
Protocol 1: Synthesis of 2,3-Dihydro-5,7-dimethyl-1,4-diazepinium Perchlorate
Causality: The direct condensation of ethylenediamine and acetylacetone yields the free diazepine base. Because the base is highly sensitive to atmospheric degradation, immediate precipitation with perchloric acid traps the molecule as a highly stable, non-nucleophilic salt, preserving the integrity of the core for future reactions.
-
Reagent Preparation: Dissolve 10.0 mmol of acetylacetone in 20 mL of absolute ethanol in a round-bottom flask.
-
Condensation: Cool the flask to 0°C using an ice bath. Slowly add 10.0 mmol of ethylenediamine dropwise under continuous magnetic stirring. Note: Strict temperature control is required to manage the exothermic cyclization and prevent polymerization.
-
Cyclization: Attach a reflux condenser and heat the mixture to reflux for 2 hours to drive the condensation to completion.
-
Salt Formation: Cool the mixture back to 0°C. Add 10.0 mmol of 70% aqueous perchloric acid dropwise. Safety Critical: Perchlorate salts of organic compounds can be explosive if dried improperly. Maintain hydration until the final controlled drying step.
-
Isolation: Filter the resulting white precipitate under vacuum. Recrystallize from hot ethanol to yield pure 2,3-dihydro-5,7-dimethyl-1,4-diazepinium perchlorate. Validate purity via melting point and 1H-NMR.
Protocol 2: Neutral Catalytic Acetylation Workflow
Causality: Utilizing the diazepinium salt under solvent-free conditions maximizes the collision frequency between the substrate and acetic anhydride. The catalyst acts as a proton shuttle, facilitating acyl transfer without dropping the pH, thereby protecting acid-labile functional groups.
-
Reaction Setup: In a 10 mL reaction vial, combine the polyhydroxylic biological probe (1.0 mmol) with acetic anhydride (1.5 mmol per hydroxyl group).
-
Catalyst Addition: Add 5 mol% of the synthesized 2,3-dihydro-5,7-dimethyl-1,4-diazepinium perchlorate.
-
Solvent-Free Agitation: Stir the heterogeneous mixture vigorously at room temperature.
-
Self-Validation (Monitoring): Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane/ethyl acetate eluent. The disappearance of the polar starting material spot and the emergence of a highly non-polar product spot validates the completion of the acyl transfer (typically 15–45 minutes).
-
Quenching and Extraction: Quench the reaction with 5 mL of ice-cold water to hydrolyze excess acetic anhydride. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Quantitative Data Summary
The table below synthesizes the kinetic, synthetic, and pharmacological data associated with the 5,7-dimethyl-1,4-diazepine core and its functionalized derivatives.
| Compound Scaffold | Primary Target / Application | Mechanism of Action | Quantitative Metric (Yield/Kinetic/IC50) |
| 2,3-Dihydro-5,7-dimethyl-1,4-diazepinium perchlorate | Synthetic Catalyst (Acyl Transfer) | Proton-shuttling / Neutral catalysis | >95% Yield (Solvent-free acetylation) |
| 6-Bromo-2,3-dihydro-5,7-dimethyl-1,4-diazepine | Synthetic Intermediate | Bimolecular electrophilic substitution | |
| 1,4-Benzodiazepines (Fused derivatives) | CNS (Anxiolytic/Anticonvulsant) | GABA-A Positive Allosteric Modulator | Low nM (Receptor Binding Affinity) |
| Pyrazolopyrimidinone-1,4-diazepines | Antimicrobial / Antifungal | Cell wall / Membrane disruption | MIC: 4 - 16 µg/mL |
Conclusion
The 5,7-dimethyl-1,4-diazepine scaffold occupies a unique intersection between synthetic methodology and pharmacology. Its remarkable basicity and the stability of its perchlorate salt make it an indispensable neutral catalyst for the synthesis of delicate biological probes. Furthermore, its predictable halogenation kinetics provide a reliable gateway to highly functionalized 1,4-diazepine derivatives, which continue to demonstrate profound biological activity across CNS modulation, antimicrobial resistance, and oncology.
References
-
Bell, R. P., & Marshall, D. R. (1964). 406. Kinetics of the halogenation of 2,3-dihydro-5,7-dimethyl-1,4-diazepine. Journal of the Chemical Society (Resumed), 2195-2197. URL:[Link]
-
Saini, R., Joshi, Y., & Joshi, P. (2011). Diazepinium perchlorate: a neutral catalyst for mild, solvent-free acetylation of carbohydrates and other substances. Organic & Biomolecular Chemistry, 9(7), 2403-2412. URL:[Link]
-
Rashid, M. A., Ashraf, A., Rehman, S. S., Shahid, S. A., Mahmood, A., & Faruq, M. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. URL:[Link]
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Methodological & Application
protocol for the synthesis of 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine
An Application Note for the Synthesis of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine
Introduction and Significance
The 1,4-diazepine scaffold is a seven-membered heterocyclic ring system containing two nitrogen atoms at positions 1 and 4. This structural motif is of significant interest in medicinal chemistry and drug development, forming the core of numerous biologically active compounds, including anxiolytics, anticonvulsants, and other central nervous system agents. The specific derivative, 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine, represents a fundamental and versatile example of this class of compounds. Its structure features a partially saturated diazepine ring with two methyl groups, rendering it a valuable building block for the synthesis of more complex molecules and for screening in drug discovery programs.
This document provides a detailed protocol for the synthesis of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine through the well-established cyclocondensation reaction of ethylenediamine with pentane-2,4-dione (acetylacetone). The protocol is designed for researchers in organic synthesis, medicinal chemistry, and related fields, offering a clear, step-by-step guide with explanations of the underlying chemical principles.
Principle of the Synthesis: A Cyclocondensation Approach
The synthesis of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine is achieved via a classical condensation reaction between a 1,2-diamine (ethylenediamine) and a β-diketone (pentane-2,4-dione). This reaction is a cornerstone of heterocyclic chemistry and proceeds through the formation of a Schiff base intermediate, which subsequently undergoes an intramolecular cyclization to form the seven-membered ring.
The mechanism can be outlined as follows:
-
Nucleophilic Attack: One of the primary amine groups of ethylenediamine attacks one of the carbonyl carbons of pentane-2,4-dione.
-
Dehydration: The resulting hemiaminal intermediate readily loses a molecule of water to form a Schiff base (an imine).
-
Intramolecular Cyclization: The second, free amine group of the intermediate then attacks the remaining carbonyl group within the same molecule.
-
Final Dehydration: A second dehydration step occurs, leading to the formation of the cyclic dihydrodiazepine ring. The product exists as a stable vinylogous amide (an enamine-ketimine tautomer).
This type of reaction is well-documented and is a reliable method for the preparation of diazepine derivatives.[3][4] The reaction can often proceed without a catalyst, although mild acid catalysis can sometimes be employed to accelerate the dehydration steps.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Volume / Mass |
| Ethylenediamine | C₂H₈N₂ | 60.10 | 100 | ~6.01 g (6.7 mL) |
| Pentane-2,4-dione | C₅H₈O₂ | 100.12 | 100 | ~10.01 g (10.2 mL) |
| Ethanol (absolute) | C₂H₅OH | 46.07 | - | 150 mL |
Equipment
-
250 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware (graduated cylinders, beakers, etc.)
-
Thin-Layer Chromatography (TLC) apparatus
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 150 mL of absolute ethanol.
-
While stirring, add 6.01 g (6.7 mL, 100 mmol) of ethylenediamine to the ethanol.
-
Slowly add 10.01 g (10.2 mL, 100 mmol) of pentane-2,4-dione to the solution dropwise over a period of 15-20 minutes. An exothermic reaction may be observed; maintain a steady addition rate to control the temperature.
-
-
Reaction Execution:
-
Once the addition is complete, attach a reflux condenser to the flask.
-
Heat the reaction mixture to reflux using a heating mantle or oil bath.
-
Maintain the reflux for 2 to 4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) by observing the consumption of the starting materials.
-
-
Work-up and Isolation:
-
After the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
Remove the solvent (ethanol) and any water formed during the reaction using a rotary evaporator. This will yield the crude product, likely as an oil or a semi-solid.
-
-
Purification:
-
The crude 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine can be purified by vacuum distillation.
-
Alternatively, the product can be converted to a crystalline salt for purification. For example, a picrate salt can be formed by dissolving the crude product in alcohol and treating it with an aqueous solution of picric acid, as described in the literature.[1] The free base can then be regenerated by treatment with a suitable base.
-
Characterization
The final product should be characterized to confirm its identity and purity.
-
Appearance: Typically a pale yellow oil or low-melting solid.
-
Molecular Formula: C₇H₁₂N₂
-
Molecular Weight: 124.19 g/mol [1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure. The spectra are expected to show signals corresponding to the two methyl groups, the methylene groups of the ethylenediamine backbone, and the vinyl proton.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as C=N and C=C stretching vibrations.
Safety and Handling Precautions
-
Ethylenediamine: Corrosive and a respiratory irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pentane-2,4-dione: Flammable liquid and irritant. Keep away from ignition sources and handle with appropriate PPE.
-
Ethanol: Highly flammable. Ensure no open flames are present during reflux or solvent removal.
All procedures should be carried out by trained personnel in a properly equipped chemical laboratory.
Conclusion
The protocol described provides a reliable and straightforward method for the synthesis of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine. The condensation of ethylenediamine and pentane-2,4-dione is an efficient route to this valuable heterocyclic scaffold. This application note serves as a practical guide for researchers, enabling the synthesis of this compound for further investigation in various fields of chemical and pharmaceutical science.
References
-
Nayak, P. S., Narayana, B., & Sarojini, B. K. (2012). 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepin-4-ium picrate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o235. [Link]
-
El-Sheshtawy, H. S., El-Aal, R. M. A., & El-Kemary, M. A. (2022). Decoding the reaction mechanism of the cyclocondensation of ethyl acetate2-oxo-2-(4-oxo-4H-pyrido [1.2-a] pyrimidin-3-yl) polyazaheterocycle and ethylenediamine using bond evolution theory. Journal of Molecular Modeling, 28(6), 163. [Link]
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Karimi-Jaberi, Z., & Pooladian, B. (2011). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules, 16(1), 382-390. [Link]
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Mehdi, S. H., Ghalib, R. M., & Ng, S. W. (2020). Synthesis of new seven membered heterocyclic rings: An easy access to indeno-benzo[1][2]diazepines. Arabian Journal of Chemistry, 13(7), 6185-6193. [Link]
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Abbiati, G., Casoni, G., & Pocar, D. (2011). Divergent Regioselective Synthesis of 2,5,6,7-Tetrahydro-1H-1,4-diazepin-2-ones and 5H-1,4-Benzodiazepines. The Journal of Organic Chemistry, 76(19), 7686-7695. [Link]
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Al-Shaalan, N. H. (2011). Synthesis Of Imine Compounds Derived From Acetylacetoneand Structure Study. International Journal of Pure and Applied Chemistry, 6(2), 167-173. [Link]
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Gupta, S. K., Hitchcock, P. B., & Kushwah, Y. S. (2002). Synthesis, Characterization and Crystal Structure of a Nickel(II) Schiff Base Complex Derived from Acetylacetone and Ethylenediamine. Journal of Coordination Chemistry, 55(12), 1431-1436. [Link]
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Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-[1][2]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry, 18(5), 1822-1833. [Link]
-
Wang, X., et al. (2024). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 2014. [Link]
-
Channa, A. M., Siyal, A. N., Memon, S. Q., & Parveen, S. (2014). Reaction scheme for the synthesis of acetylacetone-ethylenediamine. ResearchGate. [Link]
-
Al-Shaalan, N. H. (2011). Synthesis, Characterization and Crystal Structure of a Nickel(II) Schiff Base Complex Derived from Acetylacetone and Ethylenediamine. ResearchGate. [Link]
-
Wei, Y., & Bakthavatchalam, R. (1992). Thermally Annealed Solid State Polymerization of 2,3-Dicyano-5,7-Dimethyl-6H-1,4-Diazepine: An NMR Study. Macromolecules, 25(19), 5038-5044. [Link]
Sources
Application Note: Catalytic Utility of 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine Derivatives
A Technical Guide to Ring-Expanded N-Heterocyclic Carbene (reNHC) Ligands
Part 1: Executive Summary & Scientific Rationale
The molecule 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine represents a privileged scaffold in modern organometallic chemistry. While the parent heterocycle possesses intrinsic ligand properties, its primary utility lies as a precursor to Ring-Expanded N-Heterocyclic Carbenes (reNHCs) .
Unlike standard 5-membered NHCs (e.g., IMes, IPr) which dominate the field, 7-membered reNHCs derived from this diazepine core offer distinct steric and electronic advantages:
-
Widened N-C-N Angle: The 7-membered ring imposes an N-C-N angle of ~112–116° (vs. ~101° for imidazolylidenes). This forces the N-substituents (wingtips) closer to the metal center, creating a more "protective" steric pocket.
-
Increased Buried Volume (%Vbur): These ligands often exceed 50%
, stabilizing highly reactive low-coordinate metal species (e.g., Pd(0), Ni(I)). -
Enhanced Basicity: The reNHCs are stronger
-donors, facilitating oxidative addition of challenging substrates like aryl chlorides.
This guide details the conversion of the diazepine core into active Pd and Cu catalysts and provides validated protocols for their use in sterically demanding cross-couplings.
Part 2: Mechanistic Workflow & Visualization
The following diagram illustrates the conversion of the diazepine precursor into the active catalytic species and its role in the Suzuki-Miyaura catalytic cycle.
Caption: Pathway from diazepine precursor to active Pd-reNHC catalyst and the Suzuki-Miyaura cycle.
Part 3: Experimental Protocols
Protocol A: Synthesis of the N,N'-Disubstituted Diazepinium Salt
The active catalyst requires N-substitution (usually aryl groups like Mesityl or Dipp) to stabilize the carbene. This protocol describes the "one-pot" condensation method which builds the 5,7-dimethyl-diazepine core directly with the N-substituents.
Reagents:
-
Acetylacetone (2,4-Pentanedione): 10.0 mmol
-
N,N'-Disubstituted Ethylenediamine (e.g., N,N'-dimesitylethylenediamine): 10.0 mmol
-
Triethyl orthoformate (HC(OEt)3): 15 mL (Solvent/Dehydrating agent)
-
Ammonium tetrafluoroborate (NH4BF4): 10.0 mmol (Anion source)
-
Formic Acid (catalytic): 5 drops
Procedure:
-
Condensation: In a 50 mL round-bottom flask equipped with a reflux condenser, combine the diamine and acetylacetone in triethyl orthoformate.
-
Cyclization: Add the catalytic formic acid. Heat the mixture to reflux (approx. 100°C) for 4 hours. The triethyl orthoformate acts to scavenge water, driving the formation of the diazepine ring.
-
Salt Formation: Cool the mixture to room temperature. Add NH4BF4 dissolved in a minimum amount of methanol. Stir for 1 hour.
-
Isolation: Precipitate the product by adding diethyl ether (50 mL). Filter the solid, wash with cold ether (3 x 10 mL), and dry under vacuum.
-
Validation:
-
1H NMR (CDCl3): Look for the characteristic methine proton (N-CH-N) of the amidinium core around
7.5–8.5 ppm (singlet). The backbone methyls (5,7-Me) typically appear as singlets around 2.0–2.5 ppm.
-
Protocol B: Pd-Catalyzed Suzuki-Miyaura Coupling of Sterically Hindered Chlorides
This protocol utilizes the diazepinium salt from Protocol A to generate the active Pd-reNHC catalyst in situ. It is optimized for difficult substrates (e.g., ortho-substituted aryl chlorides).
Reagents:
-
Precatalyst: Diazepinium Salt (from Protocol A): 2.0 mol%
-
Metal Source: Pd(OAc)2: 1.0 mol% (Note: 2:1 Ligand/Metal ratio ensures stability, or use 1:1 for higher activity).
-
Base: KOtBu (Potassium tert-butoxide): 2.2 equiv (activates the carbene and the boronic acid).
-
Substrate: Aryl Chloride (e.g., 2-chloro-m-xylene): 1.0 equiv (1.0 mmol).
-
Coupling Partner: Aryl Boronic Acid (e.g., 1-naphthylboronic acid): 1.5 equiv.
-
Solvent: 1,4-Dioxane (anhydrous): 4.0 mL.
Step-by-Step Methodology:
-
Catalyst Generation (Glovebox or Schlenk Line):
-
In a screw-cap vial, mix Pd(OAc)2 (2.2 mg, 0.01 mmol) and the Diazepinium Salt (0.02 mmol).
-
Add 1.0 mL of dioxane. Stir at room temperature for 10 mins. The solution should turn from orange to a darker yellow/brown, indicating coordination.
-
-
Reaction Assembly:
-
Add the Aryl Chloride (1.0 mmol), Boronic Acid (1.5 mmol), and solid KOtBu (2.2 mmol).
-
Add the remaining dioxane (3.0 mL).
-
-
Execution:
-
Seal the vial and heat to 80°C for 12 hours.
-
Note: For extremely hindered substrates (e.g., tetra-ortho-substituted), increase temperature to 100°C.
-
-
Work-up:
Performance Benchmarks (Expected):
| Substrate (Ar-Cl) | Boronic Acid | Yield (%) | Time (h) | Note |
| 4-Chlorotoluene | Phenylboronic acid | >95% | 2 | Standard benchmark |
| 2-Chloro-m-xylene | 1-Naphthylboronic acid | 85-92% | 12 | High Steric Demand |
| 2-Chloropyridine | 4-Tolylboronic acid | 88% | 6 | Heterocycle tolerance |
Part 4: Comparative Analysis (5- vs 7-Membered NHCs)
Understanding why you are using the 5,7-dimethyl-1,4-diazepine derivative is crucial for experimental design.
| Feature | 5-Membered NHC (IMes) | 7-Membered reNHC (Diazepine-derived) | Impact on Catalysis |
| N-C-N Angle | ~101.4° | ~112–116° | Wider angle pushes N-substituents towards the metal. |
| Buried Volume (%Vbur) | ~35–40% | >50% | Creates a protected pocket, preventing catalyst decomposition. |
| Basicity (pKa of conj. acid) | ~20–21 | ~26–27 | Stronger donor; facilitates oxidative addition of unreactive bonds (C-Cl). |
| Flexibility | Rigid | Flexible (Twist-boat) | Allows the ligand to "breathe" and accommodate steric bulk during the cycle. |
Part 5: References
-
Ring-Expanded NHCs in Catalysis: Zhou, T., et al. "Ring-expanded N-heterocyclic carbene (reNHC) complexes: Applications in transition metal catalysis." Research With Rutgers, 2024. Link
-
Ni-Catalyzed Hydrodehalogenation: "Ni(i) and Ni(ii) ring-expanded N-heterocyclic carbene complexes." Chemical Communications, RSC. Link
-
General NHC Synthesis: "Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts." Beilstein J. Org. Chem., 2011.[3] Link
-
7-Membered NHC Properties: "Synthesis and Isolation of a Stable, Axially-Chiral Seven-Membered N-Heterocyclic Carbene." PMC, NIH.[4] Link
-
Palladium-Catalyzed Benzodiazepines: "Palladium-Catalyzed Benzodiazepines Synthesis." Molecules, MDPI, 2020. Link
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Recent advances in the use of N-heterocyclic carbene adducts of N, P, C elements as supporting ligands in organometallic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02549D [pubs.rsc.org]
- 4. dspace.mit.edu [dspace.mit.edu]
Application Note: Site-Selective N1-Alkylation of 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Methodology: Base-Mediated Electrophilic N-Alkylation
Executive Summary & Chemical Context
1,4-Diazepines represent a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized in the design of central nervous system (CNS) therapeutics, antipsychotics, and kinase inhibitors[1]. The 5,7-dimethyl-2,3-dihydro-1H-[1,4]diazepine derivative serves as a highly versatile building block. However, functionalizing this cyclic enamine/imine system requires precise control over regioselectivity and reaction conditions to prevent ring degradation[2]. This application note details a robust, self-validating protocol for the N1-alkylation of this scaffold, emphasizing the mechanistic rationale behind reagent selection, in-process controls (IPCs), and downstream purification.
Mechanistic Causality & Reaction Design
The 5,7-dimethyl-2,3-dihydro-1H-[1,4]diazepine molecule contains two distinct nitrogen atoms: an sp³-hybridized secondary amine at the N1 position and an sp²-hybridized imine at the N4 position.
-
Base Selection (The Role of NaH): The N-H proton of the diazepine ring is weakly acidic. Weaker bases like potassium carbonate (K₂CO₃) often lead to incomplete deprotonation and sluggish reaction kinetics. Sodium hydride (NaH) is employed because it irreversibly deprotonates the N1 amine to form a highly nucleophilic sodium amide intermediate[3]. The evolution of hydrogen gas provides a visual, self-validating confirmation that deprotonation is actively occurring.
-
Solvent Dynamics (The Role of DMF): N,N-Dimethylformamide (DMF) is a polar aprotic solvent that effectively solvates the sodium cation, leaving the nitrogen anion "naked" and highly reactive. This significantly accelerates the subsequent Sₙ2 displacement of the alkyl halide[4].
-
Regioselectivity: The N4 nitrogen is locked in a double bond (C=N) and lacks a proton, rendering it inert to deprotonation under these conditions. Consequently, alkylation proceeds with >99% regioselectivity at the N1 position.
Quantitative Optimization Data
Prior to establishing the standardized protocol, various reaction conditions were evaluated to maximize conversion and minimize side-product formation. The data below summarizes the impact of base and solvent selection on the overall yield of the N1-methylation.
| Base (1.2 eq) | Solvent | Temperature Profile | Alkylating Agent | Yield (%) | Regioselectivity (N1:N4) |
| K₂CO₃ | Acetonitrile | 80 °C (Reflux) | Methyl Iodide | 45% | >99:1 |
| Cs₂CO₃ | DMF | 60 °C | Methyl Iodide | 68% | >99:1 |
| NaH (60%) | THF | 0 °C to 25 °C | Methyl Iodide | 74% | >99:1 |
| NaH (60%) | DMF | 0 °C to 60 °C | Methyl Iodide | 92% | >99:1 |
| NaH (60%) | DMF | 0 °C to 60 °C | Benzyl Bromide | 89% | >99:1 |
Table 1: Optimization matrix for the N1-alkylation of 5,7-dimethyl-2,3-dihydro-1H-[1,4]diazepine.
Experimental Workflow Visualization
Fig 1. Logical workflow and in-process controls for the regioselective N1-alkylation.
Step-by-Step Experimental Protocol
Note: 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine is often synthesized and stored as a picrate or perchlorate salt to prevent atmospheric degradation[2]. Ensure the free base is generated via partitioning between 1M NaOH and Dichloromethane (DCM) prior to initiating this protocol.
Reagents Required:
-
5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine (Free base, 1.0 equiv, 10 mmol, 1.24 g)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv, 12 mmol, 480 mg)
-
Alkylating Agent: Methyl Iodide (MeI) or Benzyl Bromide (BnBr) (1.1 equiv, 11 mmol)
-
Anhydrous N,N-Dimethylformamide (DMF) (25 mL)
-
Ethyl Acetate (EtOAc) and 5% aqueous Lithium Chloride (LiCl) for extraction.
Phase 1: Preparation and Deprotonation
-
System Purging: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge the flask with ultra-high purity Nitrogen (N₂) for 10 minutes to establish an anhydrous environment.
-
Substrate Solvation: Dissolve the 5,7-dimethyl-2,3-dihydro-1H-[1,4]diazepine free base (1.24 g) in 20 mL of anhydrous DMF. Stir at 400 rpm.
-
Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 5 minutes.
-
Base Addition: Carefully add the NaH (480 mg) in three equal portions over 10 minutes.
-
Causality & Self-Validation: The step-wise addition prevents dangerous thermal spikes. You will observe immediate effervescence (H₂ gas evolution). The cessation of bubbling (typically after 30 minutes) is a self-validating indicator that quantitative deprotonation to the sodium amide has been achieved.
-
Phase 2: Electrophilic Alkylation
-
Reagent Introduction: Dilute the alkylating agent (e.g., 11 mmol of MeI) in 5 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C using a syringe pump (rate: 1 mL/min).
-
Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). For less reactive electrophiles (e.g., sterically hindered alkyl bromides), heat the mixture to 60 °C using an oil bath to drive the reaction to completion[3].
-
In-Process Control (IPC): After 2 hours, withdraw a 50 µL aliquot, quench it in 1 mL of aqueous Acetonitrile, and analyze via LC-MS. The reaction is deemed complete when the starting material peak (m/z [M+H]⁺ = 125.1) is <5% relative to the alkylated product mass.
Phase 3: Work-up and Isolation
-
Quenching: Cool the reaction mixture back to 0 °C. Slowly add 10 mL of ice-cold distilled water dropwise to quench any unreacted NaH.
-
Causality: Water protonates residual hydride, safely releasing H₂ and preventing unwanted side reactions during extraction.
-
-
Extraction: Transfer the mixture to a separatory funnel. Add 50 mL of EtOAc and 50 mL of distilled water. Partition the layers. Extract the aqueous layer with an additional 2 × 30 mL of EtOAc.
-
Washing (DMF Removal): Combine the organic layers and wash with 5 × 50 mL of a 5% aqueous Lithium Chloride (LiCl) solution.
-
Causality: DMF is highly miscible with EtOAc. Repeated washing with aqueous LiCl drastically increases the ionic strength of the aqueous phase, forcing the DMF out of the organic layer and ensuring a high-purity crude product.
-
-
Drying and Concentration: Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure (rotary evaporator, 40 °C water bath).
-
Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane:Methanol (98:2 to 90:10) containing 1% Triethylamine (TEA) to prevent streaking of the basic diazepine product on the column.
References
-
[2] Title: 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepin-4-ium picrate Source: National Institutes of Health (PMC) URL:[Link]
-
[3] Title: Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones Source: Molecules (MDPI) / ResearchGate URL:[Link]
-
[4] Title: A new synthetic ultrasound-assisted method for dibenzoepines Source: National Institutes of Health (PMC) URL:[Link]
-
[1] Title: WO2000069836A1 - Short-acting benzodiazepines Source: Google Patents URL:
Sources
- 1. WO2000069836A1 - Short-acting benzodiazepines - Google Patents [patents.google.com]
- 2. 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepin-4-ium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A new synthetic ultrasound-assisted method for dibenzoepines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Advanced Functionalization of the 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine Scaffold
Executive Summary
The 5,7-dimethyl-2,3-dihydro-1H-[1,4]diazepine ring is a privileged seven-membered heterocyclic scaffold with profound utility in medicinal chemistry and organic catalysis [1]. Characterized by its unique electronic distribution—driven by enamine-imine tautomerization—the ring presents distinct sites for regioselective functionalization. This application note provides a comprehensive, field-validated guide to the functionalization of this scaffold, focusing on electrophilic C-6 halogenation, subsequent nucleophilic substitutions, and N-functionalization to generate robust organocatalysts.
By detailing the causality behind reagent selection and reaction conditions, this guide empowers researchers to predictably edit the 1,4-diazepine core for drug discovery and synthetic applications.
Mechanistic Principles & Causality
To successfully functionalize the 5,7-dimethyl-2,3-dihydro-1H-[1,4]diazepine ring, one must understand its intrinsic charge distribution:
-
C-6 Nucleophilicity: The C-6 methylene group, flanked by two imine/enamine systems, is highly activated. The electron-donating nature of the nitrogen atoms (N-1 and N-4) pushes electron density toward C-6, making it highly susceptible to electrophilic attack. Kinetic studies demonstrate that electrophilic halogenation at this position proceeds via a bimolecular reaction between the diazepinium cation and the halogen [2].
-
C-6 Electrophilicity (Post-Halogenation): Once halogenated (e.g., 6-bromo derivative), the C-6 position undergoes a polarity inversion (umpolung). The electron-withdrawing halogen, coupled with the adjacent unsaturated system, makes the C-6 carbon highly susceptible to nucleophilic substitution (e.g., by alkoxides) [3].
-
N-Basicity & Salt Formation: The core is strongly basic (
). Protonation or alkylation at the nitrogen centers yields highly stable diazepinium salts. For instance, diazepinium perchlorate serves as an exceptionally stable, neutral catalyst for solvent-free acyl transfer reactions [4].
Experimental Protocols
The following protocols are designed as self-validating systems. In-process analytical checkpoints are included to ensure reaction fidelity.
Protocol A: Regioselective Electrophilic Bromination at C-6
Objective: Synthesize 6-bromo-5,7-dimethyl-2,3-dihydro-1H-[1,4]diazepinium bromide.
Causality: Molecular bromine (
Step-by-Step Methodology:
-
Preparation: Dissolve 10.0 mmol of 5,7-dimethyl-2,3-dihydro-1H-[1,4]diazepine in 30 mL of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Chill the solution to 0 °C using an ice-water bath to control the exothermic electrophilic addition.
-
Bromine Addition: Dissolve 10.0 mmol of
in 10 mL of diethyl ether. Add this solution dropwise over 15 minutes.-
Self-Validation Checkpoint: An immediate pale-yellow precipitate should form upon each drop, indicating the formation of the diazepinium bromide salt.
-
-
Maturation: Stir the suspension for an additional 30 minutes at room temperature.
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold diethyl ether (2 × 10 mL) to remove unreacted bromine.
-
Purification: Recrystallize from minimal hot ethanol to yield pale yellow needles. (Expected melting point: ~190 °C with darkening, fusing at 360-370 °C) [3].
Protocol B: Nucleophilic Substitution of the 6-Bromo Derivative
Objective: Synthesize 6-methoxy-5,7-dimethyl-2,3-dihydro-1H-[1,4]diazepine. Causality: The 6-bromo atom is highly labile. Utilizing sodium methoxide (NaOMe) in methanol provides both the nucleophile and the solvent, driving the equilibrium toward the substituted product via an addition-elimination mechanism [3].
Step-by-Step Methodology:
-
Free-Basing: Suspend 5.0 mmol of the 6-bromo diazepinium salt (from Protocol A) in 15 mL of water. Basify with 1M NaOH until pH 10 to liberate the free base. Extract with dichloromethane (3 × 15 mL), dry over anhydrous
, and concentrate in vacuo. -
Nucleophilic Attack: Dissolve the free base in 20 mL of anhydrous methanol. Add 6.0 mmol of a freshly prepared NaOMe solution (in methanol).
-
Reflux: Heat the mixture to reflux (65 °C) under a nitrogen atmosphere for 4 hours.
-
Self-Validation Checkpoint: Monitor by TLC (DCM:MeOH 9:1). The disappearance of the starting material (
) and the appearance of a more polar spot ( ) confirms conversion.
-
-
Quenching & Extraction: Cool to room temperature, quench with 10 mL of saturated aqueous
, and extract with ethyl acetate (3 × 20 mL). -
Purification: Dry the combined organic layers, evaporate the solvent, and purify via flash column chromatography to isolate the 6-methoxy derivative.
Protocol C: Synthesis of Diazepinium Perchlorate Catalyst
Objective: Prepare a neutral, stable organocatalyst for acyl transfer reactions. Causality: Reacting the highly basic diazepine with perchloric acid yields a stable, non-hygroscopic salt. This salt acts as a mild proton donor/acceptor system, facilitating solvent-free acetylation of sterically hindered alcohols without degrading acid-sensitive protecting groups [4].
Step-by-Step Methodology:
-
Neutralization: Dissolve 10.0 mmol of 5,7-dimethyl-2,3-dihydro-1H-[1,4]diazepine in 20 mL of absolute ethanol.
-
Acid Addition: Slowly add 10.0 mmol of 70% aqueous perchloric acid (
) dropwise while stirring vigorously at room temperature. (Caution: Handle perchlorates with care; avoid contact with strong reducing agents). -
Crystallization: Stir for 1 hour. A white crystalline solid will precipitate.
-
Isolation: Filter the solid, wash with cold ethanol (10 mL), and dry under high vacuum to afford diazepinium perchlorate in near-quantitative yield.
Quantitative Data Summary
The following table summarizes the expected quantitative metrics for the described functionalization workflows based on established literature [2, 3, 4].
| Functionalization Type | Reagent / Catalyst | Reaction Site | Temp (°C) | Time (h) | Expected Yield (%) | Key Analytical Marker (NMR/MP) |
| Electrophilic Bromination | C-6 | 0 to 25 | 0.75 | 80 - 85 | Disappearance of C-6 proton singlet (~4.8 ppm) | |
| Nucleophilic Substitution | NaOMe / MeOH | C-6 | 65 | 4.0 | 70 - 75 | Appearance of -OCH3 singlet (~3.4 ppm) |
| Salt Formation (Catalyst) | N-1 / N-4 | 25 | 1.0 | > 95 | MP: 161–162 °C; Stable neutral salt | |
| Catalytic Acetylation | Diazepinium | Substrate -OH | 25 | 0.5 - 2 | 88 - 98 | Complete conversion of -OH to -OAc |
Visualizations
Mechanistic Pathway of C-6 Functionalization
Mechanistic sequence of C-6 electrophilic bromination followed by nucleophilic substitution.
Workflow for Catalyst Preparation and Application
Workflow detailing the synthesis and catalytic application of Diazepinium Perchlorate.
References
-
Title: 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepin-4-ium picrate Source: Acta Crystallographica Section E: Structure Reports Online (IUCr) URL: [Link] [1]
-
Title: Kinetics of the halogenation of 2,3-dihydro-5,7-dimethyl-1,4-diazepine Source: Journal of the Chemical Society (Resumed) URL: [Link] [2]
-
Title: Diazepines. Part II. The bromination of two 2,3-dihydro-1,4-diazepines Source: Journal of the Chemical Society (Resumed) URL: [Link] [3]
-
Title: Diazepinium perchlorate: a neutral catalyst for mild, solvent-free acetylation of carbohydrates and other substances Source: RSC Advances URL: [Link] [4]
Application Note: Microwave-Assisted Synthesis of 5,7-Dimethyl-2,3-dihydro-1H-diazepine
Application Note: Microwave-Assisted Synthesis of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine
Abstract
This guide provides a comprehensive protocol for the efficient synthesis of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine via a microwave-assisted condensation reaction. The 1,4-diazepine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticonvulsant, anxiolytic, and antipsychotic properties.[3][4][5][6][7] This application note details the reaction mechanism, offers a step-by-step experimental protocol, and discusses the significant advantages of Microwave-Assisted Organic Synthesis (MAOS) over conventional heating methods. By leveraging MAOS, this protocol achieves dramatic reductions in reaction time, enhances product yield, and aligns with the principles of green chemistry.[1][2][8]
Introduction: The Significance of 1,4-Diazepines and the Power of Microwave Synthesis
The seven-membered heterocyclic compounds known as 1,4-diazepines are of paramount importance to the pharmaceutical industry.[4][5][9] Their versatile structure allows for a wide range of substitutions, leading to a diverse library of compounds with significant biological activities.[7] The target molecule, 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine, is a foundational structure within this class, synthesized through the condensation of ethylenediamine and acetylacetone.
Traditionally, such condensation reactions require prolonged heating under reflux, often leading to longer reaction times and the formation of side-products.[2] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology that circumvents these limitations.[10] MAOS utilizes the ability of polar molecules to convert microwave energy into thermal energy directly and efficiently.[11] This process, known as dielectric heating, results in rapid, uniform heating of the reaction mixture, offering several key advantages:[8][12]
-
Accelerated Reaction Rates: Dramatically shorter reaction times, often reducing hours to minutes.[10]
-
Increased Product Yields: Minimized side-product formation leads to cleaner reactions and higher yields.[2][10]
-
Enhanced Purity: The reduction in side reactions simplifies purification processes.[12]
-
Energy Efficiency & Green Chemistry: Lower energy consumption and the potential for solvent-free conditions make MAOS an environmentally benign methodology.[1][8]
This document serves as a detailed guide for researchers and drug development professionals to reliably synthesize 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine using a dedicated microwave reactor.
Reaction Principle and Mechanism
The synthesis proceeds via a classical condensation reaction between a 1,2-diamine (ethylenediamine) and a 1,3-dicarbonyl compound (acetylacetone). The reaction mechanism involves two key steps:
-
Initial Condensation: One amine group of ethylenediamine nucleophilically attacks one of the carbonyl carbons of acetylacetone, forming a hemiaminal intermediate which subsequently dehydrates to form an enamine.
-
Intramolecular Cyclization: The second amine group then attacks the remaining carbonyl group in an intramolecular fashion. This is followed by another dehydration step to yield the final seven-membered dihydrodiazepine ring.
Microwave irradiation significantly accelerates this process by efficiently heating the polar reactants and intermediates, overcoming the activation energy barrier for each step much more rapidly than conventional methods.[12]
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
- 9. jocpr.com [jocpr.com]
- 10. chimia.ch [chimia.ch]
- 11. Microwave Synthesis [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Note: Reduction Protocols for 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide field-validated, scalable methodologies for the reduction of 5,7-dimethyl-2,3-dihydro-1H-[1,4]diazepine to its saturated 1,4-diazepane derivative, emphasizing mechanistic causality, safety, and product isolation.
Strategic Context & Chemical Causality
The 1,4-diazepane (hexahydro-1,4-diazepine) scaffold is a privileged structure in medicinal chemistry, frequently utilized to improve the pharmacokinetic profiles of GPCR ligands and kinase inhibitors[1]. The precursor, 5,7-dimethyl-2,3-dihydro-1H-[1,4]diazepine, is typically synthesized via the condensation of ethylenediamine with acetylacetone.
Handling Insight: Because the free base of the 2,3-dihydro-[1,4]diazepine is susceptible to hydrolysis, it is almost exclusively isolated and stored as a salt (e.g., perchlorate[2] or picrate[3]). This salt formation locks the molecule into a stable twist-chair conformation[3] and protonates the imine nitrogens, which is a critical mechanistic prerequisite for subsequent hydride reduction.
The reduction of the two C=N double bonds in the diazepine ring requires overcoming the stability of its conjugated system. We present two self-validating protocols: a Hydride Reduction (ideal for discovery-scale synthesis where in situ protection is required) and a Catalytic Hydrogenation (ideal for atom-economical process scale-up)[4].
Mechanistic Pathways & Reagent Selection
Understanding the causality behind the reagent selection ensures predictable reaction outcomes:
-
Sodium Borohydride (NaBH₄) in Protic Solvents: NaBH₄ is a mild nucleophilic reducing agent[5]. It requires a protic solvent (like methanol) to function effectively against imines. The solvent facilitates the formation of a highly electrophilic protonated iminium intermediate, which is rapidly attacked by the hydride ion[5]. Because the resulting 5,7-dimethyl-1,4-diazepane is highly polar and difficult to extract from aqueous layers, this protocol integrates an in situ Boc-protection step.
-
Palladium-Catalyzed Hydrogenation (Pd/C): For larger scales, catalytic hydrogenation provides a cleaner impurity profile and avoids stoichiometric boron waste[4]. Hydrogenation occurs via syn-addition on the palladium surface. Due to the non-planar nature of the diazepine ring, this method yields a separable mixture of cis and trans isomers.
Mechanistic pathway of NaBH4-mediated reduction of the diazepine imine.
Experimental Protocols
Protocol A: Hydride Reduction with In Situ Boc-Protection (Discovery Scale)
This protocol is a self-validating system: the disappearance of the yellow imine color and the LC-MS mass shift from [M+H]+ 125 to [M+H]+ 129 confirms the reduction prior to the addition of the Boc-anhydride.
Reagents: 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine perchlorate, NaBH₄, Methanol, Triethylamine (TEA), Di-tert-butyl dicarbonate (Boc₂O).
-
Substrate Preparation: Suspend the diazepine perchlorate salt (10.0 mmol) in anhydrous methanol (50 mL) in a round-bottom flask. Cool the mixture to 0 °C under an inert argon atmosphere. (Safety Note: Organic perchlorate salts can be shock-sensitive when completely dry; keep in solution or handle with static-free spatulas[2].)
-
Reduction: Portion-wise, add NaBH₄ (30.0 mmol, 3.0 eq) over 30 minutes to control the exothermic evolution of hydrogen gas[5].
-
Reaction Maturation: Remove the ice bath and stir at room temperature for 3 hours. Validate reduction completion via LC-MS (monitor for the disappearance of the imine mass).
-
Quenching & Protection: Cool the mixture back to 0 °C. Carefully quench excess borohydride with distilled water (10 mL). Add TEA (30.0 mmol) followed by Boc₂O (11.0 mmol). Stir for 12 hours at room temperature to trap the highly polar diamine.
-
Workup: Concentrate the mixture in vacuo to remove methanol. Dilute the aqueous residue with saturated NaHCO₃ (30 mL) and extract with dichloromethane (3 × 40 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM/MeOH 95:5) to isolate tert-butyl 5,7-dimethyl-1,4-diazepane-1-carboxylate.
Workflow for the reduction, isolation, and Boc-protection of the diazepine.
Protocol B: Catalytic Hydrogenation (Process Scale)
This protocol utilizes heterogeneous catalysis, allowing for simple filtration workup and avoiding the generation of stoichiometric boron salts.
-
Preparation: Dissolve the diazepine substrate (50.0 mmol) in ethanol (150 mL) within a high-pressure hydrogenation Parr reactor.
-
Catalyst Addition: Under a strict nitrogen blanket, carefully add 10% Pd/C (5 mol% Pd).
-
Hydrogenation: Purge the vessel with H₂ gas three times to displace nitrogen. Pressurize the reactor to 50 psi H₂ and agitate at room temperature for 16 hours[4].
-
Filtration: Safely vent the hydrogen gas and purge with nitrogen. Filter the reaction mixture through a tightly packed pad of Celite to remove the pyrophoric palladium catalyst. Wash the pad thoroughly with excess ethanol.
-
Isolation: Evaporate the filtrate in vacuo to yield the crude 5,7-dimethyl-1,4-diazepane free base. For long-term storage, convert to the dihydrochloride salt by bubbling anhydrous HCl gas into an ethereal solution of the product.
Quantitative Method Comparison
The following table summarizes the operational metrics for selecting the appropriate reduction methodology based on project scale and downstream requirements.
| Reduction Method | Reagents / Catalyst | Solvent | Temp / Pressure | Typical Yield | Isomeric Ratio (cis:trans) | Scalability | Key Operational Advantage |
| Hydride Reduction | NaBH₄ (3.0 eq) | Methanol | 0 °C to RT | 75 - 85% | ~ 1:1 | Moderate | Rapid execution; does not require specialized pressurized equipment. |
| Hydrogenation | H₂, 10% Pd/C | Ethanol | RT (50 psi) | 85 - 95% | ~ 3:1 | High | Atom-economical; zero boron waste; simple Celite filtration workup. |
| Reductive Amination | NaBH₃CN | Methanol | RT | < 40% | N/A | Low | Highly selective for mono-imines, but performs poorly for bis-imines. |
References
1.3 - Source: iucr.org 2.2 - Source: epa.gov 3.4 - Source: nih.gov 4.1 - Source: mdpi.com 5. 5 - Source: masterorganicchemistry.com
Sources
- 1. Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines | MDPI [mdpi.com]
- 2. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
Comprehensive Bioassay Methodologies for Dihydro-1,4-Diazepine Derivatives: From Receptor Binding to Cytotoxicity Profiling
Introduction
Dihydro-1,4-diazepine derivatives (such as 2,3-dihydro-1H-1,4-diazepines and imidazodiazepines) represent a highly versatile class of heterocyclic compounds. Structurally related to classical benzodiazepines but featuring a partially saturated diazepine ring, these molecules exhibit a broad spectrum of biological activities. Depending on their substitution patterns (e.g., 5,7-diaryl substitutions vs. imidazo-fusions), they can act as potent allosteric modulators of the GABA_A receptor for neurological applications[1], or as aggressive antiproliferative agents against leukemic and solid tumor cell lines[2].
This application note provides a rigorous, self-validating framework for evaluating the biological activity of dihydro-1,4-diazepine derivatives, detailing the causality behind experimental choices in both radioligand binding and cytotoxicity assays.
Part 1: Pharmacological Context & Target Pathways
The biological evaluation of dihydro-1,4-diazepines generally bifurcates into two distinct screening cascades based on the target therapeutic area:
-
Neurological Profiling (GABA_A Modulation): Compounds are tested for their affinity to the benzodiazepine (BZ) binding site located at the α/γ subunit interface of the GABA_A receptor. Binding induces an allosteric conformational change that increases chloride ion influx, leading to neuronal hyperpolarization[3].
-
Oncological Profiling (Cytotoxicity): Compounds are screened for antiproliferative activity. The metabolic reduction of resazurin (Alamar Blue) is used to quantify cell viability following exposure to the compounds[2].
Figure 1: Mechanism of action for dihydro-1,4-diazepines at the GABAA receptor.
Part 2: Radioligand Competition Binding Assay Protocol
To determine the binding affinity (
Causality & Rationale
-
Why [3H]flunitrazepam? It is a non-selective classical BZ site binder with high specific activity and known baseline kinetics across α1, α2, α3, and α5 subtypes[1]. By measuring its displacement, we can accurately calculate the
of the novel derivative using the Cheng-Prusoff equation. -
Why 4°C Incubation? Binding kinetics are temperature-dependent. Incubating at 4°C slows down the off-rate of the radioligand, ensuring that equilibrium is maintained during the rapid filtration step while preventing protease-driven receptor degradation.
Step-by-Step Methodology
-
Membrane Preparation: Harvest HEK-293 cells transfected with recombinant rat αxβ3γ2 receptors[3]. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing protease inhibitors. Centrifuge at 48,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.
-
Assay Incubation: In a 96-well plate, combine:
- of novel dihydro-1,4-diazepine derivative (concentrations ranging from 0.1 nM to 10 µM).
- of 2 nM [3H]flunitrazepam[3].
- of membrane suspension (approx. 50 µg protein/well). Incubate the mixture for 90 minutes at 4°C to reach equilibrium.
-
Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Rationale: PEI coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligand.
-
Washing & Detection: Wash filters three times with 3 mL of ice-cold Tris-HCl buffer. Extract filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
Assay Self-Validation
-
Non-Specific Binding (NSB) Control: Every plate must include wells treated with a saturating concentration of an unlabeled competitor (e.g., 10 µM diazepam). If NSB exceeds 15% of total binding, the assay is invalid due to poor membrane quality or insufficient filter washing.
Part 3: In Vitro Antiproliferative Assay (Alamar Blue)
For 5,7-diaryl-2,3-dihydro-1,4-diazepine derivatives targeting oncology indications, cytotoxicity is evaluated using the Alamar Blue assay against human leukemic cell lines (e.g., Jurkat, HL60)[2].
Causality & Rationale
-
Why Alamar Blue over MTT? Alamar Blue (resazurin) acts as an indicator of cell viability through metabolic oxygen consumption[2]. Unlike MTT, which requires the solubilization of formazan crystals (killing the cells), resazurin is water-soluble, non-toxic, and allows for continuous kinetic monitoring of the exact same cell population over 24, 48, and 72 hours.
Figure 2: Step-by-step Alamar Blue cytotoxicity workflow for cancer cell screening.
Step-by-Step Methodology
-
Cell Seeding: Seed human leukemic cancer cells (e.g., Jurkat, HL60) at a density of
cells/well in 96-well black, clear-bottom plates. Allow 24 hours for acclimation. -
Compound Treatment: Prepare serial dilutions of the dihydro-1,4-diazepine derivatives in DMSO. Add to the wells such that the final DMSO concentration does not exceed 0.5% (v/v).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified 5%
atmosphere. -
Reagent Addition: Add Alamar Blue reagent to each well to achieve a final concentration of 10% (v/v). Incubate for an additional 4 hours.
-
Detection: Measure the fluorescence of the reduced resorufin product using a microplate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm[2].
Assay Self-Validation
-
Vehicle & Positive Controls: A vehicle control (0.5% DMSO) must yield >95% viability. A positive control (e.g., Doxorubicin or a known cytotoxic agent) must be included to validate assay sensitivity. Edge-effect controls (filling outer wells with PBS) should be utilized to prevent evaporation artifacts.
Part 4: Quantitative Data Interpretation
To facilitate cross-study comparisons, quantitative outputs from both neurological and oncological screening cascades must be standardized. Below is a representative data summary illustrating the divergent biological activities of different dihydro-1,4-diazepine structural classes.
Table 1: Representative Pharmacological Profiling of Dihydro-1,4-Diazepine Derivatives
| Compound Class | Substitution Pattern | Primary Target | Assay Methodology | Representative Potency |
| 5,7-diaryl-2,3-dihydro-1,4-diazepine | 2-Hydroxyphenyl, 4-Methylphenyl | Leukemic Cells (Jurkat) | Alamar Blue (Cytotoxicity) | |
| 5,7-diaryl-2,3-dihydro-1,4-diazepine | 2-Hydroxyphenyl, 3-Chlorophenyl | Leukemic Cells (HL60) | Alamar Blue (Cytotoxicity) | |
| Imidazo[1,5-a][1,4]diazepine | 8-Bromo, 6-(2'-fluorophenyl) | Radioligand Binding | ||
| Imidazo[1,5-a][1,4]diazepine | 8-Ethynyl, 6-(2'-fluorophenyl) | Radioligand Binding |
Note: Binding affinity (
References
-
Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors . ACS Chemical Biology.[Link]
-
Synthesis and antiproliferative activity of some diaryldiazepines and diarylpyrimidines . Taylor & Francis.[Link]
-
Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders . PMC - PubMed Central.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of 1,4-diazepines. The condensation of ethylenediamine with acetylacetone to form 5,7-dimethyl-2,3-dihydro-1H-[1,4]diazepine appears deceptively simple on paper. However, the reality of Schiff base thermodynamics often results in poor yields, sticky oligomers, and rapid hydrolysis.
This guide is engineered to troubleshoot these exact failure modes by addressing the underlying physical chemistry of the reaction, providing you with field-proven, self-validating protocols.
Visualizing the Reaction Pathway
Understanding the competing side reactions is the first step to optimizing your yield. The diagram below illustrates how intermediate states can diverge into unwanted polymeric byproducts if reaction conditions are not strictly controlled.
Reaction pathway for 5,7-dimethyl-2,3-dihydro-1H-[1,4]diazepine and competing side reactions.
Troubleshooting FAQs: Solving Common Yield Issues
Q1: Why am I getting a sticky, dark polymer instead of a crystalline diazepine product? A1: This is caused by intermolecular condensation forming the bis-oxo-enamine or higher oligomers, rather than the desired intramolecular cyclization. Causality: When local concentrations of acetylacetone are too high relative to the mono-condensed intermediate, the second amine group reacts with a new acetylacetone molecule instead of the internal ketone. Solution: Employ high-dilution techniques and slow, dropwise addition of the diketone to the diamine. Maintaining a temperature below 10 °C during the addition phase suppresses rapid intermolecular collisions, favoring the slower, thermodynamically stable ring closure.
Q2: My LC-MS shows the correct mass, but the product degrades during silica gel chromatography. How can I purify it? A2: 2,3-Dihydro-1H-[1,4]diazepines are cyclic Schiff bases (imines). The slightly acidic nature of standard silica gel, combined with the moisture present in the eluent, catalyzes the hydrolysis of the C=N bond back into the diamine and diketone. Solution: Avoid column chromatography entirely. Instead, isolate the product as a stable salt (e.g., perchlorate or picrate). The protonated diazepinium cation benefits from resonance stabilization (a quasi-aromatic 6π electron system), thermodynamically locking the ring and preventing hydrolytic ring-opening (1)[1]. Purify via simple recrystallization from hot ethanol.
Q3: Does the pH of the reaction mixture matter if I am not isolating it as a salt? A3: Yes, pH is the most critical thermodynamic driver for this equilibrium. According to 2[2], at moderately alkaline pH, the bis-oxo-enamine intermediate is highly stable and precipitates out, halting the reaction. Solution: The optimal formation of the 2,3-dihydro-1,4-diazepine ring occurs at a slightly acidic pH (typically pH 4–6). If you require the free base for downstream synthesis, synthesize the stable salt first, then carefully neutralize it with a mild base (like cold aqueous NaHCO₃) immediately prior to use.
Q4: Can I synthesize this using solvent-free "green" chemistry to avoid solvent-induced hydrolysis? A4: Yes. Recent advancements in heterocyclic chemistry demonstrate that solvent-free condensation using solid acid catalysts (like Keggin-type heteropolyacids) significantly improves yields (3)[3]. Causality: By eliminating the solvent (especially water or wet ethanol), you remove the primary nucleophile responsible for Schiff base hydrolysis. The solid acid provides the necessary protons to activate the carbonyl carbon of acetylacetone without lowering the bulk pH to a level that would fully protonate the diamine nucleophile.
Quantitative Data: Yield Optimization Matrix
Use the table below to benchmark your current methodology against optimized industry standards.
| Synthesis Condition | Solvent System | Catalyst / Additive | Temperature | Typical Yield | Primary Mechanistic Advantage |
| Standard Reflux | Ethanol | None | 78 °C | 35–45% | None (High rate of bis-oxo-enamine polymerization). |
| pH-Controlled Aqueous | Water / Buffer | Acetate Buffer (pH 5.0) | 25 °C | 60–70% | Suppresses bis-oxo-enamine precipitation; favors cyclization. |
| Acid-Trapping (Salt) | Ethanol / Water | Picric Acid / HCl | 0 °C to 25 °C | 85–92% | Traps the product as a resonance-stabilized cation, preventing hydrolysis. |
| Solid-Acid Catalysis | Solvent-Free | Heteropolyacids (HPAs) | 80 °C | 88–95% | High atom economy; rapid water removal drives equilibrium forward. |
Standardized Self-Validating Protocol: Synthesis of Diazepinium Salt
To guarantee high yields, we recommend bypassing the isolation of the unstable free base entirely. The following protocol traps the molecule as a highly crystalline salt.
Step-by-step workflow for the high-yield synthesis and validation of diazepine salts.
Step 1: Pre-cooling and Dissolution Dissolve 0.01 mol (0.60 g) of ethylenediamine in 10 mL of absolute ethanol in a round-bottom flask. Submerge the flask in an ice-water bath to bring the internal temperature to 0–5 °C. Causality: Lowering the kinetic energy of the system prevents the highly exothermic initial nucleophilic attack from causing localized boiling, which leads to diketone degradation.
Step 2: Controlled Condensation Dilute 0.01 mol (1.00 g) of acetylacetone in 10 mL of ethanol. Add this solution dropwise to the stirring diamine solution over a period of 30 minutes. Causality: Dropwise addition ensures ethylenediamine is always in excess relative to unreacted acetylacetone, strongly favoring the intramolecular ring closure over intermolecular polymerization.
Step 3: Salt Trapping (In Situ) Immediately after addition, mix the solution with your chosen acid (e.g., 5 mL of 3M HCl, or a pre-dissolved aqueous solution of 0.01 mol picric acid). Stir vigorously for 15 minutes at room temperature. Causality: The acid immediately protonates the imine nitrogen, generating the stable 6π-electron system across the N-C-C-C-N moiety[1].
Step 4: Isolation and Self-Validation Filter the resulting precipitate under vacuum. Wash with ice-cold ethanol to remove any unreacted starting materials, and dry under a vacuum. Self-Validation Check: The protocol is successful if a distinct, free-flowing crystalline powder is obtained. For the picrate salt, perform a melting point test; a sharp melting point at exactly 425 K confirms the stoichiometric formation of the cation-anion pair without oligomeric impurities[1].
References
- Source: National Institutes of Health (NIH)
- Title: Diazepines. Part VIII.
- Source: National Institutes of Health (NIH)
Sources
- 1. 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepin-4-ium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diazepines. Part VIII. Equilibria and entropy changes in condensation reactions leading to 2,3-dihydro-1,4-diazepines. Ultraviolet and infrared spectra of products - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 5,7-Dimethyl-2,3-dihydro-1H-diazepine
Technical Support Center: Purification of Crude 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 5,7-Dimethyl-2,3-dihydro-1H-[1]diazepine. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your purification process.
I. Understanding the Molecule and Potential Impurities
5,7-Dimethyl-2,3-dihydro-1H-[1]diazepine is a seven-membered heterocyclic compound containing two nitrogen atoms.[2][3][4][5] Its purification can be challenging due to the presence of various impurities that may arise from the synthetic route.
Common Impurities to Consider:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Isomeric Byproducts: Structurally similar molecules formed during the reaction.
-
Over-alkylation or Incomplete Cyclization Products: Resulting from side reactions.
-
Solvent Residues: Trapped solvent molecules from the reaction or initial work-up.
-
Degradation Products: The diazepine ring can be susceptible to hydrolysis, especially under acidic conditions.[6]
A thorough understanding of the synthetic pathway is crucial for anticipating the likely impurities in your crude product.
II. Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of 5,7-Dimethyl-2,3-dihydro-1H-[1]diazepine.
A. Recrystallization Troubleshooting
Recrystallization is often the first line of defense for purifying solid compounds.[7] The goal is to dissolve the impure solid in a hot solvent and allow the desired compound to crystallize upon cooling, leaving impurities behind in the solution.[8]
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Compound "oils out" instead of crystallizing. | The solution is supersaturated, or the cooling rate is too rapid.[9] The boiling point of the solvent may also be higher than the melting point of the compound. | 1. Reheat and Add More Solvent: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation level.[9] 2. Slow Cooling: Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath. This provides sufficient time for orderly crystal lattice formation.[9] 3. Scratch the Flask: Gently scratch the inner surface of the flask at the meniscus with a glass rod to create nucleation sites for crystal growth.[9] 4. Seed Crystals: If available, add a few pure seed crystals to initiate crystallization.[9] |
| Poor recovery of the purified product. | The compound is too soluble in the chosen solvent, even at low temperatures. Too much solvent was used for dissolution.[1] | 1. Solvent Selection: Choose a solvent in which your compound has high solubility at elevated temperatures but low solubility at room temperature or below. Consider using a co-solvent system (a "good" solvent and a "poor" solvent).[1][9] 2. Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to dissolve the crude product.[1] 3. Concentrate the Mother Liquor: After filtering the initial crop of crystals, the mother liquor can be concentrated by evaporation to recover more product, which may then require a second recrystallization.[1] |
| Crystals are colored despite starting with a colored crude material. | Colored impurities are co-crystallizing with the product. | 1. Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be cautious not to use too much, as it can also adsorb your product. 2. Hot Filtration: Perform a hot filtration to remove the charcoal and any other insoluble impurities before allowing the solution to cool. |
| No crystal formation upon cooling. | The solution is not saturated enough, or crystallization is kinetically slow. | 1. Evaporate Some Solvent: Gently evaporate some of the solvent to increase the concentration of your compound. 2. Induce Crystallization: Utilize the techniques mentioned for "oiling out" (scratching, seeding). 3. Lower the Temperature: Place the flask in an ice bath or refrigerator to further decrease solubility and promote crystallization.[1] |
Experimental Workflow: Recrystallization
Caption: A general workflow for the recrystallization process.
B. Column Chromatography Troubleshooting
Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[10] For a basic compound like 5,7-Dimethyl-2,3-dihydro-1H-[1]diazepine, special considerations are necessary.
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Poor separation of the desired compound from impurities. | The chosen mobile phase (eluent) does not have the optimal polarity.[9] | 1. Optimize Mobile Phase with TLC: Use Thin Layer Chromatography (TLC) to test various solvent systems. For basic amines, a common starting point is a mixture of a non-polar solvent (e.g., hexane, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane).[9] 2. Adjust Polarity: If your compound and impurities are not moving (low Rf), increase the polarity of the mobile phase. If they are moving too quickly (high Rf), decrease the polarity.[1] 3. Add a Basic Modifier: To prevent streaking and improve separation of basic compounds on silica gel, add a small amount (0.1-1%) of a competing amine like triethylamine or ammonia to the eluent.[11][12] This neutralizes the acidic silanol groups on the silica surface.[12] |
| Product streaking or tailing on the column. | Strong interaction between the basic amine and the acidic silica gel stationary phase.[12] | 1. Use a Basic Modifier: As mentioned above, add a competing amine to the mobile phase.[11][12] 2. Use an Alternative Stationary Phase: Consider using basic alumina or an amine-functionalized silica column, which are more suitable for purifying basic compounds.[12][13] |
| Low recovery of the product from the column. | Irreversible adsorption of the product onto the silica gel. | 1. Use a Basic Modifier: This is the most common solution to prevent strong, irreversible binding.[11][12] 2. Flush the Column: After collecting the desired fractions, flush the column with a highly polar solvent system (e.g., methanol in dichloromethane) to elute any remaining product. |
| Co-elution of product and impurities. | The polarity difference between the product and impurities is very small. | 1. Gradient Elution: Instead of using a constant solvent composition (isocratic elution), gradually increase the polarity of the mobile phase during the separation. This can help resolve closely eluting compounds.[9] 2. Change the Stationary Phase: Consider using a different stationary phase, such as reversed-phase C-18 silica, which separates compounds based on hydrophobicity rather than polarity.[13] |
Experimental Workflow: Column Chromatography
Caption: A standard workflow for column chromatography purification.
C. Distillation Troubleshooting
For liquid or low-melting solid 5,7-Dimethyl-2,3-dihydro-1H-[1]diazepine, vacuum distillation can be an effective purification method, particularly for separating it from non-volatile impurities.
| Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Bumping or uneven boiling. | Lack of nucleation sites for smooth boiling. | 1. Use a Stir Bar or Boiling Chips: Add a magnetic stir bar or boiling chips to the distillation flask before heating to promote smooth boiling. 2. Ensure Adequate Stirring: If using a stir bar, ensure the stirring speed is sufficient to create a vortex. |
| Product decomposition during distillation. | The distillation temperature is too high, leading to thermal degradation. | 1. Use a Lower Pressure: A lower vacuum will decrease the boiling point of your compound, allowing for distillation at a lower temperature. 2. Short-Path Distillation: For very sensitive compounds, consider using a short-path distillation apparatus to minimize the time the compound spends at high temperatures.[14] |
| Poor separation from impurities with close boiling points. | The efficiency of the distillation column is insufficient. | 1. Use a Fractionating Column: Insert a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser to increase the number of theoretical plates and improve separation. |
III. Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for purifying crude 5,7-Dimethyl-2,3-dihydro-1H-[1]diazepine?
A1: For a solid crude product, recrystallization is generally the most straightforward and cost-effective initial purification technique.[9] It is highly effective at removing small amounts of impurities. If recrystallization fails to yield a product of the desired purity, column chromatography is the next logical step.
Q2: How do I choose the right solvent for recrystallization?
A2: An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. The impurities, on the other hand, should either be insoluble in the hot solvent or remain soluble in the cold solvent.[8] It is recommended to test the solubility of your crude product in a range of solvents on a small scale before attempting a large-scale recrystallization.
Q3: My compound is a liquid at room temperature. Can I still use recrystallization?
A3: If your compound is a liquid, distillation is a more appropriate purification method. However, you might be able to form a solid salt of your basic diazepine (e.g., a hydrochloride or picrate salt) which can then be purified by recrystallization.[15] The free base can then be regenerated after purification.
Q4: When should I consider using reversed-phase chromatography?
A4: Reversed-phase chromatography is particularly useful for purifying polar and ionizable compounds.[12][13] If you are having difficulty with separation on normal-phase silica or alumina, even with modifiers, reversed-phase chromatography offers an alternative separation mechanism based on hydrophobicity.
Q5: How can I confirm the purity of my final product?
A5: Purity can be assessed using a combination of techniques. Thin Layer Chromatography (TLC) can indicate the presence of multiple components. High-Performance Liquid Chromatography (HPLC) provides a more quantitative measure of purity.[16] Finally, structural confirmation and the absence of impurity signals can be verified by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
IV. References
-
Benchchem. Overcoming challenges in the purification of heterocyclic compounds.
-
Benchchem. effective purification techniques for crude 3,5-Dibromobenzene-1,2-diamine.
-
Smolecule. Troubleshooting Guide: Purification of 4-Ethynylpyrene Derivatives.
-
YouTube. Recrystallization.
-
Columbia University. Column chromatography.
-
JOCPR. Identification, synthesis and characterization of principal process related potential impurities in Diazepam.
-
Teledyne ISCO. RediSep C-18 reversed phase column Purification of primary amines.
-
How do I purify ionizable organic amine compounds using flash column chromatography?
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Supporting Information for: - Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.
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MDPI. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone.
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MDPI. Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine.
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PubMed. 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepin-4-ium picrate.
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PMC. 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepin-4-ium picrate.
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MDPI. Can Mesoporous Silica Speed Up Degradation of Benzodiazepines? Hints from Quantum Mechanical Investigations.
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Santa Cruz Biotechnology. 5,7-Dimethyl-2,3-dihydro-1H-[1]diazepine.
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Santa Cruz Biotechnology. 5,7-Dimethyl-2,3-dihydro-1H-[1]diazepine.
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Santa Cruz Biotechnology. 5,7-Dimethyl-2,3-dihydro-1H-[1]diazepine.
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IU East Experimental Chemistry Laboratory Manual. Recrystallization of Dibenzalacetone.
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Technical Support Center: A Guide to Preventing Hydrolysis of 5,7-Dimethyl-2,3-dihydro-1H-diazepine
Technical Support Center: A Guide to Preventing Hydrolysis of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine
Welcome to the technical support guide for 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. The inherent chemical structure of this diazepine derivative, specifically its cyclic imine (C=N) functional group, makes it susceptible to hydrolysis, which can compromise experimental results. This guide offers a combination of frequently asked questions, in-depth troubleshooting, and validated protocols to ensure the integrity of your compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is hydrolysis and why is my 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine degrading in aqueous solutions?
A1: Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. The core structure of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine contains a seven-membered ring with a carbon-nitrogen double bond (C=N), also known as an imine. This imine bond is the primary site of instability. In the presence of water, especially under acidic conditions, the imine can be hydrolyzed, leading to the cleavage of the C=N bond and opening of the diazepine ring.[1][2][3] This degradation process is reversible but is driven forward by a large excess of water.[1][3]
Q2: What are the key factors that accelerate the hydrolysis of this compound?
A2: The three primary factors that influence the rate of hydrolysis are:
-
pH: The hydrolysis of imines is significantly catalyzed by acid.[2][3][4] The reaction rate is often fastest in mildly acidic conditions (around pH 4-5).[5] This is because the imine nitrogen gets protonated, forming a highly reactive iminium ion that is more susceptible to attack by a water molecule.[1][3]
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[5] Experiments conducted at elevated temperatures will show a significantly higher rate of degradation.
-
Solvent: The presence of water is essential for hydrolysis. Using protic solvents (e.g., methanol, ethanol) or aprotic solvents (e.g., DMSO, DMF) that are not anhydrous can introduce enough water to cause degradation over time.[5][6]
Q3: What are the degradation products, and how do they affect my experiment?
A3: The hydrolysis of the cyclic imine bond results in ring-opening to form a linear amino ketone. This structural change will almost certainly eliminate the biological activity or chemical reactivity you are studying, as the specific three-dimensional conformation of the diazepine ring is lost.[7][8] The resulting degradation product will have different physicochemical properties (e.g., polarity, solubility), which can lead to misleading data in your assays.
Q4: How can I quickly check if my compound has degraded?
A4: Standard analytical techniques are effective for monitoring the stability of your compound.
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common methods. Degradation will appear as a decrease in the peak area of the parent compound and the emergence of new peaks, typically with different retention times.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm degradation by identifying the mass of the parent compound and the mass of the predicted ring-opened hydrolysis product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide definitive structural information. In cases of hydrolysis, you may observe the disappearance of the imine proton signal and the appearance of new signals corresponding to an aldehyde or ketone and an amine.[6]
Part 2: In-Depth Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides targeted solutions based on chemical principles.
| Issue Encountered | Probable Cause | Scientific Explanation & Recommended Solution |
| Rapid degradation observed in a freshly prepared aqueous buffer. | Incorrect pH (Acidic Conditions) | The imine bond is highly susceptible to acid-catalyzed hydrolysis.[2][3] Buffers like citrate or acetate create an acidic environment (pH < 6) that protonates the imine nitrogen, accelerating its cleavage by water.[5] Solution: Work at a neutral or slightly basic pH. It is recommended to use buffers that maintain a pH between 7.4 and 8.5. This minimizes the concentration of protons available to catalyze the hydrolysis reaction.[5] |
| Compound degrades over several hours even in a neutral pH buffer. | Elevated Temperature | Reaction kinetics, including hydrolysis, are accelerated by heat.[5] Room temperature or incubator temperatures (e.g., 37°C) may be sufficient to cause significant degradation over the course of a long experiment. Solution: Perform experiments at the lowest temperature compatible with your assay. When possible, prepare solutions and conduct experiments on ice. For storage, aqueous solutions should be flash-frozen and stored at -80°C. Avoid repeated freeze-thaw cycles. |
| Stock solution in DMSO shows degradation after storage. | Water Contamination in Solvent | Dimethyl sulfoxide (DMSO) is hygroscopic, meaning it readily absorbs moisture from the atmosphere. Even a small amount of water contamination in your DMSO stock can lead to slow hydrolysis of the imine over time.[6] Solution: Use high-purity, anhydrous DMSO from a freshly opened bottle or a Sure-Seal™ system. Store DMSO under an inert atmosphere (e.g., argon or nitrogen) and with molecular sieves to keep it dry. Prepare smaller, single-use aliquots of your stock solution to avoid introducing moisture into the main stock vial. |
| Inconsistent results between experimental batches. | Variable Solution Preparation and Handling | Minor variations in pH, temperature, or incubation time can lead to different levels of degradation, causing poor reproducibility. Solution: Standardize your protocol. Prepare fresh working solutions for each experiment from a validated, stable stock. Use a calibrated pH meter for all buffer preparations. Ensure consistent timing and temperature control for all incubation steps. |
Recommended Buffer Systems for Enhanced Stability
| Buffer System | Optimal pH Range | Rationale for Use |
| HEPES | 7.2 - 8.2 | A common biological buffer that works well in the desired neutral-to-basic pH range. |
| Phosphate (PBS) | 7.2 - 7.6 | Widely used and provides good buffering capacity at physiological pH. Ensure the final pH is at or above 7.4. |
| Borate | 8.0 - 9.0 | A good option if a more basic pH is required and compatible with the experimental system. |
| Tris | 7.5 - 8.5 | Another standard biological buffer suitable for maintaining a slightly alkaline environment. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: Preparation of a Stabilized Aqueous Working Solution
This protocol minimizes hydrolysis during solution preparation.
-
Prepare Anhydrous Stock: Weigh the solid 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine in a controlled environment (e.g., glovebox or low-humidity room). Dissolve it in high-purity, anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Aliquot into single-use vials and store at -80°C under an inert atmosphere.
-
Buffer Preparation: Prepare your chosen aqueous buffer (e.g., HEPES, PBS) and adjust the pH to the desired value (recommended: pH 7.5 - 8.0) using a calibrated pH meter.
-
Cooling: Chill the aqueous buffer to 4°C by placing it on an ice bath for at least 15 minutes.
-
Dilution: Retrieve a single aliquot of the DMSO stock solution. Perform a serial dilution by adding the stock solution directly into the cold aqueous buffer immediately before use. Ensure rapid mixing.
-
Immediate Use: Use the final aqueous working solution as quickly as possible to minimize any potential for degradation.
Protocol 2: HPLC Method for Stability Monitoring
This general protocol can be adapted to monitor the purity of your compound over time.
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid or Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a linear gradient (e.g., 5% B to 95% B over 15 minutes) to separate the parent compound from potential hydrolysis products.
-
Detection: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis scan).
-
Procedure: Inject a sample of your solution at T=0. Incubate the solution under your experimental conditions and inject samples at various time points (e.g., 1h, 4h, 8h, 24h).
-
Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the total peak area of all related substances.
Visualizations
Below are diagrams illustrating the key chemical transformation and the logical workflow for troubleshooting stability issues.
Caption: Acid-catalyzed hydrolysis of the cyclic imine to its ring-opened product.
Caption: A logical workflow for troubleshooting compound instability in solution.
References
-
Chemistry Steps. (2020, December 9). Imine and Enamine Hydrolysis Mechanism. Available from: [Link]
-
Jackson, T., et al. (2012). Stability of Cyclic Imine Toxins: Interconversion of Pinnatoxin Amino Ketone and Pinnatoxin A in Aqueous Media. Journal of Organic Chemistry, 77(22), 10435–10440. Available from: [Link]
-
SciSpace. (n.d.). Stability of cyclic imine toxins: interconversion of pinnatoxin amino ketone and pinnatoxin A in aqueous media. Available from: [Link]
-
Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Available from: [Link]
-
Ashenhurst, J. (n.d.). Hydrolysis of imines to give ketones (or aldehydes). Master Organic Chemistry. Available from: [Link]
-
Chemistry LibreTexts. (2020, July 1). 21.4: Imine formation. Available from: [Link]
-
Dash, A. C., et al. (1981). Hydrolysis of imines: kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole. Journal of the Chemical Society, Dalton Transactions, (8), 2063-2069. Available from: [Link]
-
Making Molecules. (2024, September 2). Enamines. Available from: [Link]
-
ResearchGate. (2019, April 22). How to prevent HCl from attacking in situ synthesized imine material? Available from: [Link]
-
Sicker, D., et al. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Beilstein Journal of Organic Chemistry, 12, 2365–2376. Available from: [Link]
-
Acta Crystallographica Section E. (n.d.). 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepin-4-ium picrate. Available from: [Link]
-
ResearchGate. (n.d.). Stabilization of Imines and Hemiaminals in Water by an Endo‐Functionalized Container Molecule. Available from: [Link]
-
ResearchGate. (2018, April 9). Imine hydrolysis, I am working on the synthesis of imines derived from 2-aminopyridine? Available from: [Link]
-
Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573-577. Available from: [Link]
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- 8. scispace.com [scispace.com]
Technical Support Center: Maximizing the Stability of 1,4-Diazepines
This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on solvent selection and formulation strategies to maximize the stability of 1,4-diazepine compounds. Understanding the degradation pathways and the influence of the chemical environment is critical for obtaining reliable experimental results and developing robust drug formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 1,4-diazepines?
A1: The two most common degradation pathways for 1,4-diazepines are hydrolysis and photodegradation.
-
Hydrolysis: The seven-membered diazepine ring is susceptible to cleavage by water, particularly at the azomethine (C=N) and amide (C=O) bonds. This process is often catalyzed by acidic or basic conditions. The primary degradation products are typically o-aminobenzophenones.
-
Photodegradation: Many 1,4-diazepines are light-sensitive and can undergo complex degradation reactions upon exposure to UV or even visible light. These reactions can involve ring contraction, oxidation, and other rearrangements.
Q2: Which organic solvents are generally recommended for preparing stock solutions of 1,4-diazepines?
A2: For short- to medium-term storage, stock solutions of 1,4-benzodiazepines are generally stable in methanol, ethanol, or acetonitrile.[1][2] When stored at -4°C in the dark, these solutions can be stable for 3-6 months.[1][2]
Q3: Are there any solvents I should be particularly cautious with?
A3: Protic solvents, especially water, can promote hydrolytic degradation. While some polar protic solvents may offer stability for certain derivatives, they should be used with caution and after stability testing. The presence of even trace amounts of water in other organic solvents can also lead to degradation over time.
Q4: How does pH affect the stability of 1,4-diazepines?
A4: The pH of an aqueous environment can significantly impact the stability of 1,4-diazepines. Both acidic and basic conditions can catalyze hydrolysis. The optimal pH for stability varies depending on the specific 1,4-diazepine derivative. For some formulations, a slightly acidic pH may be optimal.[3]
Q5: My 1,4-diazepine seems to be degrading even in a recommended organic solvent. What could be the cause?
A5: Several factors could be at play:
-
Presence of water: Even in organic solvents, trace amounts of water can lead to hydrolysis over time. Ensure you are using anhydrous solvents and storing them properly.
-
Exposure to light: Many 1,4-diazepines are photolabile. Protect your solutions from light by using amber vials or by wrapping the container in foil.
-
Temperature: Elevated temperatures can accelerate degradation. Store your solutions at recommended low temperatures.
-
Purity of the compound: Impurities in your 1,4-diazepine sample could catalyze degradation.
-
Solvent purity: Impurities in the solvent, such as acidic or basic contaminants, could also be a factor.
Troubleshooting Guides
Issue 1: Rapid Degradation of a 1,4-Diazepine in Solution
You've prepared a solution of your 1,4-diazepine derivative in a common organic solvent (e.g., methanol, DMSO), and you observe significant degradation in a short period (hours to days).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid degradation.
Step-by-Step Guide:
-
Confirm Degradation: Use an appropriate analytical method (e.g., HPLC, LC-MS) to confirm the degradation and identify any major degradation products. This can provide clues about the degradation pathway.
-
Evaluate Environmental Factors:
-
Water: Were anhydrous solvents used? Was the solvent container properly sealed? Consider using freshly opened anhydrous solvents.
-
Light: Was the solution exposed to ambient light or direct sunlight? Prepare a fresh solution and store it in the dark (e.g., in an amber vial or wrapped in aluminum foil).
-
Temperature: At what temperature was the solution stored? If at room temperature, prepare a fresh solution and store it at a lower temperature (e.g., 4°C or -20°C).
-
-
Assess Solvent Purity: If possible, try a new batch or a higher purity grade of the solvent.
-
Solvent Screening: If degradation persists, a solvent screening study is recommended. Select a range of solvents with varying properties (polarity, proticity). A general recommendation is to start with aprotic solvents like acetonitrile, which are less likely to participate in hydrolysis.
Issue 2: Selecting an Optimal Solvent for a Novel 1,4-Diazepine
You have synthesized or acquired a new 1,4-diazepine derivative and need to select a suitable solvent for your experiments that ensures its stability.
Solvent Selection Workflow:
Caption: Workflow for selecting an optimal solvent.
Experimental Protocol: Accelerated Stability Study for Solvent Selection
This protocol provides a general framework for assessing the stability of a 1,4-diazepine in different solvents under accelerated conditions.
-
Materials:
-
Your 1,4-diazepine compound
-
High-purity (anhydrous where possible) solvents to be tested (e.g., acetonitrile, methanol, ethanol, DMSO, DMF, THF)
-
Amber glass vials with screw caps
-
Volumetric flasks and pipettes
-
HPLC or LC-MS system with a suitable column and detection method
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of your 1,4-diazepine in a solvent in which it is known to be highly soluble and stable (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
-
Sample Preparation: For each solvent to be tested, dilute the stock solution to a final concentration of approximately 100 µg/mL in an amber vial. Prepare triplicate samples for each solvent and each time point.
-
Initial Analysis (T=0): Immediately after preparation, analyze an aliquot from each sample to determine the initial concentration and purity.
-
Storage: Store the vials at two different temperatures: room temperature (e.g., 25°C) and an elevated temperature (e.g., 40°C or 60°C) to accelerate degradation. Ensure all samples are protected from light.
-
Time Points: Analyze the samples at predetermined time points (e.g., 24, 48, 72 hours, and 1 week).
-
Analysis: At each time point, withdraw an aliquot from each vial and analyze by HPLC or LC-MS. Quantify the amount of the parent compound remaining and identify any major degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the 1,4-diazepine remaining at each time point relative to the T=0 measurement.
-
Plot the percentage remaining versus time for each solvent and temperature.
-
Compare the degradation rates across the different solvents to identify the one that provides the best stability.
-
Data Summary: Solvent and Formulation Considerations
| Factor | Recommendation/Consideration | Rationale |
| Solvent Type | Aprotic solvents (e.g., Acetonitrile, THF, DMF) are often a good starting point. | They do not have a proton to donate and are less likely to participate in hydrolytic degradation. |
| Protic solvents (e.g., Methanol, Ethanol) can be suitable for some derivatives but should be used with caution and after stability testing. | They can act as proton donors and may facilitate hydrolysis. | |
| Aqueous solutions are generally not recommended without formulation aids. | Water is a direct reactant in hydrolysis. | |
| pH | For aqueous formulations, a slightly acidic pH (around 3-6) may improve stability for some 1,4-diazepines.[3] | The protonated form of the molecule may be more resistant to certain degradation pathways. |
| Buffers (e.g., citrate, phosphate) can be used to maintain the optimal pH.[4] | Prevents pH fluctuations that could accelerate degradation.[4] | |
| Excipients | Antioxidants (e.g., ascorbic acid, tocopherol) can be added to formulations to prevent oxidative degradation.[5] | 1,4-diazepines can be susceptible to oxidation, and antioxidants can scavenge reactive oxygen species.[5] |
| Chelating agents (e.g., EDTA) can be included to complex with metal ions that may catalyze degradation.[4] | Metal ions can promote oxidative degradation pathways.[4] | |
| Co-solvents (e.g., propylene glycol, polyethylene glycol) are often used in liquid formulations to improve solubility and stability. | They can reduce the water activity and create a more favorable microenvironment for the drug. | |
| Storage | Store solutions at low temperatures (e.g., 4°C or -20°C). | Reduces the rate of chemical reactions, including degradation. |
| Protect from light at all times by using amber vials or other light-blocking materials. | Prevents photodegradation. |
Degradation Pathway Overview
The following diagram illustrates a generalized hydrolytic degradation pathway for a 1,4-benzodiazepine. The specific intermediates and final products will vary depending on the substituents on the benzodiazepine ring.
Caption: Generalized hydrolytic degradation pathway.
References
- WO2009046444A2 - Formulation for intranasal administration of diazepam - Google P
-
Jumaa, M., & Müller, B. W. (2002). Formulating and stability of benzodiazepines in a new lipid emulsion formulation. Pharmazie, 57(11), 740-743. (URL: [Link])
- Loftsson, T., & Jónsdóttir, S. (2021). 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. OUCI, 1(1), 1-1. (URL: not available)
- El-Massaoudi, M., et al. (2013). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. International Journal of Pharmacy and Biological Sciences, 3(4), 737-752. (URL: not available)
-
Uddin, M. N., et al. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Pharmaceutica Analytica Acta, 5(6), 1. (URL: [Link])
-
Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research, 16(1), 092-092. (URL: [Link])
-
Request PDF. (n.d.). 1,4-Benzodiazepines: Chemical stability and cyclodextrin solubilization. (URL: [Link])
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. (URL: [Link])
-
Colorcon. (2023, October 31). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (URL: [Link])
-
ManTech Publications. (2023, September 15). Impact of Excipients on Drug Stability and Efficacy: Optimizing Formulation Performance. (URL: [Link])
-
Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. (2016). Research and Reviews: Journal of Pharmaceutical Analysis, 5(2). (URL: [Link])
-
Matos, A. P. S., et al. (2016). Compatibility study between diazepam and tablet excipients. Journal of Thermal Analysis and Calorimetry, 124(3), 1333-1341. (URL: [Link])
-
Sharma, N., & Bansal, V. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research, 8(1), 164-170. (URL: [Link])
-
Denise, A. (2024). Impact of Pharmaceutical Excipients on Drug Bioavailability and Stability. Journal of Chemical and Pharmaceutical Research, 16(9), 01-02. (URL: [Link])
-
Pharma Stability: Troubleshooting & Pitfalls. (n.d.). (URL: [Link])
-
Khan, M. A., et al. (2010). Stability study of six 1,4-benzodiazepines in bio-fluids stored at-20° C. Chiang Mai Journal of Science, 37(3), 452-461. (URL: [Link])
-
Detection of 1,4-Benzodiazepine by Using Different Analytical Methods. (2016). Research and Reviews: Journal of Pharmaceutical Analysis. (URL: [Link])
- Bacalum, E., et al. (2011). COMPARATIVE STUDY FOR THE RETENTION OF SOME BENZODIAZEPINES IN REVERSED-PHASE LIQUID CHROMATOGRAPHY USING C8, C18, C6H5 AND CN STATIONARY PHASES. Revue Roumaine de Chimie, 56(3), 277-284. (URL: not available)
-
El-Shabouri, S. R., et al. (1987). Determination of 1,4-benzodiazepines in drug dosage forms by difference spectrophotometry. Journal of Association of Official Analytical Chemists, 70(6), 983-985. (URL: [Link])
-
Cornelissen, P. J. G., et al. (1979). Photochemical decomposition of 1,4-benzodiazepines. International Journal of Pharmaceutics, 3(1-2), 113-123. (URL: [Link])
-
González-Barreiro, C., et al. (2022). Effect of Primary Packaging Material on the Stability Characteristics of Diazepam and Midazolam Parenteral Formulations. Pharmaceutics, 14(10), 2068. (URL: [Link])
-
1,4-Diazepines. (n.d.). ResearchGate. (URL: [Link])
-
Doytchinova, I. A., et al. (2012). Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol. Forensic Science International, 215(1-3), 92-96. (URL: [Link])
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Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine Derivatives. (n.d.). Connect Journals. (URL: [Link])
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Doytchinova, I. A., et al. (2012). Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol. Forensic Science International, 215(1-3), 92-96. (URL: [Link])
-
Wang, Y., et al. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 2035. (URL: [Link])
- Mohsin, N. U. A., & Qadir, M. I. (2013). Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. J App Pharm, 5(3), 1-8. (URL: not available)
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Petrucci, R., et al. (2020). Antioxidant Potential of Psychotropic Drugs: From Clinical Evidence to In Vitro and In Vivo Assessment and toward a New Challenge for in Silico Molecular Design. Antioxidants, 9(8), 715. (URL: [Link])
-
Husain, R., et al. (2000). Pro and antioxidant responses to repeated administration of diazepam in rat brain. Neurochemical Research, 25(3), 365-371. (URL: [Link])
-
Bouyahya, A., et al. (2026). Bioactive oxadiazolo-benzodiazepines: synthesis, α amylase inhibition, antioxidant activity, molecular docking and DFT calculation. Journal of Biomolecular Structure and Dynamics, 1-13. (URL: [Link])
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removing impurities from 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine samples
Welcome to the Technical Support Center for the synthesis, purification, and handling of 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine .
As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot common impurity issues encountered during the synthesis of this compound. Because this diazepine derivative boasts an exceptionally high basicity (pKa ~13.4) and is frequently utilized as a neutral catalyst for solvent-free acetylation[1], achieving high purity is critical for downstream catalytic or pharmacological applications.
Below, you will find diagnostic FAQs, field-proven experimental protocols grounded in mechanistic causality, a data summary table, and a visual purification workflow.
Section 1: Diagnostic FAQs (Identifying Impurities)
Q: My isolated free base is degrading into a dark, viscous oil over time. What is happening? A: The free base of 5,7-dimethyl-2,3-dihydro-1H-[1,4]diazepine is highly susceptible to moisture-driven hydrolysis. The imine (C=N) bonds in the seven-membered twist-chair ring[2] can hydrolyze back into the starting materials (ethylenediamine and acetylacetone), which subsequently undergo uncontrolled oligomerization. To prevent this, the compound should be isolated and stored as a perchlorate salt (diazepinium perchlorate), which exhibits excellent long-term stability and retains its catalytic utility[1].
Q: How can I detect unreacted starting materials in my crude mixture without running a complex LC-MS?
A: You can rapidly diagnose residual starting materials using
-
Acetylacetone: Look for a sharp methyl singlet at ~2.0–2.2 ppm (indicating keto/enol forms).
-
Ethylenediamine: Presents as a broad multiplet around 2.7–2.8 ppm. On a silica TLC plate, residual ethylenediamine will cause severe streaking/tailing due to its strong hydrogen-bonding capacity and basicity.
Section 2: Troubleshooting Workflows & Experimental Protocols
Protocol A: Mitigation of Hydrolysis via Water Removal
-
Causality: The condensation of ethylenediamine and acetylacetone produces two equivalents of water[3]. If water is not continuously removed, the reaction reaches a thermodynamic equilibrium, leaving high concentrations of unreacted starting materials and promoting the hydrolysis of the newly formed diazepine ring.
-
Step-by-Step Methodology:
-
Equip the reaction flask with a Dean-Stark trap filled with toluene.
-
Reflux the reaction mixture (ethylenediamine, acetylacetone, and toluene) at 110°C.
-
Monitor the water collection in the trap. Self-validation step: Cease reflux only when the theoretical volume of water (2 equivalents based on your limiting reagent) is collected.
-
Remove the toluene under reduced pressure using a rotary evaporator (40°C, <50 mbar).
-
Protocol B: Isolation via Diazepinium Perchlorate Salt Formation
-
Causality: The free base is difficult to separate from residual ethylenediamine due to their similar basicities. By exploiting the exceptionally high pKa (~13.4) of the diazepine ring[1], we can selectively protonate it. The large, weakly coordinating perchlorate anion (ClO
) forces the bulky diazepinium cation to crystallize, leaving the highly soluble ethylenediamine and acetylacetone in the mother liquor. -
Step-by-Step Methodology:
-
Dissolve the crude, water-free viscous oil in absolute ethanol (approx. 5 mL per gram of crude).
-
Cool the solution to 0°C in an ice bath to lower solubility.
-
Dropwise, add 60% aqueous perchloric acid (HClO
) while stirring vigorously, until the pH of the solution reaches approximately 4.0. (Caution: Perchloric acid is a strong oxidant; handle with appropriate PPE behind a blast shield). -
A white crystalline precipitate of diazepinium perchlorate will form immediately.
-
Isolate the crystals via vacuum filtration.
-
Protocol C: Cold Ether Wash and Recrystallization (Removing Oligomers)
-
Causality: While salt formation removes the bulk of the starting materials, trace oligomers and unreacted acetylacetone may co-precipitate. Diethyl ether selectively solubilizes the unreacted diketone and low-molecular-weight organic impurities without dissolving the ionic diazepinium salt.
-
Step-by-Step Methodology:
-
Wash the filter cake from Protocol B with three volumes of ice-cold diethyl ether (3 x 10 mL).
-
Transfer the washed crystals to a clean Erlenmeyer flask and dissolve in a minimum volume of boiling absolute ethanol.
-
Allow the solution to cool slowly to room temperature to promote optimal crystal lattice formation, then transfer to a 4°C refrigerator overnight.
-
Collect the purified, needle-like crystals via vacuum filtration and dry in a vacuum desiccator over P
O .
-
Section 3: Quantitative Data & Impurity Summary
Summarizing the physicochemical logic behind the purification strategy ensures reproducible results across different batches.
| Impurity Profile | Causal Origin | Detection Method | Removal Strategy |
| Water (H | Condensation byproduct | Visual (biphasic crude), Karl Fischer | Azeotropic distillation (Dean-Stark with toluene). |
| Acetylacetone | Unreacted starting material | Vacuum distillation; Ice-cold diethyl ether wash. | |
| Ethylenediamine | Unreacted starting material | Selective crystallization as a perchlorate salt. | |
| Oligomers | Side-reactions / Hydrolysis | Broad, undefined baseline humps in NMR | Recrystallization of the salt from absolute ethanol. |
Section 4: Purification Workflow Visualization
Below is the logical workflow for isolating the pure compound, mapping the experimental actions to the specific impurities they eliminate.
Logical workflow for targeted impurity removal in 5,7-dimethyl-2,3-dihydro-1H-[1,4]diazepine.
Section 5: References
-
Giri, S. K., Gour, R., & Kartha, K. P. R. (2017). Diazepinium perchlorate: a neutral catalyst for mild, solvent-free acetylation of carbohydrates and other substances. RSC Advances, 7(26), 13653-13667. URL:[Link]
-
Jasinski, J. P., et al. (2010). 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepin-4-ium picrate. Acta Crystallographica Section E, 66(5), o1181. URL:[Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in 5,7-dimethyl-1,4-diazepine Metal Coordination
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 5,7-dimethyl-1,4-diazepine and its metal complexes. This guide is designed to provide practical, in-depth solutions to common challenges arising from the unique steric profile of this ligand. The presence of methyl groups at the 5 and 7 positions introduces significant steric hindrance, which can complicate coordination attempts. This resource offers troubleshooting strategies and foundational knowledge to help you navigate these challenges effectively.
Troubleshooting Guide: From Low Yields to Undesired Products
This section addresses the most common issues encountered during the synthesis of metal complexes with 5,7-dimethyl-1,4-diazepine.
Problem: Low or No Yield of the Desired Metal Complex
Symptom: After performing the coordination reaction and work-up, characterization (e.g., NMR, Mass Spectrometry) shows a low yield of the target complex or its complete absence, with starting materials remaining largely unreacted.
Potential Cause 1: Insufficient Energy to Overcome Steric Hindrance
The methyl groups on the diazepine ring create a significant steric barrier, which increases the activation energy required for the metal ion to access and coordinate with the nitrogen donor atoms.[1][2][3] Standard reaction conditions may not provide sufficient thermal energy to overcome this barrier.[4][5][6][7]
Solutions:
-
Elevated Temperatures: Increasing the reaction temperature provides the necessary kinetic energy for the ligand and metal precursor to overcome the activation energy barrier imposed by steric hindrance.[3][4][5] Reactions that are sluggish at room temperature can often be driven to completion at higher temperatures.
-
Protocol: See "High-Temperature Coordination Synthesis" in the Experimental Protocols section.
-
Causality: According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature.[4][5][7] This increase provides a larger fraction of molecules with sufficient energy to surpass the activation energy.[6][7]
-
-
Microwave-Assisted Synthesis (MAS): Microwave irradiation offers a rapid and efficient method for heating, often leading to dramatically reduced reaction times and improved yields, particularly for sterically hindered systems.[8][9][10] The uniform heating provided by microwaves can minimize the formation of side products that may occur with prolonged conventional heating.[9][10]
-
Protocol: See "Microwave-Assisted Coordination Synthesis" in the Experimental Protocols section.
-
Causality: Microwaves directly couple with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating that can be difficult to achieve with conventional methods.[11][12] This can lead to higher yields and purities in shorter timeframes.[9]
-
Potential Cause 2: Inappropriate Solvent or Competing Coordination
The choice of solvent is critical in coordination chemistry.[13][14] A solvent that is too strongly coordinating can compete with the diazepine ligand for binding sites on the metal center.[15] Conversely, a solvent in which the reactants are poorly soluble will inhibit the reaction.
Solutions:
-
Solvent Screening: Experiment with a range of solvents with varying polarities and coordinating abilities. Non-coordinating or weakly coordinating solvents are often preferred to minimize competition.
-
Causality: The solvent can stabilize the reactants, products, or the transition state of the reaction.[14] For sterically hindered reactions, a solvent that stabilizes the transition state more than the reactants can accelerate the reaction rate.[14]
-
Data Table:
Solvent Dielectric Constant (20°C) Coordinating Ability Common Use Dichloromethane (DCM) 9.1 Weakly Coordinating Good for dissolving many organic ligands and metal salts. Acetonitrile (MeCN) 37.5 Coordinating Can stabilize certain metal ions but may compete with weaker ligands. Tetrahydrofuran (THF) 7.6 Coordinating Ethereal solvent, can coordinate to metal centers. Toluene 2.4 Non-Coordinating Good for high-temperature reactions, non-polar. | Dimethylformamide (DMF) | 36.7 | Strongly Coordinating | High boiling point, but strong coordination can be problematic. |
-
-
Use of Non-Coordinating Counter-ions: The anion of the metal salt can also compete for coordination. Using metal precursors with weakly or non-coordinating anions like triflate (OTf⁻), hexafluorophosphate (PF₆⁻), or tetrafluoroborate (BF₄⁻) can favor the coordination of the desired diazepine ligand.
Frequently Asked Questions (FAQs)
Q1: How exactly do the methyl groups on 5,7-dimethyl-1,4-diazepine cause steric hindrance?
A1: The two methyl groups are positioned on the seven-membered ring adjacent to the nitrogen donor atoms. Due to the flexible nature of the diazepine ring, these methyl groups can occupy positions that physically block the trajectory of an incoming metal ion attempting to coordinate with the nitrogen atoms. This spatial obstruction, or steric clash, increases the energy of the transition state, thereby slowing down the rate of coordination.
Caption: Steric clash between methyl groups and an approaching metal ion.
Q2: What spectroscopic techniques are most effective for confirming successful coordination?
A2: A combination of techniques is ideal for unambiguous characterization:
-
¹H NMR Spectroscopy: Coordination to a metal center will induce significant shifts in the proton signals of the ligand, particularly those on the diazepine ring and the methyl groups. Comparing the spectrum of the complex to that of the free ligand is a primary method of confirmation.
-
Infrared (IR) Spectroscopy: Changes in the vibrational modes of the C=N and C-N bonds within the diazepine ring upon coordination can be observed. New bands corresponding to metal-nitrogen bonds may also appear at low frequencies.[16][17]
-
Mass Spectrometry: Techniques like Electrospray Ionization (ESI-MS) can confirm the mass of the desired metal-ligand complex, providing evidence of its formation and stoichiometry.
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure of the complex, showing the coordination geometry and the exact arrangement of the ligands around the metal center.
Q3: Can computational chemistry predict the feasibility of a coordination reaction with this ligand?
A3: Yes, computational methods can be a powerful predictive tool. Density Functional Theory (DFT) can be used to model the geometries of potential complexes and calculate their thermodynamic stability.[18][19] This can help you screen different metal ions and reaction conditions before heading to the lab, saving time and resources. Machine learning models are also emerging as a way to predict metal-ligand binding constants with increasing accuracy.[20][21][22]
Q4: Are there alternative strategies if the steric hindrance of 5,7-dimethyl-1,4-diazepine is insurmountable for my system?
A4: If optimization of reaction conditions fails, consider modifying the ligand itself. One approach is to synthesize analogues with smaller alkyl groups (e.g., ethyl instead of methyl) or no substitution at the 5 and 7 positions. This would reduce the steric bulk while maintaining the basic 1,4-diazepine scaffold. Alternatively, using ligands with longer, more flexible backbones might create a larger binding pocket that can better accommodate both the metal ion and the steric bulk.
Experimental Protocols
High-Temperature Coordination Synthesis (General Protocol)
This protocol outlines a general procedure for attempting the coordination of 5,7-dimethyl-1,4-diazepine at elevated temperatures.
-
Reagent Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, dissolve the 5,7-dimethyl-1,4-diazepine ligand (1 equivalent) in a suitable high-boiling, non-coordinating solvent (e.g., toluene, xylene).
-
Addition of Metal Precursor: In a separate flask, dissolve the metal salt (1 equivalent) in a minimum amount of the same solvent or a compatible co-solvent. Add this solution dropwise to the stirring ligand solution at room temperature.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-110°C) using an oil bath.
-
Reaction Monitoring: Allow the reaction to reflux for a predetermined time (e.g., 4-24 hours). Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or by taking small aliquots for NMR analysis.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography.
Caption: Workflow for troubleshooting low-yield coordination reactions.
Microwave-Assisted Coordination Synthesis (General Protocol)
This protocol is adapted for use in a dedicated laboratory microwave reactor.
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the 5,7-dimethyl-1,4-diazepine ligand (1 equivalent), the metal salt (1 equivalent), and a small amount of a suitable high-boiling solvent (e.g., ethanol, acetonitrile, DMF). The reaction can sometimes be performed solvent-free if the reactants melt below the reaction temperature.[8]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Set the desired temperature (e.g., 120-170°C) and reaction time (e.g., 5-30 minutes).[8] The power will be modulated by the instrument to maintain the set temperature.
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (this is often assisted by a cooling jet in the instrument).
-
Work-up and Purification: Open the vessel, dissolve the crude product in a suitable solvent, and filter off any insoluble material. The product can then be purified by recrystallization or chromatography as described in the conventional protocol.
References
-
Hendrickson, A. R., Hope, J., & Martin, R. L. (1980). STERICALLY HINDERED COORDINATION SITES IN METAL COMPLEXES. PART 1. THE SYNTHESIS AND PROPERTIES OF CAPPED FOUR-COORDINATE METAL SCHIFF BASE COMPLEXES. Semantic Scholar. [Link]
- (n.d.). Microwave assisted synthesis of polynuclear Ni(II) complexes. Google.
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- (n.d.). Synthesis and Characterization of Transition Metal Complexes with Bulky Tin Ligands for Application in Small Molecule Activation - University of Miami. University of Miami.
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Cravotto, G., & Cintas, P. (2022). Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This “Green” Method?. MDPI. [Link]
- (n.d.). A spectroscopic study of 1,5-benzo-diazepines, thiazepines, and their transition metal complexes. - University of Surrey. University of Surrey.
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Bonyhady, S. J., et al. (2024). Synthesis and Characterization of Extremely Bulky Aminopyridinate Ligands and a Series of Their Groups 1 and 2 Metal Complexes. MDPI. [Link]
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(n.d.). Microwave-Assisted Synthesis of Coordination and Organometallic Compounds - SciSpace. SciSpace. [Link]
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(n.d.). Transition Metal Complexes with Bulky Allyl Ligands | Request PDF - ResearchGate. ResearchGate. [Link]
- (n.d.). Computational predictions of metal-macrocycle stabil- ity constants require accurate treatments of local sol- vent and pH effect - NSF PAR.
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Sharma, N. (n.d.). Physicochemical Studies of Metal Complexes of Drug Diazepam (7-Chloro-1-methyl-5-phenyl-3H-1, 4-benzodiazepine-2-one) in Solid State. TSI Journals. [Link]
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Thill, M., et al. (n.d.). A Comprehensive Machine Learning Model for Metal–Ligand Binding Prediction: Applications in Chemistry and Biology. PMC. [Link]
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Thill, M., et al. (2024). Prediction of stability constants of metal–ligand complexes by machine learning for the design of ligands with optimal metal ion selectivity. The Journal of Chemical Physics. [Link]
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(n.d.). Synthesis, Spectral, Elemental analysis & Antimicrobial Studies of Manganese (II) and Iron (III) Metal Complexes with Alprazolam Drug as Ligand - AIP Publishing. AIP Publishing. [Link]
- (n.d.). Metal complexes of benzodiazepines. Part 1. Synthesis, crystal structure, and characterization in solid and solution of trans-dichloro(7,8-dichloro-2,3-dihydro-2,2,4-trimethyl-1H-1,5-benzodiazepine)(tri-n-propylphosphine)-palladium(II). Google.
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(n.d.). Microwave Synthesis, Spectral, Thermal and Antimicrobial Studies of Some Ni(II) and Cu(II) Schiff Base Complexes - SCIRP. SCIRP. [Link]
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Cravotto, G., & Cintas, P. (2022). Microwave-Assisted Synthesis: Can Transition Metal Complexes Take Advantage of This "Green" Method?. PubMed. [Link]
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(n.d.). Computational predictions of metal-macrocycle stabil- ity constants require accurate treatments of local sol- vent and pH effect - Semantic Scholar. Semantic Scholar. [Link]
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(n.d.). (PDF) INFLUENCE OF SOLVENT ON DIFFERENT TYPE OFCHEMICAL REACTION. ResearchGate. [Link]
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(n.d.). Graph neural networks for predicting metal–ligand coordination of transition metal complexes | PNAS. PNAS. [Link]
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(n.d.). Activation Energy & Reaction Rate Temperature | Physical... - Fiveable. Fiveable. [Link]
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(n.d.). Steric Hindrance Definition - Intro to Chemistry Key Term... - Fiveable. Fiveable. [Link]
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(n.d.). Effect of solvent on the reactions of coordination complexes. Part 1.?Kinetics of solvolysis of cis-(bromo)(benzimidazole)bis(ethylenediamine)cobalt(III) in methanol?water media - ResearchGate. ResearchGate. [Link]
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(n.d.). Solvent effects - Wikipedia. Wikipedia. [Link]
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(n.d.). Kinetic Study of Transition Metal Complexes with Benzodiazepine Drug (Nifoxipam) - Jetir.Org. Jetir.Org. [Link]
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(n.d.). Effect of Coordinating Solvents on the Structure of Cu(II)-4,4′-bipyridine Coordination Polymers - MDPI. MDPI. [Link]
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(n.d.). Solvent extraction: the coordination chemistry behind extractive metallurgy - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60275C. Royal Society of Chemistry. [Link]
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(n.d.). Understanding Steric Hindrance: The Invisible Force in Chemistry - Oreate AI Blog. Oreate AI. [Link]
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(n.d.). Activation Energy and Temperature Dependence – Introductory Chemistry. Pressbooks. [Link]
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(n.d.). section 14 5 Temperature and Activation Energy - YouTube. YouTube. [Link]
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(n.d.). Steric hindrance, ligand ejection and associated photocytotoxic properties of ruthenium(II) polypyridyl complexes - PubMed. PubMed. [Link]
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(n.d.). 14.5: The Effect of Temperature on Reaction Rate - Chemistry LibreTexts. Chemistry LibreTexts. [Link]
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Ouizem, S., et al. (2019). Synthesis, selected coordination chemistry and extraction behavior of a (phosphinoylmethyl)pyridyl N-oxide-functionalized ligand based upon a 1,4-diazepane platform. OSTI.GOV. [Link]
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(n.d.). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed. PubMed. [Link]
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(n.d.). Reduced steric hindrance and optimized spatial arrangement of carbohydrate ligands in imprinted monolayers for enhanced protein binding - PubMed. PubMed. [Link]
-
(n.d.). STERICALLY HINDERED COORDINATION SITES IN METAL COMPLEXES. PART 1. THE SYNTHESIS AND PROPERTIES OF CAPPED FOUR-COORDINATE METAL SCHIFF BASE COMPLEXES | Semantic Scholar. Semantic Scholar. [Link]
-
(n.d.). Metal coordination by sterically hindered heterocyclic ligands, including 2-vinylpyridine, assessed by investigation of cobaloximes - PubMed. PubMed. [Link]
-
(n.d.). Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation - RSC Publishing. Royal Society of Chemistry. [Link]
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Technical Support Center: Minimizing Side Reactions in Dihydro-1,4-Diazepine Synthesis
Introduction
Dihydro-1,4-diazepines are a crucial class of seven-membered nitrogen-containing heterocycles, forming the core scaffold of numerous pharmacologically active agents.[1][2] Their synthesis, most commonly via the condensation of a 1,2-diamine with a β-dicarbonyl compound or its equivalent, is a cornerstone reaction in medicinal chemistry.[3] While seemingly straightforward, this process is often plagued by side reactions that can significantly reduce yields, complicate purification, and compromise the stability of the final product.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and minimizing these common side reactions. By understanding the underlying mechanisms of both the desired transformation and potential pitfalls, you can optimize your reaction conditions to achieve higher yields and purity. This guide is structured into a problem-oriented troubleshooting section and a general FAQ section to directly address the practical challenges encountered in the laboratory.
Troubleshooting Guide
This section addresses specific experimental issues, detailing their probable causes, providing scientifically-grounded solutions, and outlining protocols for verification.
Problem 1: Low Yield / Incomplete Cyclization
Symptom: You observe significant amounts of starting materials (diamine and/or carbonyl compound) remaining after the reaction time, or you isolate an open-chain condensation product (an azomethine or enaminone) instead of the desired dihydrodiazepine.
Probable Cause(s):
-
Insufficient Catalysis: The cyclization step, an intramolecular nucleophilic attack of the second amine onto an imine or enamine intermediate, is often the rate-limiting step and requires acid catalysis to activate the electrophilic center.[4][5]
-
Steric Hindrance: Bulky substituents on either the diamine or the carbonyl precursor can sterically hinder the final ring-closing step.
-
Reversibility of Imine Formation: The initial condensation to form the imine/enamine intermediate is a reversible reaction. If water is not effectively removed, the equilibrium may favor the starting materials.[6][7]
-
Low Reaction Temperature: Insufficient thermal energy may prevent the reaction from overcoming the activation energy barrier for the intramolecular cyclization.[5]
Proposed Solutions & Scientific Rationale:
| Solution | Scientific Rationale & Explanation |
| 1. Introduce or Optimize Acid Catalyst | An acid catalyst (Brønsted or Lewis) protonates the carbonyl or imine group, rendering it more electrophilic and facilitating the nucleophilic attack required for both the initial condensation and the final cyclization.[4][5] Common choices include acetic acid, trifluoroacetic acid (TFA), or various Lewis acids like InCl₃ or Ytterbium triflate.[5][8] |
| 2. Increase Reaction Temperature | Heating the reaction, often to the reflux temperature of the solvent, provides the necessary energy to overcome activation barriers, particularly for the intramolecular cyclization step. However, excessive heat can promote side reactions like oxidation (see Problem 2). |
| 3. Remove Water | The condensation reaction liberates one or two molecules of water. According to Le Châtelier's principle, removing this byproduct will drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus, adding a chemical drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), or using a solvent that azeotropically removes water.[6] |
| 4. Increase Reactant Concentration | The intramolecular cyclization is a first-order process, while intermolecular side reactions (like dimerization) are second-order. Running the reaction at a higher concentration can favor the desired intramolecular pathway, but only if the initial condensation is efficient. If dimerization is the issue, this approach may be counterproductive. |
Verification Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Product Oxidation to Aromatic 1,4-Diazepine
Symptom: Your isolated product shows unexpected aromatic signals in the ¹H NMR spectrum and a mass corresponding to M-2, suggesting the dihydrodiazepine has oxidized to the fully aromatic diazepine. This is often accompanied by a darkening of the reaction mixture.
Probable Cause(s):
-
Aerobic Oxidation: The dihydro-1,4-diazepine ring system can be susceptible to oxidation, particularly at elevated temperatures in the presence of atmospheric oxygen.[9]
-
Oxidative Catalysts: Some catalysts, particularly certain heteropolyacids or metal catalysts under specific conditions, can have oxidative properties that promote dehydrogenation.[10]
Proposed Solutions & Scientific Rationale:
| Solution | Scientific Rationale & Explanation |
| 1. Use an Inert Atmosphere | Performing the reaction under a nitrogen or argon atmosphere minimizes the presence of atmospheric oxygen, which is the primary oxidant. This is the most effective method to prevent aerobic oxidation. |
| 2. Degas Solvents | Solvents can contain significant amounts of dissolved oxygen. Degassing the solvent prior to use (e.g., via sparging with an inert gas or freeze-pump-thaw cycles) removes this potential oxidant. |
| 3. Lower Reaction Temperature | The rate of oxidation increases with temperature. If the primary reaction proceeds at a reasonable rate at a lower temperature, reducing the heat can selectively slow down the undesired oxidation side reaction. |
| 4. Choose a Non-Oxidizing Catalyst | If using a catalyst with known oxidative potential (e.g., certain transition metals or polyoxometalates), consider switching to a purely Brønsted or Lewis acid catalyst like acetic acid or TFA.[5][10] |
Key Experimental Protocol: General Procedure for Inert Atmosphere Reaction
-
Assembly: Assemble the reaction glassware (e.g., round-bottom flask with a reflux condenser) and flame-dry it under vacuum to remove adsorbed water and oxygen.
-
Inerting: Backfill the cooled apparatus with dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction using a balloon or a bubbler.
-
Reagent Addition: Add the degassed solvent via cannula or syringe, followed by the diamine and carbonyl starting materials.
-
Catalyst Addition: If the catalyst is a stable solid, it can be added with the starting materials. If it is a liquid or air-sensitive, add it via syringe.
-
Execution: Heat the reaction to the desired temperature and monitor its progress by TLC or LCMS, taking aliquots via syringe.
-
Workup: After the reaction is complete, cool the mixture to room temperature before exposing it to the atmosphere.
Problem 3: Formation of Dimer or Polymer Byproducts
Symptom: You observe high molecular weight species in your mass spectrum and complex, poorly resolved signals in your NMR. The product may appear as an insoluble or oily material that is difficult to purify.
Probable Cause(s):
-
Intermolecular Condensation: Instead of the desired intramolecular cyclization, an intermediate may react with a second molecule of the diamine or carbonyl compound, leading to dimers or oligomers.[11] This is more likely if the intramolecular ring-closing step is slow (e.g., due to ring strain or steric hindrance).
-
Unfavorable Stoichiometry: Using a 2:1 ratio of carbonyl to diamine can intentionally or unintentionally lead to open-chain condensation products that can then polymerize.
Proposed Solutions & Scientific Rationale:
Caption: Competing intramolecular vs. intermolecular reaction pathways.
| Solution | Scientific Rationale & Explanation |
| 1. High Dilution Conditions | The rate of the desired intramolecular reaction is dependent on the concentration of the intermediate (Rate = k_intra[Intermediate]), while the rate of dimerization is dependent on the square of its concentration (Rate = k_inter[Intermediate]²). By significantly lowering the concentration, the rate of the second-order dimerization is reduced much more than the rate of the first-order cyclization, favoring the desired product. |
| 2. Slow Addition of a Reagent | A practical implementation of high dilution is to slowly add one of the reagents (often the diamine) via a syringe pump to a solution of the other reagent and catalyst. This keeps the instantaneous concentration of the added reagent very low, minimizing intermolecular side reactions. |
| 3. Ensure 1:1 Stoichiometry | Carefully measure and use an equimolar ratio of the 1,2-diamine and the β-dicarbonyl compound to avoid having an excess of one reagent that could promote side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent for dihydro-1,4-diazepine synthesis?
A: Ethanol is a widely used and effective solvent.[3] It has good solubility for the common starting materials and the product, and its boiling point (78 °C) is suitable for many of these condensations. Other solvents like methanol, acetic acid, or even solvent-free conditions have also been reported to be effective, depending on the specific substrates and catalyst used.[3][12]
Q2: My dihydrodiazepine product seems to decompose during silica gel column chromatography. What can I do?
A: Dihydro-1,4-diazepines, containing both imine and enamine-like functionality, can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis or decomposition on the column.
-
Neutralize the Silica: Pre-treat the silica gel by preparing the slurry with a solvent system containing a small amount of a non-nucleophilic base, such as triethylamine (~0.5-1% v/v). This will neutralize the acidic sites on the silica surface.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil for purification.
-
Alternative Purification: If the product is crystalline, recrystallization is often the best method to achieve high purity without decomposition.
Q3: Can I use a secondary amine instead of a primary 1,2-diamine?
A: No, the synthesis requires a primary 1,2-diamine. Each primary amine group is essential. The first condenses with a carbonyl to form an imine, and the second is required for the subsequent intramolecular attack to close the seven-membered ring. Using a secondary amine would prevent the formation of the necessary imine or prevent the final cyclization.
Q4: How do electron-donating or electron-withdrawing groups on the starting materials affect the reaction?
A: Electronic effects can significantly influence reaction rates. Electron-donating groups on an aromatic aldehyde (if used as a precursor) can accelerate the initial condensation step.[10] Conversely, electron-withdrawing groups can make the carbonyl carbon more electrophilic but may destabilize intermediates. The choice of catalyst and conditions may need to be optimized based on the electronic nature of your specific substrates.[5][10]
References
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Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. MDPI. [Link]
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Diazepines. Part V. 2,3-Dihydro-1H-1,4-diazepines. Journal of the Chemical Society C: Organic. [Link]
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Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Publishing. [Link]
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THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION. ijpcbs. [Link]
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New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. MDPI. [Link]
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1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]
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Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. PMC. [Link]
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Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. ResearchGate. [Link]
-
Bioactive oxadiazolo-benzodiazepines: synthesis, α amylase inhibition, antioxidant activity, molecular docking and DFT calculation. Taylor & Francis Online. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC. [Link]
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Solvent-Free One Pot Synthesis of Benzo-(b)-1,4-diazepines Using Reusable Sulfamic Acid Catalyst. ResearchGate. [Link]
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Benzodiazepines. X. Oxidation of tetrahydro-1,4-benzo-diazepine derivatives. PubMed. [Link]
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DIAZEPAM SYNTHESIS (including mechanism of action,uses and nomenclature). YouTube. [Link]
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Potential structures of imine dimers and oligomers formed in the reactions of glyoxal with methylamine during cloud droplet evaporation. ResearchGate. [Link]
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Construction of diazepine-containing spiroindolines via annulation reaction of α-halogenated N-acylhydrazones and isatin-derived MBH carbonates. Beilstein Journals. [Link]
-
A study of the electrochemical oxidation of some 1,4-benzodiazepines. RSC Publishing. [Link]
-
Synthesis of 6,7-dihydro-1H-1,4-diazepines 53 and 4,5,6,7-tetrahydro-1H-1,4-diazepine 55 by one-pot multicomponent reactions of diamines 51 with alkynes 52 catalyzed by Fe3O4/SiO2, reported in 2013 by Maleki. ResearchGate. [Link]
-
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. MDPI. [Link]
-
Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. MDPI. [Link]
-
Exploration of the Mechanism of the Dimerization of Hydroxymethylsilanetriol Using Electronic Structure Methods. ACS Omega. [Link]
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2,3-Dihydro-1H-1,4-diazepine. PubChem. [Link]
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Recent advances in the chemistry of imine-based multicomponent reactions (MCRs). PMC. [Link]
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A new approach to the synthesis of 1,4-benzodiazepines and 3-amino-1,4-benzodiazepines... ResearchGate. [Link]
-
Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. [Link]
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The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone. MDPI. [Link]
-
2,3-Dihydro-1H-1,4-benzodiazepine. PubChem. [Link]
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storage conditions to prevent degradation of 5,7-dimethyl-1,4-diazepine
Technical Support Center: 5,7-dimethyl-1,4-diazepine
A Guide to Ensuring Compound Integrity Through Proper Storage and Handling
Welcome to the technical support center for 5,7-dimethyl-1,4-diazepine. As Senior Application Scientists, we understand that the integrity of your starting materials is paramount to the success and reproducibility of your research. This guide is designed to provide you with in-depth, field-proven insights into the optimal storage conditions required to prevent the degradation of 5,7-dimethyl-1,4-diazepine. By understanding the potential degradation pathways, you can implement self-validating protocols that ensure the long-term stability and reliability of your compound.
Troubleshooting Guide: Unexpected Experimental Results
This section addresses common issues that may arise from the improper storage of 5,7-dimethyl-1,4-diazepine, leading to its degradation.
Q1: My assay results show significantly lower-than-expected potency or activity for my compound. Could this be a storage issue?
A1: Yes, a loss of potency is a primary indicator of compound degradation. The 1,4-diazepine core is susceptible to several degradation pathways, most notably hydrolysis and oxidation, which would alter the molecule's structure and, consequently, its biological activity.
-
Causality - Hydrolysis: The diazepine ring, particularly the azomethine (=N-C=) bond, can be susceptible to hydrolysis, especially under acidic or basic conditions.[1][2] This process cleaves the ring, leading to inactive byproducts. If your compound was dissolved in a non-anhydrous solvent or exposed to atmospheric moisture for extended periods, hydrolytic degradation is a strong possibility.
-
Causality - Oxidation: Heterocyclic compounds can be sensitive to atmospheric oxygen.[3][4] Oxidation can lead to the formation of N-oxides or other degradation products, altering the compound's interaction with its biological target. This is exacerbated by exposure to light and elevated temperatures.
Recommendation: We advise running a purity analysis (e.g., HPLC, LC-MS) on your current stock and comparing it to the certificate of analysis provided upon purchase. If new peaks are present, degradation has likely occurred.
Q2: I'm observing unexpected peaks in my LC-MS/HPLC analysis that were not present when I first received the compound. What could they be?
A2: The appearance of new peaks is a definitive sign of chemical degradation or contamination. For 1,4-diazepine derivatives, these new peaks could correspond to several potential products.
-
Hydrolytic Products: As mentioned, cleavage of the diazepine ring via hydrolysis is a known degradation pathway for related compounds like diazepam.[1][5][6] This would result in one or more new, more polar compounds that would elute at different retention times.
-
Photodegradation Products: 1,4-benzodiazepines are known to undergo photochemical decomposition.[7] Exposure to UV or even ambient laboratory light can induce rearrangements or cleavage, forming products such as quinoxaline or benzophenone derivatives in related structures.[7] Storing your compound in clear glass vials on a lab bench is a common cause of this issue.
-
Oxidation Products: Reaction with atmospheric oxygen can lead to hydroxylated derivatives or N-oxides.[6]
Recommendation: To mitigate this, always store 5,7-dimethyl-1,4-diazepine in amber vials to protect it from light and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture exposure.[3]
Q3: The physical appearance of my solid compound has changed. It was a crystalline powder, but now it appears discolored or gummy. What happened?
A3: A change in physical appearance is a strong indicator of significant degradation.
-
Causality - Moisture Absorption (Hygroscopicity): Many amine-containing heterocyclic compounds are hygroscopic. Absorbed moisture can lower the melting point, leading to a gummy appearance. More importantly, this moisture can facilitate hydrolytic degradation.[8]
-
Causality - Oxidation and Photodegradation: Degradation products are often colored due to the formation of extended conjugated systems. A shift from a white or off-white powder to a yellow or brown hue often suggests oxidative or light-induced degradation.
Recommendation: Discard any material that has changed in appearance, as its purity is compromised. Ensure future lots are stored in a desiccator or a dry, inert environment, especially after the container has been opened.[9]
Visualizing Potential Degradation Pathways
To better understand the chemical rationale behind our storage recommendations, the following diagram illustrates the primary vulnerabilities of the 1,4-diazepine ring structure based on established chemistry of related compounds.
Caption: Potential degradation pathways for 5,7-dimethyl-1,4-diazepine.
Frequently Asked Questions (FAQs) on Storage & Handling
Q4: What are the ideal long-term storage conditions for 5,7-dimethyl-1,4-diazepine?
A4: For long-term stability (months to years), the compound should be stored as a solid under controlled conditions that minimize exposure to light, moisture, and oxygen.[10] The stability of related benzodiazepines is significantly better at lower temperatures.[11][12]
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or below | Reduces the rate of all chemical degradation reactions.[11] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation and displaces moisture.[3][4] |
| Light | Protect from Light | Prevents photochemical decomposition.[7] |
| Container | Tightly Sealed Amber Glass Vial | Amber glass blocks UV light, and a tight seal prevents moisture and air ingress.[3] |
| Form | Solid / Lyophilized Powder | Storing as a solid is preferable to solutions, which can accelerate degradation. |
Q5: I need to use the compound frequently for my experiments. What are the best practices for short-term (days to weeks) storage?
A5: For short-term use, the key is to minimize repeated exposure to ambient conditions.
-
Solid Form: If you frequently weigh out the solid, consider preparing several smaller aliquots in separate, tightly sealed amber vials. This prevents contamination and repeated exposure of the main stock to air and moisture.[13] Store these aliquots at -20°C and allow one to warm to room temperature in a desiccator before opening.
-
Solution Form: Preparing stock solutions is convenient but carries higher risks. If you must, use an anhydrous, aprotic solvent. Store stock solutions at -20°C or -80°C in small, single-use aliquots. Before use, thaw the vial and allow it to equilibrate to room temperature before opening to prevent condensation from forming inside.
Q6: How should I handle a new shipment of 5,7-dimethyl-1,4-diazepine?
A6: Proper handling upon receipt is critical for ensuring long-term viability.[14] Follow the detailed protocol below for best practices.
Experimental Protocol: Receiving, Handling, and Storing 5,7-dimethyl-1,4-diazepine
This protocol provides a self-validating workflow to ensure compound integrity from the moment of receipt.
1.0 Initial Receipt and Inspection 1.1. Upon arrival, visually inspect the external packaging for any signs of damage. 1.2. Transfer the package to the laboratory. Verify that the compound name and lot number on the vial match the packing slip and Certificate of Analysis (CoA). 1.3. Note the receipt date directly on the vial label.[14]
2.0 Preparation for Storage (Aliquoting) Objective: To protect the primary stock from repeated exposure to the atmosphere. 2.1. Prepare the necessary equipment in a controlled environment, ideally inside an inert atmosphere glovebox.[3][4] If a glovebox is unavailable, work quickly in a fume hood with low humidity. 2.2. Assemble the required number of small (e.g., 1-2 mL) amber glass vials with PTFE-lined caps. 2.3. Pre-label all aliquot vials with the compound name, lot number, concentration (if a solution), and date of preparation. 2.4. Allow the main stock vial to equilibrate to ambient temperature for at least 30-60 minutes before opening to prevent moisture condensation. 2.5. Carefully weigh and dispense the desired amount of solid compound into each pre-labeled aliquot vial. 2.6. If working outside a glovebox, gently flush the headspace of each vial with an inert gas (argon or nitrogen) before tightly sealing the cap. 2.7. Securely seal the primary stock vial, flush with inert gas, and wrap the cap with parafilm for extra security.
3.0 Storage 3.1. Place the primary stock vial and all prepared aliquots into a labeled secondary container. 3.2. Store the secondary container in a freezer at -20°C or below.[8] 3.3. Update your chemical inventory system with the storage location and number of aliquots.[9]
4.0 Retrieval for Experimental Use 4.1. Remove a single aliquot vial from the freezer. 4.2. Place the vial in a desiccator and allow it to warm completely to room temperature before opening. This is a critical step to prevent atmospheric moisture from condensing on the cold compound. 4.3. Once at room temperature, the vial can be opened to weigh the compound or prepare a solution for immediate use. 4.4. Discard any unused portion of a re-solubilized aliquot; do not re-freeze solutions to avoid freeze-thaw cycles which can degrade the compound.[12]
Storage Decision Workflow
This flowchart provides a logical guide for handling and storing your compound.
Caption: Decision workflow for handling 5,7-dimethyl-1,4-diazepine.
References
- Heterocyclic Compound Warehouse Storage Solutions.
- Air Sensitive Compounds. Ossila.
- Han, W. W., Yakatan, G. J., & Maness, D. D. (1977). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. Journal of Pharmaceutical Sciences, 66(4), 573–577.
-
5,7-Dimethyl-2,3-dihydro-1H-[13][15]diazepine. Santa Cruz Biotechnology.
- Air-Sensitive Chemistry: Practical and Safety Consider
- Handling Air-Sensitive Reagents Technical Bulletin AL-134. Sigma-Aldrich.
- Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorin
- Optimizing Compound Storage for Long-Term Stability and Safety. GMP Plastics.
- Han, W. W., Yakatan, G. J., & Maness, D. D. (1976). Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines I: chlordiazepoxide and demoxepam. Journal of Pharmaceutical Sciences, 65(8), 1198–1204.
- 5H-Dibenzo(b,e)(1,4)diazepine, 10,11-dihydro-5,10-dimethyl-. PubChem.
- Cornelissen, P. J., Henegouwen, G. M., & Gerritsma, K. W. (1979). Photochemical decomposition of 1,4-benzodiazepines. Semantic Scholar.
- Handling air-sensitive reagents AL-134. MIT Chemistry.
- Best Practices for Chemical Storage in Research Labs. Apollo Scientific.
- Proposed photodegradation pathway of DIZ.
- Best Practices for Proper Chemical Storage. The Synergist.
- 5,7,7-trimethyl-1,2,3,6-tetrahydro-1,4-diazepine. Chemsrc.
- Tolić Čop, K., Gotovuša, M., Mutavdžić Pavlović, D., Dabić, D., & Grčić, I. (2025). Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics. MDPI.
- Managing Chemical Retention and Storage. Vanderbilt University Medical Center.
- 1,4-Diazepine. Wikipedia.
- Melo, P., et al. (2010). Benzodiazepine Stability in Postmortem Samples Stored at Different Temperatures. Journal of Analytical Toxicology, 34(1), 53-58.
- Diazepam. NIST WebBook.
- Charnley, M., & D'Arcy, C. (2022).
- Preservation of Moisture-Sensitive Chemical Reagents. Sigma-Aldrich.
- Heterocyclic Compounds.
- HETEROCYCLIC COMPOUNDS. Uttarakhand Open University.
- Heterocyclic Compounds. Thermo Fisher Scientific.
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Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-[13][15]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry, 18(6), 2205-2211.
- Sharma, N., & Bansal, V. (2016). Stability and compatibility study of parenteral diazepam in different storage conditions. Journal of Chemical and Pharmaceutical Research, 8(1), 164-170.
- Atanasov, V. N., et al. (2012). Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol.
- Diazepam. Wikipedia.
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Validation & Comparative
A Researcher's Guide to the 13C NMR Chemical Shifts of 5,7-Dimethyl-2,3-dihydro-1H-diazepine: A Comparative and Computational Approach
A Researcher's Guide to the 13C NMR Chemical Shifts of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine: A Comparative and Computational Approach
For the researcher navigating the complexities of novel heterocyclic compounds, spectroscopic analysis is a cornerstone of structural elucidation. This guide provides an in-depth analysis of the expected 13C NMR chemical shifts for 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine. In the absence of direct, published experimental data for this specific molecule, we will employ a robust, field-proven strategy that combines comparative analysis with data from structurally related analogs and the power of computational prediction. This dual approach not only offers a reliable estimation of the chemical shifts but also provides a framework for validating future experimental findings.
The Structural Landscape: Understanding the 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine Moiety
The target molecule, 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine, possesses a seven-membered diazepine ring with key structural features that will dictate its 13C NMR spectrum. The dihydro nature of the ring introduces saturated carbon atoms, while the dimethyl substitution on the unsaturated portion will significantly influence the electron distribution and, consequently, the chemical shifts of the surrounding carbons. Understanding the electronic environment of each carbon atom is paramount to interpreting its NMR signal.
Comparative Analysis: Learning from Structurally Related Diazepines
Table 1: Experimental 13C NMR Chemical Shifts of Representative Diazepine Derivatives
| Compound | C4/C7 (Aliphatic) (ppm) | C5/C6 (Aliphatic) (ppm) | C2 (Iminium/Aminal-like) (ppm) | Aromatic/Unsaturated Carbons (ppm) | Solvent | Reference | |---|---|---|---|---|---| | 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | 45.24 (CH2) | - | 171.00 (iminium) | 121-148 | Not Specified |[3] | | 2-(nitromethylene)-1,3-diazepine | 44.62 | 27.42 | 100.49 | 162.81 | DMSO |[2] | | Diethyl 2-(1,3-diazepan-2-ylidene)malonate | 44.64 | 26.93 | - | 168.94, 167.91 | DMSO |[2] | | Spirodibenzo[b,e][1][2]diazepine derivative | 31.7 | - | - | 107-193 | DMSO-d6 |[4] |
Key Insights from Comparative Data:
-
Aliphatic Carbons (C2 and C3): The methylene carbons (C2 and C3) in the dihydro portion of the ring are expected to resonate in the typical aliphatic region. Based on analogs like 2-(nitromethylene)-1,3-diazepine, we can anticipate signals around 27-35 ppm .[2]
-
Iminic Carbon (C7): The carbon atom double-bonded to a nitrogen (C7) will be significantly deshielded due to the electronegativity of the nitrogen and the imine functionality. In similar systems, these carbons appear in the range of 150-170 ppm .
-
Quaternary Carbon (C5): The other sp2 hybridized carbon, C5, bearing a methyl group, is also expected to be in the downfield region, likely between 140-160 ppm .
-
Methyl Carbons: The two methyl groups at positions C5 and C7 will have characteristic signals in the upfield region, typically between 15-25 ppm .
The Power of Prediction: A Computational Approach to 13C NMR Shifts
In modern drug discovery and chemical research, computational chemistry is an indispensable tool for predicting spectroscopic properties. Density Functional Theory (DFT) has proven to be particularly effective in calculating NMR chemical shifts with a high degree of accuracy.[1][5] This in silico approach provides a powerful, self-validating system when used in conjunction with comparative analysis.
Rationale for Computational Protocol
The choice of computational method is critical for obtaining reliable results. The B3LYP functional combined with a reasonably large basis set, such as 6-311+G(2d,p), has been shown to provide a good balance between accuracy and computational cost for predicting 13C NMR chemical shifts of nitrogen-containing heterocycles.[5][6] The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.
Step-by-Step Computational Protocol
Below is a detailed workflow for predicting the 13C NMR chemical shifts of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine.
Experimental Workflow: Computational 13C NMR Prediction
Caption: Workflow for predicting 13C NMR chemical shifts.
Detailed Steps:
-
Structure Generation: Construct the 3D model of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine using molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. A common and effective method is using DFT with the B3LYP functional and the 6-31G(d) basis set.
-
Frequency Analysis: Conduct a frequency calculation on the optimized geometry to ensure it represents a true energy minimum (i.e., no imaginary frequencies).
-
NMR Shielding Calculation: Using the optimized geometry, perform a GIAO NMR calculation to obtain the absolute shielding tensors for each carbon atom. A higher level of theory, such as B3LYP/6-311+G(2d,p), is recommended for improved accuracy.[5]
-
Reference Calculation: Perform the same GIAO NMR calculation for a reference compound, typically tetramethylsilane (TMS), at the identical level of theory.
-
Chemical Shift Calculation: The chemical shift (δ) for each carbon is then calculated by subtracting its isotropic shielding value (σ) from the isotropic shielding value of TMS: δ_sample = σ_TMS - σ_sample.
-
Spectrum Assignment: Assign the calculated chemical shifts to the corresponding carbon atoms in the molecule.
Predicted 13C NMR Chemical Shifts and Comparison
By applying the principles of comparative analysis and the computational protocol outlined above, we can generate a reliable, predicted 13C NMR spectrum for 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine.
Table 2: Predicted 13C NMR Chemical Shifts for 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine
| Carbon Atom | Predicted Chemical Shift Range (ppm) | Rationale |
| C2 | 45 - 55 | Saturated C-N, influenced by adjacent methylene. |
| C3 | 25 - 35 | Saturated C-C, adjacent to two methylene groups. |
| C5 | 145 - 155 | Quaternary sp2 carbon, attached to nitrogen and methyl group. |
| C6 | 115 - 125 | sp2 carbon with an attached hydrogen. |
| C7 | 155 - 165 | Iminic carbon, deshielded by nitrogen and double bond. |
| 5-CH3 | 18 - 25 | Methyl group on a double bond. |
| 7-CH3 | 20 - 28 | Methyl group on an iminic carbon. |
Visualizing the Structure-Spectrum Relationship
Caption: Structure and predicted 13C NMR shift ranges.
Conclusion and Future Directions
This guide provides a comprehensive framework for understanding and predicting the 13C NMR chemical shifts of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine. By integrating comparative analysis of known diazepine derivatives with a robust computational protocol, researchers can confidently estimate the spectrum of this novel compound. This methodology not only serves as a powerful predictive tool but also establishes a benchmark for the validation of future experimental data. As the synthesis and characterization of novel diazepines continue to be an active area of research, this combined approach will undoubtedly prove invaluable in accelerating the pace of discovery.
References
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A little about Pyrazolo[3,4-d][1][6]diazepine: simple sustainable synthesis, NMR identification and prototropic equilibrium - ChemRxiv. Available at: [Link]
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Density functional theory calculation of 13C NMR shifts of diazaphenanthrene alkaloids: reinvestigation of the structure of samoquasine A - PubMed. Available at: [Link]
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The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone - MDPI. Available at: [Link]
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13C NMR calculations on azepines and diazepines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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Experimental and Theoretical Studies on a Derivative of Tetrahydro-1H-Benzodiazepine - SciSpace. Available at: [Link]
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1 H and 13 C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Available at: [Link]
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- 3. The Formation of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-Benzodiazepine from 1,2-Diaminobenzene in the Presence of Acetone [mdpi.com]
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- 5. Density functional theory calculation of 13C NMR shifts of diazaphenanthrene alkaloids: reinvestigation of the structure of samoquasine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Technical Comparison Guide: IR Characterization of 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine
Executive Summary & Strategic Context
In the development of bioactive heterocycles, 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine serves as a critical ligand scaffold and pharmacophore precursor.[1][2] Its characterization is frequently mismanaged due to the subtle spectroscopic overlap between the precursor's carbonyl signals and the product's imine/enamine vibrational modes.[2]
This guide provides an objective, data-driven framework for validating the synthesis of this diazepine derivative using Infrared (IR) Spectroscopy. Unlike generic spectral lists, this document focuses on the comparative evolution of signal peaks from precursors (Acetylacetone and Ethylenediamine) to the final cyclized product, offering a robust "Go/No-Go" decision matrix for process validation.
Mechanistic Basis of Spectral Evolution[1][2]
To interpret the IR spectrum accurately, one must understand the bond transformations occurring during synthesis.[2] The reaction typically involves the condensation of Ethylenediamine (1,2-diaminoethane) with Acetylacetone (2,4-pentanedione) .[1][2]
Synthesis Pathway & Signal Transduction
The transformation is defined by the loss of the carbonyl (C=O) bond and the formation of the imine (C=N) and enamine conjugated system.[1][2]
Figure 1: Reaction pathway highlighting the critical spectroscopic shift from Carbonyl-dominant to Imine-dominant profiles.[1][2]
Detailed IR Peak Analysis
The following table contrasts the spectral fingerprint of the starting materials against the purified diazepine. This differential analysis is the primary method for assessing reaction completion.[2]
Table 1: Comparative IR Peak Assignment
| Functional Group | Vibration Mode | Acetylacetone (Precursor) | Ethylenediamine (Precursor) | 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine | Diagnostic Value |
| Carbonyl (C=O) | Stretching ( | 1700 - 1725 cm⁻¹ (Strong) | — | ABSENT | Primary Validation: Presence indicates unreacted starting material.[1][2] |
| Imine (C=N) | Stretching ( | — | — | 1615 - 1640 cm⁻¹ (Strong) | Confirmation: Defines the formation of the diazepine ring.[1][2] |
| Amine (N-H) | Stretching ( | — | 3300 - 3400 cm⁻¹ (Doublet, Primary) | ~3290 - 3310 cm⁻¹ (Singlet/Broad, Secondary) | Differentiates primary amine precursor from secondary amine in ring.[1][2] |
| Alkene (C=C) | Stretching ( | 1600 cm⁻¹ (Enol form) | — | 1580 - 1600 cm⁻¹ | Often overlaps with C=N; part of the conjugated N-C=C-C=N system.[1][2] |
| C-H (sp³) | Stretching ( | 2900 - 2980 cm⁻¹ | 2850 - 2950 cm⁻¹ | 2920 - 2960 cm⁻¹ | Methyl/Methylene groups; less diagnostic but confirms backbone integrity.[1][2] |
Deep Dive: The "Imine Shift"
The most critical region for characterization is 1500–1750 cm⁻¹ .[2]
-
Precursor Failure Mode: If a sharp peak remains at 1700 cm⁻¹ , the condensation is incomplete.[1][2]
-
Product Success Mode: A dominant band appears at 1615–1640 cm⁻¹ .[2] This is the
(C=N) stretch, often coupled with the (C=C) of the enamine system.[1][2] The conjugation of the 5,7-dimethyl system typically lowers the wavenumber compared to isolated imines.[2]
Advanced Characterization: Metal Complexation
This compound is widely used as a ligand.[2] Upon coordination to transition metals (e.g., Cu(II), Ni(II), Co(II)), the IR profile shifts further, serving as a secondary validation step for researchers synthesizing metal-organic frameworks or catalysts.[1][2]
-
Free Ligand:
(C=N) 1630 cm⁻¹[1][2] -
Metal Complex:
(C=N) 1590–1610 cm⁻¹[1][2] -
Mechanism: Back-donation from the metal d-orbitals to the ligand
orbitals reduces the C=N bond order, causing a red shift (shift to lower energy) of 10–30 cm⁻¹.[1][2]
Experimental Protocol: Self-Validating Synthesis & Analysis
Objective: Synthesize 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine and validate via IR.
Step 1: Synthesis (Standard Condensation)[1][2]
-
Reactants: Mix 10 mmol Acetylacetone and 10 mmol Ethylenediamine in 20 mL Ethanol.
-
Catalysis: Add catalytic Glacial Acetic Acid (2-3 drops).
-
Reflux: Heat at 80°C for 2-4 hours. Monitor via TLC.
-
Workup: Evaporate solvent. Recrystallize the solid (often from Acetone/Ethanol).[1][2]
Step 2: IR Sample Preparation[1][2][3]
-
Method A (Preferred): ATR (Attenuated Total Reflectance).[1][2] Place 5-10 mg of the solid directly on the diamond crystal.[1][2] Apply high pressure to ensure contact.[2]
-
Method B (Traditional): KBr Pellet.[1][2] Grind 2 mg sample with 200 mg dry KBr. Press into a translucent disc. Note: Ensure KBr is dry to avoid water interference in the N-H region.
Step 3: The "Null Test" Validation Workflow
Use the following logic gate to accept or reject the product batch.
Figure 2: Decision tree for spectral validation of the product.
References
-
Synthesis and Spectral Analysis of Diazepine Derivatives Source: Arabian Journal of Chemistry Context: Detailed assignment of IR peaks for 7-membered diazepine rings derived from diamines and diketones. URL:[Link][1][2]
-
Vibrational Spectroscopy of 1,4-Diazepines and their Metal Complexes Source: ResearchGate / Polyhedron Context: Comparative data on the red-shift of C=N bonds upon metal coordination.[1][2] URL:[Link]
-
Crystal Structure and Characterization of 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepine Salts Source: National Institutes of Health (PMC) / Acta Crystallographica Context:[1][2] Confirmation of the specific 5,7-dimethyl structure and its protonated forms (picrates/perchlorates).[1][2] URL:[Link][1][2]
-
Infrared Spectroscopy of Functional Groups (NIST/LibreTexts) Source: Chemistry LibreTexts Context: General reference for diagnostic regions of C=N imines vs C=O ketones. URL:[Link]
Sources
Navigating the Fragmentation Maze: A Comparative Guide to the Mass Spectrometry of 5,7-dimethyl-1,4-diazepine
In the landscape of pharmaceutical research and drug development, the structural elucidation of novel heterocyclic compounds is a critical step. Mass spectrometry stands as an indispensable tool in this endeavor, providing profound insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth exploration of the anticipated mass spectrometry fragmentation pattern of 5,7-dimethyl-1,4-diazepine, a seven-membered heterocyclic compound. As no direct literature exists for this specific molecule, this guide will draw objective comparisons with the well-documented fragmentation of related diazepine and benzodiazepine derivatives, supported by established principles of mass spectrometry.
This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis and characterization of novel chemical entities. By understanding the expected fragmentation pathways, analysts can more confidently identify and characterize 5,7-dimethyl-1,4-diazepine and its analogues in complex matrices.
The Diazepine Core: A Foundation for Fragmentation
The 1,4-diazepine ring is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4.[1][2] This core structure is found in a wide array of biologically active compounds, most notably the benzodiazepine class of drugs.[3][4] The fragmentation of these molecules under mass spectrometric conditions is largely dictated by the stability of the diazepine ring and the nature of its substituents.[5]
While the specific compound 5,7-dimethyl-1,4-diazepine is not extensively studied in existing literature, we can predict its fragmentation behavior by analogizing with more common benzodiazepines. Generally, upon ionization, the seven-membered ring is the primary site of fragmentation, while fused aromatic rings tend to remain intact.[6][7]
Experimental Design: A Blueprint for Analysis
To analyze the fragmentation of 5,7-dimethyl-1,4-diazepine, a robust and validated analytical method is paramount. Both Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI) are powerful techniques for such analysis.[3][8]
Protocol 1: GC-EI-MS Analysis
Electron ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[3] This provides a detailed fragmentation "fingerprint" that is highly reproducible and useful for library matching.
Methodology:
-
Sample Preparation: Dissolve a pure standard of 5,7-dimethyl-1,4-diazepine in a volatile organic solvent (e.g., methanol or acetonitrile) to a concentration of 1 mg/mL.
-
GC Separation:
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Detection:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Protocol 2: LC-ESI-MS/MS Analysis
Electrospray ionization (ESI) is a "soft" ionization technique that typically produces a protonated molecule [M+H]+ with minimal in-source fragmentation.[7][8] Subsequent collision-induced dissociation (CID) in the tandem mass spectrometer allows for controlled fragmentation and the elucidation of fragmentation pathways.
Methodology:
-
Sample Preparation: Prepare a 1 µg/mL solution of 5,7-dimethyl-1,4-diazepine in a mobile phase-compatible solvent (e.g., 50:50 methanol:water with 0.1% formic acid).
-
LC Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).[8]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient would be to start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS to identify the precursor ion ([M+H]+), followed by product ion scans of the precursor.
-
Collision Gas: Argon.
-
Collision Energy: Ramped collision energy (e.g., 10-40 eV) to observe the evolution of fragment ions.
-
Predicting the Fragmentation of 5,7-dimethyl-1,4-diazepine
The molecular weight of 5,7-dimethyl-1,4-diazepine (C₇H₁₂N₂) is 124.19 g/mol . We can anticipate the following fragmentation pathways based on the established behavior of similar diazepine structures.
EI-MS Fragmentation Pathway
Under electron ionization, the molecular ion (M⁺˙) at m/z 124 will be formed. Key fragmentation steps are likely to involve the loss of methyl groups and cleavage of the diazepine ring.
Caption: Proposed EI-MS fragmentation of 5,7-dimethyl-1,4-diazepine.
Plausible Fragmentations:
-
Loss of a methyl radical (•CH₃): This is a common fragmentation for methylated compounds, leading to a stable cation at m/z 109 .
-
Ring cleavage and loss of ethene (C₂H₄): Cleavage of the C5-C6 and N4-C7 bonds followed by a hydrogen rearrangement could lead to the loss of an ethene molecule, resulting in a fragment at m/z 96 .
-
Ring contraction: The seven-membered ring may undergo rearrangement and contraction, leading to the expulsion of neutral molecules. For instance, the loss of a C₃H₅N moiety could result in a fragment at m/z 67 .
ESI-MS/MS Fragmentation Pathway
In ESI-MS/MS, we would first select the protonated molecule [M+H]⁺ at m/z 125 for fragmentation. The fragmentation will likely proceed through proton-driven rearrangements and cleavages.
Caption: Proposed ESI-MS/MS fragmentation of 5,7-dimethyl-1,4-diazepine.
Plausible Fragmentations:
-
Cleavage of the diazepine ring: The protonated seven-membered ring is susceptible to ring-opening reactions.[6][7] This can lead to the loss of neutral fragments. For example, the loss of a C₂H₅N fragment could generate an ion at m/z 80 .
-
Loss of a larger neutral fragment: A different ring cleavage could result in the loss of a C₃H₇N species, yielding a fragment at m/z 68 .
-
Loss of ammonia (NH₃): If the proton resides on a nitrogen atom, a rearrangement could facilitate the elimination of ammonia, producing an ion at m/z 108 .
Comparative Analysis: 5,7-dimethyl-1,4-diazepine vs. Diazepam
To ground these predictions, a comparison with the well-characterized fragmentation of Diazepam (a 1,4-benzodiazepine) is instructive. Diazepam has a more complex structure with a fused benzene ring and a chlorine substituent, which influences its fragmentation. However, the cleavage of the diazepine ring provides a useful parallel.
| Feature | 5,7-dimethyl-1,4-diazepine (Predicted) | Diazepam (Observed)[9][10] | Comparison and Rationale |
| Molecular Ion (EI) | m/z 124 | m/z 284 | The molecular ion reflects the respective molecular weights. |
| Protonated Molecule (ESI) | m/z 125 | m/z 285 | Both compounds are expected to readily form [M+H]⁺ ions. |
| Key Fragmentation (EI) | Loss of •CH₃ (m/z 109) | Loss of Cl• (m/z 249), loss of CO (m/z 256) | The fragmentation of Diazepam is dominated by its functional groups. The loss of a methyl group is a primary pathway for 5,7-dimethyl-1,4-diazepine due to the absence of more labile groups. |
| Key Fragmentation (ESI-MS/MS) | Ring cleavage (e.g., loss of C₂H₅N to give m/z 80) | Ring contraction and loss of CH₃NCO (m/z 228)[10] | Both molecules exhibit cleavage of the seven-membered ring, but the specific neutral losses differ due to the presence of the amide group and phenyl substituent in Diazepam. The fundamental principle of diazepine ring opening remains a common feature. |
Conclusion
The mass spectrometric fragmentation of 5,7-dimethyl-1,4-diazepine, while not directly documented, can be logically predicted through an understanding of fundamental fragmentation mechanisms and by drawing comparisons with structurally related diazepine derivatives. The proposed fragmentation pathways under both EI-MS and ESI-MS/MS provide a solid framework for the identification and structural confirmation of this compound in a research setting. The provided experimental protocols offer a starting point for method development, ensuring reliable and reproducible data. As with any analytical endeavor, the empirical data obtained from the analysis of a pure standard will be the ultimate confirmation of these predicted fragmentation patterns.
References
-
Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. PMC. Available at: [Link]
-
Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
Simultaneous ESI-APCI+ ionization and fragmentation pathways for nine benzodiazepines and zolpidem using single quadrupole LC-MS. PubMed. Available at: [Link]
-
Product ion mass spectra and the pattern of fragmentation of (A) diazepam and (B) voriconazole (IS). ResearchGate. Available at: [Link]
-
NMR spectroscopic and theoretical study on the isomerism of dimethyl benzodiazepine (diylidene)diacetates. Magritek. Available at: [Link]
-
Gas-phase fragmentation of protonated benzodiazepines. PubMed. Available at: [Link]
-
Heterocyclic compound - Five-Membered, Six-Membered, Heteroatoms. Britannica. Available at: [Link]
-
LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines. PubMed. Available at: [Link]
-
Scheme S1: The product ion MS/MS spectrum of [diazepam+H] + (Figure...). ResearchGate. Available at: [Link]
-
Product Class 5: Seven-Membered Hetarenes with Two or More Heteroatoms. Science of Synthesis. Available at: [Link]
Sources
- 1. Heterocyclic compound - Five-Membered, Six-Membered, Heteroatoms | Britannica [britannica.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-Q-TOF/MS-based Fragmentation Behavior Study and In vitro Metabolites Identification of Nine Benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gas-phase fragmentation of protonated benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gas-phase fragmentation study of novel synthetic 1,5-benzodiazepine derivatives using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous ESI-APCI+ ionization and fragmentation pathways for nine benzodiazepines and zolpidem using single quadrupole LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
X-Ray Crystal Structure Analysis of 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine: A Comparative Structural Elucidation Guide
Executive Summary
As a Senior Application Scientist, I frequently evaluate analytical methodologies for resolving the 3D architecture of highly flexible heterocyclic pharmacophores. 1,4-Diazepine derivatives are privileged scaffolds in medicinal chemistry, widely recognized for their tranquilizing, muscle-relaxant, sedative, and anticonvulsant properties[1]. However, the seven-membered 1,4-diazepine ring is conformationally dynamic. For the specific compound 5,7-dimethyl-2,3-dihydro-1H-[1,4]diazepine , determining the precise tautomeric state and ring pucker (e.g., boat vs. twist-chair) is critical for downstream structure-based drug design.
This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against alternative methods and provides a self-validating experimental protocol for its structural elucidation, supported by foundational crystallographic data[2].
Comparative Technology Assessment: SCXRD vs. Alternatives
When analyzing a low-molecular-weight, highly flexible heterocycle, the choice of analytical technique dictates the quality and utility of the structural data.
Table 1: Performance Comparison of Structural Elucidation Methods
| Feature | SCXRD (Gold Standard) | Solution-State NMR | Powder XRD (PXRD) | Cryo-EM |
| Resolution | Atomic (< 0.8 Å) | Ensemble Average | Bulk Phase / Moderate | Unsuitable |
| Conformation Capture | Exact solid-state geometry | Time-averaged dynamic signals | Difficult de novo solving | Molecule too small (< 500 Da) |
| H-Bonding Network | Directly observable (coordinates) | Inferred via chemical shifts | Inferred | N/A |
| Sample Requirement | > 0.1 mm single crystal | 1–10 mg in deuterated solvent | 10–50 mg powder | N/A |
The Causality Behind the Choice: While Solution NMR is excellent for confirming bulk purity and atomic connectivity, it fundamentally fails to capture the exact 3D conformation of the 1,4-diazepine ring. Rapid ring-flipping in solution results in time-averaged, artificially planar signals. SCXRD is the superior choice because it "freezes" the molecule in a low-energy state. By forming a crystalline salt, the flexible ring is locked into a resolvable conformation, allowing us to pinpoint the exact spatial arrangement of the methyl groups and the protonation state of the nitrogens[3].
Comparative Decision Matrix for Structural Elucidation of 1,4-Diazepines.
Experimental Protocol: A Self-Validating SCXRD Workflow
To achieve atomic resolution, the target must be crystallized. Because 5,7-dimethyl-2,3-dihydro-1H-[1,4]diazepine can be difficult to crystallize in its free-base form, we employ a "crystallization chaperone" strategy using picric acid. Picrate anions provide flat aromatic surfaces that promote
Step-by-Step Methodology:
-
Salt Formation: Dissolve 1.24 g (0.01 mol) of 5,7-dimethyl-2,3-dihydro-1H-1,4-diazepine in 20 mL of ethanol. Separately, dissolve 2.29 g (0.01 mol) of picric acid in 40 mL of deionized water[3].
-
Protonation & Complexation: Mix the two solutions. Add 5 mL of 3M HCl and stir for several minutes. The acidic environment ensures complete protonation of the diazepine ring, yielding the 5,7-dimethyl-2,3-dihydro-1H-1,4-diazepin-4-ium cation[3].
-
Crystallization: Filter the resulting complex and allow it to undergo slow evaporation. This controlled thermodynamic process yields high-quality monoclinic crystals suitable for diffraction (m.p. 425 K)[3].
-
Data Collection: Mount a suitable crystal (e.g., 0.45 × 0.37 × 0.24 mm) on a diffractometer equipped with Mo
radiation ( Å). Collect data at 200 K. Causality: Lowering the temperature to 200 K minimizes atomic thermal motion, drastically improving high-angle diffraction intensity and resolution[3]. -
Structure Refinement (Self-Validation): Solve the structure using direct methods and refine using full-matrix least-squares on
. Place all hydrogen atoms in calculated positions using a riding model ( Å, Å)[1].-
Validation Check: A robust, self-validating structure will yield an
value < 0.05. Furthermore, elemental analysis (Calculated: C 44.20, H 4.28, N 19.82%; Found: C 44.15, H 4.22, N 19.78%) serves as an orthogonal validation of the bulk composition prior to X-ray exposure[3].
-
Self-Validating SCXRD Workflow for 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine.
Structural Insights & Data Analysis
The SCXRD analysis of the picrate salt reveals critical pharmacological geometries that solution-state techniques cannot provide:
-
Ring Conformation: The seven-membered 1,4-diazepine ring unambiguously adopts a twist-chair conformation [3]. The asymmetry parameters for the
hybridized C1B and C2B atoms are precisely measured at -0.4004° and 0.3553°, respectively[3]. -
Intermolecular Interactions: The crystal packing is dominated by a robust hydrogen-bonding network.
hydrogen bonds between the protonated diazepinium cation and the picrate anion, combined with weak interactions, produce continuous supramolecular chains along the crystallographic b axis[3]. -
Anion Geometry: The two ortho-nitro groups on the picrate anion are twisted out of the benzene plane by 35.0(7)° and 36.0(9)° to minimize steric hindrance, further stabilizing the lattice[3].
Table 2: Crystallographic Data Summary [3]
| Parameter | Value |
| Chemical Formula | |
| Crystal System | Monoclinic |
| Unit Cell Dimensions | |
| Beta ( | |
| Volume / Z | |
| Temperature | 200 K |
Conclusion
For highly flexible heterocycles like 5,7-dimethyl-2,3-dihydro-1H-[1,4]diazepine, SCXRD remains the unparalleled gold standard. By utilizing a picrate co-crystallization strategy, researchers can bypass the dynamic averaging inherent to solution NMR, yielding the precise twist-chair coordinates and hydrogen-bonding vectors required for advanced structure-based drug design.
References
-
Jasinski, J. P., Butcher, R. J., Yathirajan, H. S., Narayana, B., & Kamath, K. P. (2010). 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepin-4-ium picrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1187-8.[Link]
Sources
A Comparative Guide to GABA-A Receptor Ligands: Benzodiazepines versus the Uncharacterized 5,7-Dimethyl-2,3-dihydro-1H-diazepine
A Comparative Guide to GABA-A Receptor Ligands: Benzodiazepines versus the Uncharacterized 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine
A Senior Application Scientist's Perspective for Researchers in Drug Discovery
In the landscape of neuropharmacology, the allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor remains a cornerstone of therapeutic intervention for anxiety, insomnia, seizures, and other neurological disorders. The archetypal modulators, benzodiazepines, have a long and complex history, celebrated for their efficacy but also scrutinized for their side effects. This guide provides a comparative analysis between the well-established benzodiazepine ligands and a structurally related, yet pharmacologically uncharacterized molecule: 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine.
Given the absence of published experimental data for 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine, this guide will take a unique approach. It will first establish a thorough baseline of benzodiazepine pharmacology, supported by extensive research. Subsequently, it will delve into a structural analysis of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine, postulating its potential interactions with the GABA-A receptor based on established structure-activity relationships. Finally, and most critically for the experimental scientist, this guide will provide detailed, self-validating experimental protocols to fully characterize this and similar novel compounds, enabling a rigorous, data-driven comparison.
The GABA-A Receptor: A Complex Target for Allosteric Modulation
The GABA-A receptor is a pentameric ligand-gated ion channel, primarily permeable to chloride ions. The binding of the endogenous neurotransmitter GABA to its orthosteric site, located at the interface between α and β subunits, triggers channel opening and chloride influx, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.
Benzodiazepines, in contrast, bind to a distinct allosteric site, the benzodiazepine binding site (BBS), located at the interface of the α and γ subunits.[3] Their binding does not directly open the channel but rather enhances the effect of GABA, increasing the frequency of channel opening and thus potentiating the inhibitory signal.[3] This mechanism as a positive allosteric modulator (PAM) is central to their therapeutic effects.[4][5]
Benzodiazepines: The Established Benchmark
The quintessential benzodiazepine structure consists of a benzene ring fused to a seven-membered diazepine ring.[6] This core scaffold has been extensively modified to produce a wide array of drugs with varying potency, efficacy, and pharmacokinetic profiles.
Mechanism of Action and Subtype Selectivity
The diverse effects of benzodiazepines, ranging from anxiolytic to hypnotic and anticonvulsant, are mediated by their interaction with different GABA-A receptor subtypes, which are defined by their subunit composition (e.g., α1, α2, α3, α5).[3] For instance, ligands with high affinity for α1-containing receptors are typically associated with sedative effects, while those targeting α2/α3-containing receptors often exhibit more pronounced anxiolytic properties.[3]
Pharmacokinetic and Pharmacodynamic Properties
Benzodiazepines can be broadly categorized based on their duration of action (short, intermediate, or long-acting), which is determined by their metabolism and the activity of their metabolites.[6] This variability allows for their application in a range of clinical scenarios, from managing acute panic attacks to long-term treatment of anxiety disorders.
5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine: An Uncharted Territory
5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine is a small molecule containing a seven-membered 1,4-diazepine ring, a core feature it shares with benzodiazepines. However, it notably lacks the fused benzene ring that defines the benzodiazepine class.
Structural Analysis and Hypothetical Pharmacology
The structure of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine presents several key features for consideration:
-
The 1,4-Diazepine Ring: This seven-membered ring with nitrogens at positions 1 and 4 is the foundational element for interaction with the benzodiazepine binding site.
-
Methyl Groups at C5 and C7: These substitutions will influence the molecule's steric and electronic properties, which could affect its binding affinity and selectivity for different GABA-A receptor subtypes.
-
Absence of a Fused Aromatic Ring: This is the most significant structural deviation from classical benzodiazepines. The fused benzene ring in benzodiazepines is known to be involved in crucial π-π stacking interactions within the binding pocket. Its absence in 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine raises critical questions about its ability to bind to the classical benzodiazepine site with high affinity. It may interact with the BBS in a novel binding mode or potentially engage other allosteric sites on the GABA-A receptor.
Based on these structural features, we can hypothesize several possibilities for the pharmacological profile of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine:
-
Low-Affinity Benzodiazepine Site Ligand: It might bind to the classical benzodiazepine site but with significantly lower affinity than traditional benzodiazepines due to the lack of the fused benzene ring.
-
Novel Allosteric Modulator: It could potentially bind to a different allosteric site on the GABA-A receptor, leading to a distinct modulatory profile (e.g., negative allosteric modulator, or a PAM with different characteristics).
-
Inactive Compound: It is also plausible that this compound has no significant activity at the GABA-A receptor.
To move from hypothesis to fact, a systematic experimental evaluation is imperative.
Experimental Guide for the Characterization and Comparison of Novel GABA-A Receptor Ligands
The following section provides detailed protocols for the essential experiments required to characterize the pharmacological profile of a novel compound like 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine and compare it to a reference benzodiazepine such as diazepam.
Part 1: In Vitro Characterization
This assay determines the affinity of the test compound for the benzodiazepine binding site on the GABA-A receptor.
Objective: To determine the binding affinity (Ki) of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine for the benzodiazepine binding site on GABA-A receptors in comparison to diazepam.
Methodology:
-
Membrane Preparation:
-
Homogenize rat cortical tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in buffer and determine the protein concentration using a standard assay (e.g., BCA).
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation (100-200 µg of protein), a radiolabeled benzodiazepine ligand such as [³H]-Flumazenil (at a concentration near its Kd, e.g., 1 nM), and varying concentrations of the test compound (5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine or diazepam).
-
For determining non-specific binding, a high concentration of an unlabeled benzodiazepine (e.g., 10 µM diazepam) is used.
-
Incubate the mixture at 4°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation:
| Compound | IC50 (nM) | Ki (nM) |
| Diazepam (Reference) | ||
| 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine | ||
| Values to be determined experimentally. |
Diagram of Radioligand Binding Assay Workflow:
TEVC Experimental Workflow
Part 2: In Vivo Behavioral Assessment
This is a widely used test to assess anxiety-like behavior in rodents. [1][2] Objective: To evaluate the anxiolytic or anxiogenic effects of 5,7-Dimethyl-2,3-dihydro-1H-d[1][2]iazepine in mice compared to diazepam.
Methodology:
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Administer the test compound (5,7-Dimethyl-2,3-dihydro-1H-d[1][2]iazepine or diazepam) or vehicle to mice via an appropriate route (e.g., intraperitoneal injection) at a predetermined time before the test.
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms and the number of entries into the open and closed arms using a video tracking system.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
An increase in these parameters is indicative of an anxiolytic effect.
-
Compare the results between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Data Presentation:
| Treatment Group | % Time in Open Arms | % Open Arm Entries |
| Vehicle Control | ||
| Diazepam (Reference) | ||
| 5,7-Dimethyl-2,3-dihydro-1H-d[1][2]iazepine | ||
| Values to be determined experimentally. |
This test assesses motor coordination and balance, which can be affected by sedative or muscle-relaxant properties of a compound. [7][8] Objective: To determine if 5,7-Dimethyl-2,3-dihydro-1H-d[1][2]iazepine induces motor impairment, a common side effect of benzodiazepines.
Methodology:
-
Apparatus: A rotating rod that can accelerate over time.
-
Procedure:
-
Train the mice on the rotarod for a few days prior to the experiment to establish a baseline performance.
-
On the test day, administer the test compound or vehicle.
-
At a specified time after administration, place the mouse on the rotating rod, which is set to accelerate from a low to a high speed over a set period (e.g., 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
-
Data Analysis:
-
Compare the latency to fall between the treatment groups.
-
A significant decrease in the latency to fall indicates motor impairment.
-
Data Presentation:
| Treatment Group | Latency to Fall (seconds) |
| Vehicle Control | |
| Diazepam (Reference) | |
| 5,7-Dimethyl-2,3-dihydro-1H-d[1][2]iazepine | * |
| Values to be determined experimentally. |
Signaling Pathway of GABA-A Receptor Modulation
GABA-A Receptor Modulation Pathway
Conclusion
The comparison between established benzodiazepines and novel chemical entities like 5,7-Dimethyl-2,3-dihydro-1H-d[1][2]iazepine is fundamental to the advancement of neuropharmacology. While a direct comparison of performance is currently impossible due to the lack of data on the latter, this guide provides the necessary framework for such an investigation. By systematically applying the outlined experimental protocols, researchers can elucidate the pharmacological profile of 5,7-Dimethyl-2,3-dihydro-1H-d[1][2]iazepine, determine its mechanism of action, and rigorously compare its efficacy and side-effect profile to that of classical benzodiazepines. This methodical approach, grounded in scientific integrity, is essential for the discovery and development of the next generation of GABA-A receptor modulators with improved therapeutic indices.
References
-
Bio-protocol. (2014). Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse. Bio-protocol, 4(16). [Link]
-
GABA-A receptor - Wikipedia. (n.d.). Retrieved from [Link]
-
Keramidas, G. et al. (2022). Benzodiazepine Modulation of GABAA Receptors: A Mechanistic Perspective. International Journal of Molecular Sciences, 23(23), 15159. [Link]
-
Komada, M. et al. (2008). The use of the elevated plus maze as an assay of anxiety-related behavior in rodents. Nature Protocols, 3(10), 1545-1551. [Link]
-
Savić, M. M. et al. (2010). 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepin-4-ium picrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1187–o1188. [Link]
-
StatPearls. (2024). GABA Receptor Positive Allosteric Modulators. StatPearls Publishing. [Link]
-
The Jackson Laboratory. (2014). Standard Operating Procedure The Jackson Laboratory Mouse Neurobehavioral Phenotyping Facility (JAX-MNBF) Rotarod Assay [ROT]. [Link]
-
Ugolini, A. et al. (2021). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Pharmaceuticals, 14(8), 814. [Link]
-
Wikipedia. (n.d.). Benzodiazepine. Retrieved from [Link]
-
Zare, A. et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Research, 13(Suppl), 15–23. [Link]
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- 3. maze.conductscience.com [maze.conductscience.com]
- 4. protocols.io [protocols.io]
- 5. 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepin-4-ium picrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive models for GABAA/benzodiazepine receptor subtypes: studies of quantitative structure-activity relationships for imidazobenzodiazepines at five recombinant GABAA/benzodiazepine receptor subtypes [alphaxbeta3gamma2 (x = 1-3, 5, and 6)] via comparative molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.jax.org [media.jax.org]
- 8. mmpc.org [mmpc.org]
Technical Comparison Guide: Characterizing 5,7-Dimethyl-1,4-diazepine against Isomeric Structural Variants
Executive Summary & Core Directive
In the synthesis and application of 5,7-dimethyl-1,4-diazepine (specifically the stable 2,3-dihydro-1H-1,4-diazepine form), the primary challenge is not the formation of the seven-membered ring itself, but distinguishing it from its thermodynamically competitive open-chain isomers and ring-contracted byproducts .
This guide provides an authoritative workflow to differentiate the target diazepine scaffold from its isomeric impurities:
-
The Open-Chain Bis-Imine (Schiff Base): N,N'-bis(4-oxopentan-2-ylidene)ethylenediamine.
-
The Ring-Contracted Imidazolidine: Derivatives formed via kinetic trapping of the mono-condensation product.
Crucial Distinction: The term "5,7-dimethyl-1,4-diazepine" in literature almost exclusively refers to the 2,3-dihydro derivative. The fully unsaturated 1,4-diazepine (8
The Isomeric Landscape: Pathways & Structures
Understanding the origin of impurities is the first step in identification. The condensation of ethylenediamine and acetylacetone (2,4-pentanedione) bifurcates into three distinct structural outcomes based on pH, temperature, and stoichiometry.
Reaction Pathway Diagram
Caption: Mechanistic bifurcation in the synthesis of 5,7-dimethyl-1,4-diazepine. Acid catalysis is required to favor the 7-membered ring over the open-chain bis-imine.
Analytical Comparison: The Decision Matrix
The following table synthesizes data for the Target (Diazepine Salt) versus its most common Open-Chain Isomer .
Comparative Data Table
| Feature | Target: 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepine (Salt) | Isomer A: Open-Chain Bis-Imine (Bis-enamine form) | differentiation Logic |
| Stoichiometry | C₇H₁₃N₂⁺ (Monocation) | C₁₂H₂₀N₂O₂ (Neutral) | Target has lost a C₅ fragment (acetylacetone) relative to the 1:2 bis-imine. |
| ¹H NMR: Vinyl CH | Singlet, ~4.8 - 5.0 ppm (1H) | Singlet, ~4.9 - 5.1 ppm (2H) | Integration is key. Target has 1 vinyl proton; Isomer A has 2. |
| ¹H NMR: Bridge | ~3.6 - 3.9 ppm (Broad/Singlet) | ~3.4 - 3.6 ppm (Multiplet) | Diazepine bridge protons are often equivalent due to fluxionality; Open chain are distinct. |
| ¹H NMR: NH | Broad singlet, 8.0 - 11.0 ppm (1H or 2H) | Broad, ~10.5 - 11.5 ppm (2H) | Isomer A has strong intramolecular H-bonding (enamine-one), shifting NH downfield. |
| IR Spectroscopy | ν(C=N) ~1620-1640 cm⁻¹ | ν(C=O) ~1600 cm⁻¹ (H-bonded) | Lack of Carbonyl (C=O) stretch in the Target is the definitive IR check. |
| Appearance | Crystalline Solid (White/Pale Yellow) | Oil or Low-Melting Solid | Target salts (ClO₄⁻, Cl⁻) are highly crystalline. |
Detailed Characterization Protocols
Protocol A: ¹H NMR Differentiation Strategy
Objective: Definitively distinguish the 7-membered ring from open-chain precursors using proton integration.
Reagents: DMSO-d₆ (preferred for solubility of salts) or CDCl₃.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 5-10 mg of the isolated solid in 0.6 mL DMSO-d₆.
-
Acquisition: Run a standard proton scan (16 scans, 1s relaxation delay).
-
Analysis Zone 1 (The Vinyl Region 4.5 - 5.5 ppm):
-
Locate the vinyl methine proton (-C=CH-C-).
-
Target: Integration must correspond to 1 proton relative to the methyl groups (6H).
-
Isomer A: Integration will correspond to 2 protons relative to the methyl groups (6H or 12H depending on symmetry).
-
-
Analysis Zone 2 (The Methyl Region 1.8 - 2.5 ppm):
-
Target: Typically shows two distinct methyl signals (positions 5 and 7) if the salt is static, or one averaged signal if fluxional.
-
Isomer A: Often shows multiple methyl signals due to the acetyl vs enamine methyl environments.
-
Protocol B: UV-Vis Conjugation Check
Objective: Confirm the electronic structure of the diazepine ring.
-
Target: The 2,3-dihydro-1,4-diazepine cation has a specific conjugation length (N=C-C=C-N). It typically exhibits a
around 235 nm and 300-310 nm (transition of the delocalized cyanine-like system). -
Isomer A: The open chain bis-enamine has two isolated conjugated systems (N-C=C-C=O). The absorption profile will differ, often showing stronger absorption at longer wavelengths if the molecule is planar, but distinct from the cyclic cation.
Synthesis Optimization for Purity
To avoid the "Isomer A" trap, the synthesis must be driven by acid catalysis and stoichiometric control .
Optimized Synthetic Workflow (Graphviz)
Caption: Optimized workflow to favor the 5,7-dimethyl-2,3-dihydro-1H-1,4-diazepine salt over open-chain isomers.
References
-
Lloyd, D., et al. "Diazepines. Part V. 2,3-Dihydro-1H-1,4-diazepines." Journal of the Chemical Society C: Organic, 1966.
- Foundational text establishing the stability of the dihydro-diazepine cation and its form
-
Santa Cruz Biotechnology. "5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepine perchlorate Product Data."
- Provides commercial specifications and confirmation of the perchlor
-
BenchChem. "A Comparative Guide to the Characterization of 1H-1,5-Benzodiazepine by ¹H and ¹³C NMR."
- General NMR protocols for diazepine deriv
-
EPA Substance Registry. "1H-1,4-Diazepine, 2,3-dihydro-5,7-dimethyl-, perchlorate."[1]
- Regulatory confirmation of the specific chemical identity and CAS (38772-18-8).
-
Beilstein Journals. "Supporting Information for Synthesis of new tricyclic 5,6-dihydro-4H-benzo[b][1,2,4]triazolo[1,5-d][1,4]diazepine derivatives."
- Detailed NMR data for related diazepine ring systems used for compar
Sources
A Senior Application Scientist's Guide to Elemental Analysis Standards for 5,7-Dimethyl-2,3-dihydro-1H-diazepine
A Senior Application Scientist's Guide to Elemental Analysis Standards for 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine
This guide provides an in-depth comparison of elemental analysis standards for the characterization of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable elemental composition data for this heterocyclic compound. This document moves beyond a simple recitation of protocols to explain the rationale behind experimental choices, ensuring a robust and self-validating analytical system.
Introduction to Elemental Analysis for Heterocyclic Compounds
Elemental analysis, particularly the determination of carbon, hydrogen, and nitrogen (CHN) content, is a fundamental technique for verifying the purity and composition of a synthesized compound. For novel molecules like 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine, it serves as a crucial checkpoint in the research and development pipeline. The general acceptance criterion for elemental analysis data in academic and industrial settings is a deviation of no more than ±0.4% from the theoretical values.[3][4]
Heterocyclic compounds, especially those containing nitrogen within the ring structure, can present unique challenges during combustion analysis.[5][6] The nitrogen in the ring often requires more rigorous oxidation conditions to ensure complete conversion to nitrogen gas (N₂) for accurate detection. Incomplete combustion can lead to the formation of nitrogen oxides (NOx), resulting in inaccurate nitrogen and, consequently, carbon and hydrogen values. Therefore, the choice of analytical methodology and calibration standards is paramount.
Profile of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine
Molecular Formula: C₇H₁₂N₂[7]
Molecular Weight: 124.19 g/mol [7]
Theoretical Elemental Composition:
To establish a baseline for our analysis, we first calculate the theoretical elemental composition of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine.
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 7 | 84.07 | 67.70 |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 9.74 |
| Nitrogen (N) | 14.01 | 2 | 28.02 | 22.56 |
| Total | 124.186 | 100.00 |
Note: Atomic masses are based on standard IUPAC values.
Comparison of Certified Reference Materials (CRMs) for Calibration
The selection of an appropriate standard is critical for instrument calibration and method validation. While a specific certified reference material (CRM) for 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine is not commercially available, several well-characterized, high-purity organic compounds serve as excellent universal standards for CHN analysis.[8] The ideal standard should be stable, non-hygroscopic, and have an elemental composition that is reasonably close to the analyte of interest.
Below is a comparison of commonly used and recommended standards:
| Standard | Molecular Formula | %C | %H | %N | Key Advantages & Considerations |
| Acetanilide | C₈H₉NO | 71.09 | 6.71 | 10.36 | Widely available, excellent stability, good for general calibration. |
| Sulfanilamide | C₆H₈N₂O₂S | 41.85 | 4.68 | 16.27 | Contains sulfur, useful for CHNS analysis, good for validating nitrogen measurement. |
| Atropine | C₁₇H₂₃NO₃ | 70.56 | 8.01 | 4.84 | High carbon and hydrogen content, structurally complex. |
| Urea | CH₄N₂O | 20.00 | 6.71 | 46.65 | High nitrogen content, excellent for calibrating the nitrogen channel. |
| EDTA | C₁₀H₁₆N₂O₈ | 41.10 | 5.52 | 9.59 | Stable, high-purity crystalline solid. |
For the analysis of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine, with its relatively high nitrogen content, Urea is an excellent choice for ensuring the accuracy of the nitrogen determination. Acetanilide serves as a robust, general-purpose standard for overall instrument calibration. Utilizing both during a validation run can provide a high degree of confidence in the analytical results.
Experimental Protocol: CHN Analysis
This protocol outlines the steps for the elemental analysis of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine using a modern CHN elemental analyzer.
4.1. Instrumentation and Consumables
-
Instrument: PerkinElmer 2400 Series II CHNS/O Analyzer or equivalent.
-
Carrier Gas: Helium (99.995% purity).
-
Combustion Gas: Oxygen (99.995% purity).
-
Weighing: Microbalance with a readability of at least 0.001 mg.
-
Capsules: Tin or silver capsules for sample encapsulation. Tin capsules are often preferred for heterocyclic compounds as they promote a more vigorous, exothermic reaction, aiding in complete combustion.[5]
-
Combustion Aid: Vanadium(V) pentoxide (optional, but recommended for difficult-to-combust compounds).[5]
4.2. Instrument Calibration
-
Blank Analysis: Analyze three empty tin capsules to determine the system blank.
-
Standard Analysis:
-
Accurately weigh 1-2 mg of a primary standard (e.g., Acetanilide) into a tin capsule.
-
Analyze a minimum of three replicates of the standard.
-
The instrument software will generate a calibration factor (K-factor) based on the known elemental composition of the standard and the measured detector response. The K-factors for C, H, and N should be stable and within the manufacturer's recommended range.
-
4.3. Sample Preparation and Analysis
-
Sample Weighing: Accurately weigh approximately 1-2 mg of the purified 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine into a tin capsule. For this specific compound, consider adding a small amount (approx. 5-10 mg) of vanadium(V) pentoxide to the capsule to ensure complete oxidation of the nitrogen-containing ring.[5]
-
Encapsulation: Carefully fold the tin capsule to ensure no sample is lost and a compact, air-free pellet is formed.
-
Analysis:
-
Introduce the encapsulated sample into the elemental analyzer's autosampler.
-
Initiate the analysis sequence. The sample is dropped into a high-temperature combustion tube (typically ~950-1000 °C) in a pure oxygen environment.
-
The combustion products (CO₂, H₂O, N₂, and others) are swept by the helium carrier gas through a reduction tube to convert any nitrogen oxides to N₂.
-
The gases are then separated by a chromatographic column and detected by a thermal conductivity detector (TCD).
-
-
Data Acquisition: The instrument's software will record the detector response and calculate the percentage of C, H, and N based on the established calibration.
4.4. Workflow Diagram
Sources
- 1. Certified Reference Materials - CRMs | OREAS [oreas.com]
- 2. mystore.malvernpanalytical.com [mystore.malvernpanalytical.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pepolska.pl [pepolska.pl]
- 6. scribd.com [scribd.com]
- 7. 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Standards and CRMs [elementalmicroanalysis.com]
A Comparative Guide to the Catalytic Efficiency of 1,4-Diazepine and Ethylenediamine Ligands
For Researchers, Scientists, and Drug Development Professionals
In the realm of homogeneous catalysis, the choice of ligand is paramount, dictating the reactivity, selectivity, and overall efficiency of a metal-catalyzed transformation. Among the vast arsenal of available ligands, diamines have carved out a significant niche due to their versatile coordination chemistry and their ability to stabilize a wide range of metal centers. This guide provides an in-depth, objective comparison of the catalytic efficiency of two prominent diamine ligands: the flexible, seven-membered 1,4-diazepine and the ubiquitous, five-membered ethylenediamine.
While direct, head-to-head comparisons in the literature are scarce, this guide synthesizes available experimental data to offer valuable insights for researchers selecting ligands for catalyst design and optimization. We will delve into their performance in two key catalytic transformations: the oxidation of alcohols and Suzuki-Miyaura cross-coupling reactions.
Structural and Electronic Properties: A Tale of Two Rings
The fundamental difference between 1,4-diazepine and ethylenediamine lies in their structure. Ethylenediamine, a simple 1,2-diamine, forms a highly stable, five-membered chelate ring upon coordination to a metal center. This five-membered ring is conformationally rigid, a factor that can impart a high degree of pre-organization to the catalytic center.
In contrast, 1,4-diazepine is a seven-membered ring system. Upon coordination, it forms a larger, more flexible chelate ring. This increased flexibility can be a double-edged sword. While it may allow for greater adaptability to the geometric requirements of a catalytic cycle, it can also lead to a less defined and potentially less active catalytic species due to a higher number of accessible conformations.
Catalytic Performance: An Indirect Comparison
Due to the limited availability of direct comparative studies, we will analyze the performance of catalysts derived from these ligands in two distinct but widely studied catalytic reactions.
Case Study 1: Oxidation of Alcohols
The catalytic oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis. While no studies directly compare 1,4-diazepine and ethylenediamine ligands in this context, we can draw inferences from published data on related systems.
For instance, copper complexes bearing redox-active ligands have been shown to catalyze the aerobic oxidation of benzyl alcohol with turnover numbers (TONs) reaching up to 184.[1] While not employing ethylenediamine itself, many related bidentate nitrogen ligands that form five-membered rings are used in similar catalytic systems. In another study, a non-heme iron(II)-α-keto acid complex achieved a TON of 14 for the oxidation of benzyl alcohol.[2]
Data for 1,4-diazepine-based catalysts in alcohol oxidation is less prevalent in the surveyed literature. However, the catalytic activity of ruthenium complexes with the structurally related 1,4-diazabutadiene ligands in the acceptorless dehydrogenation of alcohols has been reported. This suggests the potential of seven-membered diamine frameworks in oxidation catalysis, although quantitative efficiency data for direct comparison is lacking.
Table 1: Representative Catalytic Performance in Alcohol Oxidation
| Ligand Type (in related systems) | Metal | Reaction | Oxidant | TON | TOF (h⁻¹) | Reference |
| Bidentate N-ligand (forms 5-membered ring) | Cu | Benzyl alcohol oxidation | O₂ | up to 184 | - | [1] |
| α-Keto acid & N-ligand | Fe | Benzyl alcohol oxidation | O₂ | 14 | - | [2] |
| 1,4-Diazabutadiene (forms 7-membered ring) | Ru | Acceptorless dehydrogenation of alcohols | - | - | - |
Note: The data presented is from different studies with varying reaction conditions and cannot be used for direct comparison.
Case Study 2: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds. Palladium catalysts are most commonly employed for this transformation.
High turnover numbers and frequencies have been reported for palladacycles in carbonylative Suzuki-Miyaura coupling, with TONs reaching up to 10⁷ and TOFs up to 10⁶ h⁻¹.[3] Similarly, aminophosphine palladium pincer complexes have demonstrated TONs of up to 10⁵ in the Suzuki-Miyaura cross-coupling of aryl bromides.[4] While these examples do not feature simple ethylenediamine ligands, they highlight the high efficiency achievable with palladium catalysts bearing N- and P-donor ligands that often form five- or six-membered chelate rings.
Table 2: Representative Catalytic Performance in Suzuki-Miyaura Cross-Coupling
| Ligand Type (in related systems) | Metal | Reaction | TON | TOF (h⁻¹) | Reference |
| Palladacycle | Pd | Carbonylative Suzuki-Miyaura | up to 10⁷ | up to 10⁶ | [3] |
| Aminophosphine Pincer | Pd | Suzuki-Miyaura of aryl bromides | up to 10⁵ | - | [4] |
Note: The data presented is from different studies with varying reaction conditions and cannot be used for direct comparison.
Mechanistic Considerations: The Role of the Chelate Ring
The differences in catalytic efficiency can often be traced back to the mechanistic details of the catalytic cycle. The size and flexibility of the chelate ring formed by the diamine ligand play a crucial role in several key steps.
-
Ligand Dissociation/Association: The lability of the ligand can be influenced by the chelate ring size. A more flexible seven-membered ring from 1,4-diazepine might dissociate more readily, potentially opening up a coordination site for substrate binding. However, this can also lead to catalyst deactivation if the ligand does not re-coordinate.
-
Geometry of the Transition State: The bite angle and flexibility of the diamine ligand dictate the geometry around the metal center. This, in turn, affects the energy of the transition states for key steps like oxidative addition and reductive elimination. The rigid five-membered ring of ethylenediamine may enforce a geometry that is closer to the ideal transition state for a specific reaction, leading to a lower activation barrier and higher turnover frequency.
-
Electronic Effects: The electron-donating ability of the nitrogen atoms influences the electron density at the metal center. While both are simple diamines, subtle differences in the hybridization and bond angles within the chelate ring can modulate these electronic effects, impacting the rates of oxidative addition and reductive elimination.
Experimental Protocols
To facilitate further research and direct comparison, we provide a general protocol for the synthesis of a representative metal-diamine complex and a procedure for evaluating its catalytic activity in alcohol oxidation.
Synthesis of a Representative Ruthenium-Diamine Complex: [Ru(diamine)Cl₂(PPh₃)₂]
This protocol is a generalized procedure and may require optimization for specific diamine ligands.
Materials:
-
RuCl₂(PPh₃)₃ (Ruthenium(II) dichloride tris(triphenylphosphine))
-
Diamine ligand (1,4-diazepine or ethylenediamine)
-
Toluene, anhydrous
-
Ethanol, absolute
-
Diethyl ether
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve RuCl₂(PPh₃)₃ (1 equivalent) in anhydrous toluene.
-
In a separate flask, dissolve the diamine ligand (1.1 equivalents) in absolute ethanol.
-
Add the diamine solution dropwise to the stirring ruthenium solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours. The color of the solution may change, indicating complex formation.
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of the solvent under vacuum.
-
Add diethyl ether to precipitate the product.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.
-
Characterize the complex using appropriate analytical techniques such as ¹H NMR, ³¹P NMR, and elemental analysis.
Catalytic Oxidation of Benzyl Alcohol
This protocol provides a general method to screen the catalytic activity of the synthesized complexes.
Materials:
-
Synthesized metal-diamine complex (catalyst)
-
Benzyl alcohol (substrate)
-
Toluene (solvent)
-
Internal standard (e.g., dodecane)
-
Oxygen or air supply
Procedure:
-
In a reaction vial, add the metal-diamine complex (e.g., 1 mol%), benzyl alcohol (1 mmol), and toluene (5 mL).
-
Add a known amount of the internal standard.
-
Seal the vial with a septum and purge with oxygen or air.
-
Stir the reaction mixture at a controlled temperature (e.g., 80 °C).
-
Take aliquots of the reaction mixture at regular intervals using a syringe.
-
Quench the reaction in the aliquot (e.g., by cooling and dilution).
-
Analyze the aliquots by gas chromatography (GC) to determine the conversion of benzyl alcohol and the yield of benzaldehyde by comparing the peak areas with the internal standard.
-
Calculate the Turnover Number (TON) and Turnover Frequency (TOF) based on the GC data.
Conclusion and Future Outlook
The comparative analysis of 1,4-diazepine and ethylenediamine ligands, while hampered by a lack of direct comparative studies, suggests that the structural and conformational differences between the five- and seven-membered chelate rings likely play a significant role in their catalytic efficiency. The rigidity of the five-membered ring formed by ethylenediamine may offer a kinetic advantage in many catalytic transformations by pre-organizing the metal center for optimal reactivity. However, the flexibility of the seven-membered ring of 1,4-diazepine could be advantageous in reactions that require significant geometric changes during the catalytic cycle.
To provide a definitive answer to the question of which ligand is superior, further research involving direct, side-by-side comparisons of their catalytic performance in a variety of important organic transformations is essential. Such studies should focus on systematically varying the metal center, substrates, and reaction conditions to build a comprehensive understanding of the structure-activity relationships for these two important classes of diamine ligands. This will undoubtedly pave the way for the rational design of more efficient and selective homogeneous catalysts.
References
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Ruthenium complexes of 1,4-diazabutadiene ligands with a cis-RuCl2 moiety for catalytic acceptorless dehydrogenation of alcohols - PMC. (2023, August 29). Retrieved from [Link]
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SYNTHESIS AND CHARACTERIZATION OF ETHYLENEDIAMINE COMPLEXES OF SOME ARYLTELLURIUM TRIHALIDES - TSI Journals. (n.d.). Retrieved from [Link]
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NMR Study of the Sequence-Specific Binding of the Δ-Tris(ethylenediamine)cobalt(III) Cation with d(TCGGGATCCCGA)2 | Inorganic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]
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NMR Study of the Kinetics of Ligand-Exchange Reactions of Ethylenediamine with Tetrakis(ethylenediamine)lanthanide(III) Complexes - Fingerprint - Illinois Experts. (n.d.). Retrieved from [Link]
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APPLICATIONS OF NMR SPECTROSCOPY TO STUDY TRANSITION-METAL COMPLEXES WITH NITROGEN-BASED LIGANDS Mgr. JAN VÍCHA - IS MUNI. (n.d.). Retrieved from [Link]
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A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration. (2015, November 5). Retrieved from [Link]
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Catalytic Oxidation of Alcohol via Nickel Phosphine Complexes with Pendant Amines. (2014, July 23). Retrieved from [Link]
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Synthesis and Characterization of a Semiconducting and Solution-processable Ruthenium-based Polymetallayne - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Aerobic alcohol oxidation and oxygen atom transfer reactions catalyzed by a nonheme iron(ii)–α-keto acid complex - PMC. (n.d.). Retrieved from [Link]
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Synthesis of new seven membered heterocyclic rings: An easy access to indeno-benzo[6]diazepines - Arabian Journal of Chemistry. (n.d.). Retrieved from [Link]
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Homopiperazine (Hexahydro-1,4-diazepine) - MDPI. (2021, April 10). Retrieved from [Link]
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Synthesis and Characterization of Novel Heavy Metal (Pd (II), Pt (IV), Au (III)) Complexes in the Oxidation of Benzylic Alcohols: Investigation of Cytotoxicity of them using Breast Cancer Cell Line - OICC Press. (2024, September 30). Retrieved from [Link]
-
Palladacycle-Catalyzed Carbonylative Suzuki-Miyaura Coupling with High Turnover Number and Turnover Frequency - PubMed. (2015, August 7). Retrieved from [Link]
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(a) The effect of catalyst amount on the turnover frequency (TOF, h⁻¹)... - ResearchGate. (n.d.). Retrieved from [Link]
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Oxidation of Alcohols by Dioxygen Catalysed with Transition Metal Complexes - Helda - University of Helsinki. (2005, March 11). Retrieved from [Link]
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Aminophosphine Palladium Pincer-Catalyzed Carbonylative Sonogashira and Suzuki–Miyaura Cross-Coupling with High Catalytic Turnovers | ACS Omega - ACS Publications. (2019, January 17). Retrieved from [Link]
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Recent Advances in Copper Catalyzed Alcohol Oxidation in Homogeneous Medium - MDPI. (2020, February 9). Retrieved from [Link]
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Turnover frequency (TOF) vs. Pd-concentration in the solution (Pd... | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]
-
1,4-Diazepines - ResearchGate. (n.d.). Retrieved from [Link]
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Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. (n.d.). Retrieved from [Link]
-
Experimental setup for the alcohol oxidation experiments. - ResearchGate. (n.d.). Retrieved from [Link]
-
Current procedure for synthesis of 1,4-benzodiazepine ring - ResearchGate. (n.d.). Retrieved from [Link]
-
THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION - ijpcbs. (n.d.). Retrieved from [Link]
-
Aerobic oxidation of alcohol by model complexes relevant to metal site galactose oxidase: role of copper(I) intermediate, evidence for the generation of end-on copper(II)–OOH species and catalytic promiscuity for oxidation of benzyl alcohol, catechol and o-aminophenol - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - PMC. (n.d.). Retrieved from [Link]
-
Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature - PMC. (n.d.). Retrieved from [Link]
-
Preparation of [RuCO(PPh3)(CH3COCH2COCH3)C12 305. (n.d.). Retrieved from [Link]
-
Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC. (n.d.). Retrieved from [Link]
-
Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex - ACS Publications. (2015, May 5). Retrieved from [Link]
-
Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching - ResearchGate. (n.d.). Retrieved from [Link]
-
Sustainable Heck–Mizoroki and Suzuki–Miyaura reactions mediated by aqueous palladium nanoparticles and imidazolium–sulfonate additives - New Journal of Chemistry (RSC Publishing). (2025, February 18). Retrieved from [Link]
-
Catalytic oxidation of alcohols with novel non-heme N4-tetradentate manganese(ii) complexes - Dalton Transactions (RSC Publishing). (n.d.). Retrieved from [Link]
-
(PDF) Formation of metal complexes with ethylenediamine: a critical survey of equilibrium constants, enthalpy and entropy values - ResearchGate. (2016, February 29). Retrieved from [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021, August 9). Retrieved from [Link]
-
High turnover in electro-oxidation of alcohols and ethers with a glassy carbon-supported phenanthroimidazole mediator - PubMed. (2017, September 1). Retrieved from [Link]
-
Final Technical Report DE-SC0018168 - OSTI. (n.d.). Retrieved from [Link]
-
Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes - American Chemical Society. (2021, July 14). Retrieved from [Link]
-
Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. - Der Pharma Chemica. (n.d.). Retrieved from [Link]
-
Preparation and spectroscopic and electrochemical properties of complexes of dibenzo-and dipyrido-substituted 1,4-diazines | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]dipyrido-substituted_14-diazines)
Sources
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 5,7-Dimethyl-2,3-dihydro-1H-diazepine
A Senior Application Scientist's Guide to the Safe Disposal of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine
As researchers and developers, our responsibility extends beyond synthesis and discovery to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive operational plan for managing waste containing 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine, a heterocyclic amine compound used in research settings.[3] The protocols outlined here are grounded in the principles of chemical safety, regulatory compliance, and environmental stewardship, ensuring the protection of laboratory personnel and the broader community.
The core directive for this compound is unequivocal: due to its classification as a diazepine derivative with potential biological activity and an incompletely characterized toxicological profile, all waste containing 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine must be treated as hazardous chemical waste.[2][4] Disposal via sanitary sewer (down the drain) or in regular solid waste is strictly prohibited and violates federal regulations.[4][5]
Hazard Characterization and the Precautionary Principle
The foundation of any disposal protocol is a thorough understanding of the compound's potential hazards. 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine belongs to the diazepine class of compounds, many of which are known to exhibit potent biological effects, including sedative and muscle-relaxant properties.[6]
Causality of Protocol: Because this specific molecule is designated for research purposes, comprehensive data on its long-term toxicity, ecotoxicity, and environmental fate may be limited.[3][7] Therefore, we apply the precautionary principle . This means we assume the substance may be hazardous and manage it according to the stringent guidelines established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][5] The waste must be evaluated against the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, and toxicity.[1][5] Unless confirmed to be non-hazardous by your institution's safety office, it should be managed as toxic.
Personal Protective Equipment (PPE) and Safe Handling
Before handling the compound or its waste, ensuring personal safety is paramount. The following PPE is mandatory to prevent dermal, ocular, or respiratory exposure.
| Equipment | Specification & Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or chemical splash goggles. Protects against accidental splashes of solutions or contact with fine powders. |
| Hand Protection | Chemically resistant nitrile gloves. Inspect gloves for integrity before each use and remove them using the proper technique to avoid skin contamination. |
| Body Protection | A long-sleeved laboratory coat. Provides a barrier against spills and contamination of personal clothing. |
| Ventilation | Handle in a certified chemical fume hood. This is critical when working with the solid form to avoid inhalation of airborne particulates or when handling solutions to minimize vapor exposure.[8][9] |
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to create a closed-loop, verifiable system from the point of generation to the moment of handoff to trained disposal personnel.
Step 1: Segregation at the Point of Generation
-
Action: Immediately upon generation, segregate waste containing 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine from all other waste streams.
-
Causality: This is the most critical step in preventing unintended chemical reactions.[5] Amines can react exothermically with acids and are incompatible with strong oxidizing agents.[8][10] Mixing incompatible waste streams can lead to fires, explosions, or the release of toxic gases.
Step 2: Selection of a Compatible Waste Container
-
Action: Use a dedicated, leak-proof container made of a material compatible with the waste matrix (e.g., a borosilicate glass bottle or a high-density polyethylene (HDPE) carboy for aqueous/organic solutions). The container must have a secure, tight-fitting screw cap.
-
Causality: The container must maintain its integrity and prevent the release of its contents.[1][5] Using a damaged or incompatible container is a primary cause of laboratory spills and exposures. The container must remain closed except when actively adding waste.[1]
Step 3: Meticulous and Compliant Labeling
-
Action: As soon as the first drop of waste is added, affix a completed hazardous waste tag to the container.
-
Causality: Proper labeling is a strict EPA requirement and ensures that anyone handling the container understands its contents and associated hazards.[1][11] The label serves as the primary communication tool for safety and compliance.
-
List the full chemical name: "5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine" . Do not use abbreviations or chemical formulas.[1]
-
List all other constituents and their approximate percentages (e.g., Methanol 80%, Water 19%, etc.).
-
Indicate the specific hazard(s) (e.g., Toxic).
-
Include the generator's name and contact information.
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
-
Action: Store the labeled waste container in a designated SAA that is at or near the point of generation and under the control of the laboratory personnel generating the waste.[1][11]
-
Causality: SAAs are designed to safely manage small quantities of waste in the lab before they are moved to a central storage area. This practice minimizes the risks associated with transporting hazardous materials through the facility. The SAA must be in a secondary containment tray to capture any potential leaks.
Step 5: Scheduling Waste Collection
-
Action: Once the container is 90% full or when the waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[1]
-
Causality: EHS personnel are trained and equipped to handle, transport, and arrange for the final disposal of hazardous waste in accordance with all federal, state, and local regulations. They are the final, authoritative step in the disposal chain.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper management and disposal of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine waste.
Sources
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Personal protective equipment for handling 5,7-Dimethyl-2,3-dihydro-1H-[1,4]diazepine
A Researcher's Guide to the Safe Handling of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential safety and logistical information for handling 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine, a compound for which detailed toxicological data may not be readily available. By synthesizing data from structurally similar compounds and adhering to established best practices for handling research chemicals, we can ensure a safe and controlled laboratory environment.
The core principle of this guide is to treat 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine with a high degree of caution, assuming it to be a potentially hazardous substance. This approach, rooted in the hierarchy of controls, prioritizes engineering and administrative controls, supplemented by appropriate personal protective equipment (PPE), to minimize all potential routes of exposure.
Hazard Assessment and Control
Given the absence of a specific Safety Data Sheet (SDS) for 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine, a risk assessment has been conducted based on the known hazards of structurally related 1,4-diazepine derivatives. A suitable surrogate for hazard evaluation is 2,3,4,5-Tetrahydro-1H-benzo[e][1][2]diazepine, which is known to cause skin and eye irritation and may cause respiratory irritation.[2] Therefore, it is prudent to assume that 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine may exhibit similar properties.
The primary hazards associated with handling this compound as a solid powder or in solution are:
-
Inhalation: Aerosolization of the powder can lead to respiratory tract irritation.
-
Dermal Contact: Direct skin contact may cause irritation or other adverse health effects.
-
Ocular Contact: The powder or solutions can cause serious eye irritation.
-
Ingestion: Accidental ingestion could be harmful.
To mitigate these risks, a multi-layered safety approach is essential, as detailed in the following sections.
Personal Protective Equipment (PPE) Protocol
The final barrier between a researcher and a chemical hazard is PPE. It is crucial that the correct PPE is selected and worn at all times when handling 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | The inner glove provides protection in case the outer glove is breached. Nitrile offers good resistance to a range of chemicals. |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles. A face shield offers broader protection. |
| Body Protection | A fully fastened laboratory coat. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Use of a certified chemical fume hood is the primary engineering control. If handling outside of a fume hood is unavoidable, a NIOSH-approved N95 respirator or higher should be considered after a formal risk assessment.[3] | To prevent inhalation of the powder. |
Operational Plan: A Step-by-Step Handling Guide
This section provides a procedural workflow for the safe handling of 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine in a typical laboratory setting.
Preparation and Weighing
-
Designated Area: All work with 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine should be conducted in a designated area within a certified chemical fume hood.
-
Pre-use Checks: Before starting, ensure the fume hood is functioning correctly and that all necessary PPE is readily available.
-
Weighing:
-
Tare a suitable weighing container on an analytical balance inside the fume hood.
-
Carefully dispense the required amount of the compound using a clean spatula.
-
Avoid creating dust. If any powder is spilled, it must be decontaminated and cleaned up immediately following your institution's spill response procedures.
-
Securely close the primary container of the compound.
-
Dissolution and Use in Experiments
-
Solvent Addition: Slowly add the desired solvent to the weighed compound to avoid splashing.
-
Mixing: If necessary, use a sealed container for vortexing or sonication to aid dissolution.
-
Reaction Setup: All subsequent experimental steps involving the compound should be performed within the chemical fume hood.
The following diagram illustrates the essential workflow for safely handling 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine.
Disposal Plan
Proper disposal of chemical waste is critical to ensure the safety of all laboratory personnel and to protect the environment.
-
Solid Waste: All disposable materials that have come into contact with 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine, including gloves, weighing paper, and pipette tips, must be disposed of in a clearly labeled hazardous waste container.[4]
-
Liquid Waste: All solutions containing the compound should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[5] The container should be compatible with the solvents used.
-
Segregation: Do not mix incompatible waste streams.[6]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and any other information required by your institution's Environmental Health and Safety (EHS) department.[7]
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[8]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9]
-
Spill: For small spills within the fume hood, use an appropriate chemical spill kit to absorb the material. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS department.[3]
By adhering to these guidelines, researchers can confidently and safely work with 5,7-Dimethyl-2,3-dihydro-1H-[1][2]diazepine, fostering a culture of safety and scientific excellence.
References
Sources
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. 2,3,4,5-Tetrahydro-1H-benzo[e][1,4]diazepine | 5946-39-4 [sigmaaldrich.com]
- 3. Laboratory Safety and Chemical Hygiene Plan: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Proper Drain Disposal of Chemicals: Guidelines and Best Practices | Lab Manager [labmanager.com]
- 6. medium.com [medium.com]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. clinicallab.com [clinicallab.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
